6-Hydroxyflavone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-hydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYYYGYCRFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022327 | |
| Record name | 6-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-83-4 | |
| Record name | 6-Hydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6665-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148S6Z78H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 6-Hydroxyflavone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which 6-hydroxyflavone and its closely related derivatives exert their anti-cancer effects. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including their potential as anti-cancer agents.[1][2] Among these, this compound has demonstrated notable cytotoxic effects against several cancer cell lines.[3][4] This guide delves into the intricate mechanisms of action of this compound and its derivatives, focusing on their impact on cell cycle progression, apoptosis induction, and the modulation of key signaling pathways within cancer cells.
Mechanism of Action
The anti-cancer activity of this compound and its related compounds is multifaceted, involving the disruption of several cellular processes that are critical for cancer cell survival and proliferation.
Cell Cycle Arrest:
This compound and its derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at different phases. For instance, in SF295 human glioblastoma cells, this compound has been observed to increase the G2/M population while reducing the G0/G1 population at growth-inhibitory concentrations.[5] In HCT15 human colon cancer cells, it was found to increase the S and G2/M populations.[5] A related compound, 6-methoxyflavone, has been shown to induce S-phase arrest in HeLa cervical cancer cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[6][7]
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways.[2][8] While direct evidence for this compound is still emerging, studies on closely related flavone derivatives suggest that they can trigger apoptotic cell death. For example, some novel flavone derivatives have been shown to induce apoptosis via PARP cleavage in MCF-7 breast cancer cells and through p53 induction in MDA-MB-231 cells.[9] Furthermore, 3,6-dihydroxyflavone, a derivative of this compound, has been reported to induce apoptosis by modulating a caspase cascade.[10]
Modulation of Signaling Pathways:
This compound and its derivatives exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[11] The derivative 3,6-dihydroxyflavone has been shown to suppress the phosphorylation of p38, ERK, and JNK in human cervical cancer HeLa cells.[10] Another study on 5,6,7,3',4',5'-hexamethoxyflavone demonstrated reduced phosphorylation levels of signaling molecules in the MAPK pathway in triple-negative breast cancer cells.[12]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling pathway for cell survival and proliferation.[13][14][15] Inhibition of this pathway is a key mechanism for the anti-cancer effects of many flavonoids.[16] Novel flavone derivatives have been shown to inhibit the Akt-associated downstream target GSK-3β.[9] In breast cancer cells, the flavone luteolin has been found to inhibit PI3K/Akt activation.[13]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer cell survival.[17][18][19] Many flavonoids have been shown to inhibit the NF-κB pathway.[20][21] For example, chrysin, another flavone, has been shown to suppress the growth of colon cancer cells by directly inhibiting NF-κB expression and activity.[11]
-
Notch Signaling Pathway: The Notch signaling pathway is involved in cell fate determination, proliferation, and apoptosis. The derivative 3,6-dihydroxyflavone has been found to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells by inhibiting the Notch signaling pathway.[22] It achieves this by down-regulating Notch1, NICD, Hes-1, and c-Myc.[22]
Quantitative Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | MDA-MB-231 (Breast) | 3.4 µM | [3][4] |
| This compound | HL-60 (Leukemia) | 2.8 µM | [4] |
| This compound | MOLT-4 (Leukemia) | 6.3 µM | [4] |
| 3,6-Dihydroxyflavone | HeLa (Cervical) | 25 µM (24h), 9.8 µM (48h) | [10] |
| 3,6-Dihydroxyflavone | PC3 (Prostate) | 50 µM | [10] |
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: Cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Western Blotting:
-
Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for assessing this compound's anti-cancer activity.
Conclusion
This compound and its derivatives have emerged as promising anti-cancer agents with a multi-targeted mechanism of action. Their ability to induce cell cycle arrest and apoptosis, coupled with the modulation of critical signaling pathways such as MAPK, PI3K/Akt, NF-κB, and Notch, underscores their therapeutic potential. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety for the treatment of various cancers. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro Antiproliferative Activity of Flavone and this compound Oxime Ethers Derivatives – ScienceOpen [scienceopen.com]
- 4. scielo.br [scielo.br]
- 5. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]
- 10. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]
- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 19. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3,6-dihydroxyflavone suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Hydroxyflavone and Its Derivatives: A Technical Guide for Researchers
Abstract
6-Hydroxyflavone, a naturally occurring flavonoid, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into the pharmacological effects of these compounds, with a particular focus on their anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their health-promoting properties. Among them, this compound has garnered significant attention due to its potent and varied biological effects. This document aims to consolidate the existing scientific literature on this compound and its derivatives, offering a technical and practical guide for researchers. We will explore its mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate its therapeutic potential.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of nitric oxide (NO) production and the expression of pro-inflammatory enzymes.
Inhibition of Nitric Oxide Production
Studies have shown that this compound and its derivatives can effectively inhibit lipopolysaccharide (LPS)-induced NO production in various cell types, including kidney mesangial cells and macrophages.[1][2] The inhibitory concentration (IC50) values for this compound and several of its derivatives are summarized in Table 1. Notably, methylation of the 6-hydroxyl group to a methoxy group dramatically increases the inhibitory potency.[1][2][3]
Table 1: Inhibitory Concentration (IC50) of this compound and Its Derivatives on LPS-Induced Nitric Oxide Production
| Compound | Cell Line | IC50 | Reference |
| This compound | Rat Kidney Mesangial Cells | ~2.0 µM | [1][4] |
| 4',6-Dihydroxyflavone | Rat Kidney Mesangial Cells | ~2.0 µM | [1][4] |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | 192 nM | [1][2][3] |
| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | 0.60 µM | [1] |
| Flavone-6-sulfate | Rat Kidney Mesangial Cells | 2.1 µM | [1] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of this compound derivatives, particularly 6-methoxyflavone, is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at the protein level.[1][3] While many anti-inflammatory flavonoids act by inhibiting the NF-κB pathway, studies on 6-methoxyflavone suggest that it does not significantly inhibit the phosphorylation of the p65 subunit of NF-κB. Instead, its primary mechanism appears to be the downstream inhibition of iNOS.[1]
References
- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxyflavone: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyflavone, a naturally occurring flavonoid, has emerged as a promising therapeutic agent with a diverse pharmacological profile. This technical guide provides an in-depth overview of its core biological activities, mechanisms of action, and potential clinical applications. Drawing upon a comprehensive review of preclinical studies, this document details the anti-inflammatory, osteogenic, anxiolytic, and nephroprotective properties of this compound. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate further research and development in this area.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their wide array of biological activities. Among them, this compound (6-HF) has garnered significant attention for its potent therapeutic effects. Structurally, it is a flavone substituted with a hydroxyl group at the 6-position of the A-ring. This seemingly simple modification confers a unique set of pharmacological properties, making it a subject of intense scientific investigation. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Chemical Properties and Synthesis
-
IUPAC Name: 6-hydroxy-2-phenyl-4H-chromen-4-one[1]
-
Molecular Formula: C₁₅H₁₀O₃
-
Molecular Weight: 238.24 g/mol
-
CAS Number: 6665-83-4[1]
A novel one-step synthesis of this compound has been reported, offering an efficient route for its production. The synthesis involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to yield 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then cleaved using ethanolic potassium hydroxide to form 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione, which is subsequently transformed into 7-hydroxy-6-nitroflavone and then reduced to afford 6-amino-7-hydroxyflavone, a precursor that can be converted to this compound.[2][3]
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent for various diseases.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects. In rat kidney mesangial (HBZY-1) cells stimulated with lipopolysaccharide (LPS), it significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator.[4] This effect is attributed to the inhibition of the downstream inducible nitric oxide synthase (iNOS) protein expression.[5]
Osteogenic Activity
Studies on murine pre-osteoblastic MC3T3-E1 cells have shown that this compound promotes osteoblast differentiation. It stimulates alkaline phosphatase (ALP) activity and enhances mineralization, key markers of bone formation.[6] This osteogenic effect is mediated through the activation of several signaling pathways crucial for bone development.[6][7]
Anxiolytic Activity
In vivo studies in mice have revealed the anxiolytic potential of this compound. It has shown efficacy in behavioral models of anxiety, such as the elevated plus-maze test, without inducing sedative effects at anxiolytic doses.[1]
Nephroprotective Activity
Preclinical studies have highlighted the protective effects of this compound against drug-induced kidney damage. In a rat model of cisplatin-induced nephrotoxicity, administration of this compound was found to mitigate kidney injury.[8]
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Bioactivity of this compound
| Biological Activity | Cell Line | Assay | Endpoint | IC50 / Concentration | Reference |
| Anti-inflammatory | HBZY-1 (Rat Kidney Mesangial) | Griess Assay | NO Production Inhibition | 1.7 µM | [4] |
| Osteogenic | MC3T3-E1 (Mouse Pre-osteoblast) | Western Blot | Activation of AKT, ERK, JNK | 20 µM | [6][9] |
| Cytotoxicity | MC3T3-E1 (Mouse Pre-osteoblast) | MTT Assay | Cell Viability | No significant effect up to 50 µM | [6][7] |
Table 2: In Vivo Efficacy of this compound
| Therapeutic Area | Animal Model | Dosing Regimen | Key Findings | Reference |
| Nephroprotection | Cisplatin-induced nephrotoxicity in rats | 25 and 50 mg/kg, i.p., for 15 days | Attenuated cisplatin-induced kidney damage | [8] |
| Anxiolytic | Mice | Not specified | Demonstrated anxiolytic effects | [1] |
Signaling Pathways
The therapeutic effects of this compound are underpinned by its modulation of specific intracellular signaling pathways.
Anti-inflammatory Signaling Pathway
In response to inflammatory stimuli like LPS, this compound interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the downregulation of iNOS expression and subsequent reduction in NO production.
Osteoblast Differentiation Signaling Pathway
This compound promotes osteoblast differentiation by activating the PI3K/AKT and MAPK (ERK and JNK) signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Assays
This protocol is adapted for assessing the cytotoxicity of this compound on MC3T3-E1 cells.[6][7]
-
Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 3 x 10³ cells/well and culture for 48 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (up to 50 µM) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This protocol is for measuring NO production in LPS-stimulated HBZY-1 cells treated with this compound.[4]
-
Cell Seeding and Treatment: Plate HBZY-1 cells and treat with LPS (1 µg/mL) in the presence or absence of this compound for 48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
This protocol details the Western blot analysis of AKT, ERK, and JNK phosphorylation in MC3T3-E1 cells treated with this compound.[6][7][9]
-
Cell Treatment and Lysis: Treat MC3T3-E1 cells with 20 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT, phospho-ERK, phospho-JNK, total AKT, total ERK, and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Models
This protocol describes the induction of nephrotoxicity and treatment with this compound.[8]
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Treatment Groups:
-
Control group
-
Cisplatin-only group
-
Cisplatin + this compound (25 mg/kg)
-
Cisplatin + this compound (50 mg/kg)
-
-
Dosing Regimen: Administer this compound intraperitoneally (i.p.) daily for 15 days. On day 10, induce nephrotoxicity with a single i.p. injection of cisplatin (7.5 mg/kg).
-
Endpoint Analysis: At the end of the study, collect blood for serum creatinine and urea analysis, and harvest kidneys for histopathological examination.
This is a standard protocol to assess the anxiolytic effects of this compound.[1]
-
Animal Model: Use male Swiss albino mice.
-
Apparatus: An elevated plus-maze consisting of two open and two closed arms.
-
Treatment: Administer this compound at various doses orally or intraperitoneally 30-60 minutes before the test. A vehicle control and a positive control (e.g., diazepam) should be included.
-
Procedure: Place each mouse at the center of the maze and record its behavior for 5 minutes.
-
Parameters Measured: Time spent in and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of anxiolytic activity.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on Osteoblast Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of 6-Hydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts. The structural basis of its antioxidant potential is also discussed to provide a comprehensive resource for research and development.
Quantitative Antioxidant Data
The direct in vitro antioxidant capacity of this compound in common radical scavenging assays is not extensively reported in readily available literature. However, data on its reactivity with specific radical species and theoretical calculations of its antioxidant potential provide valuable insights.
| Assay/Parameter | Compound | Result | Reference |
| Nitric Oxide (NO) Radical Scavenging | This compound | No activity up to 500 μM | [1][2] |
| Reactive Oxygen Species (ROS) Scavenging (LPS-induced in cells) | 5,6-Dihydroxyflavone (a related compound) | IC50: 0.8310 ± 0.633 μM | |
| O-H Bond Dissociation Enthalpy (BDE) | This compound | 338.754 kJ/mol | [3] |
Note: The lack of extensive IC50 values for this compound in standard assays like DPPH and ABTS in the reviewed literature suggests a potential area for further research. The provided data for 5,6-Dihydroxyflavone offers a point of comparison for a structurally similar compound. The Bond Dissociation Enthalpy (BDE) is a theoretical measure of the energy required to break the O-H bond, with lower values indicating a greater propensity for hydrogen atom donation to a radical, a primary mechanism of antioxidant action.
Mechanism of Antioxidant Activity
The antioxidant activity of flavonoids like this compound is primarily based on their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thus neutralizing them. This process is a form of hydrogen atom transfer (HAT). The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. The calculated BDE for the 6-hydroxyl group of this compound is relatively low, suggesting it can act as an effective hydrogen donor to scavenge radicals.
Antioxidant Hydrogen Atom Transfer Mechanism.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the IC50 value.
-
Assay:
-
Add a specific volume of the this compound solution to a well of a 96-well plate.
-
Add the DPPH solution to the well.
-
For the control, add methanol instead of the test compound.
-
For the blank, add methanol instead of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Assay:
-
Add a small volume of the this compound solution to a well of a 96-well plate.
-
Add the ABTS•+ working solution.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add a small volume of the this compound solution to a well.
-
Add the FRAP reagent.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.
General Experimental Workflow for Antioxidant Assays.
Conclusion
While quantitative data on the direct radical scavenging activity of this compound in common in vitro assays is limited, theoretical calculations of its O-H bond dissociation enthalpy suggest it possesses the structural requirements for effective antioxidant activity through hydrogen atom donation. The provided detailed protocols for DPPH, ABTS, and FRAP assays offer a framework for researchers to quantitatively assess its antioxidant potential. Further experimental investigation is warranted to fully characterize the in vitro antioxidant profile of this compound and to correlate these findings with its known biological activities. This would provide a more complete understanding of its potential applications in drug development and as a health-promoting agent.
References
- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Anti-inflammatory Properties of 6-Hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Hydroxyflavone, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug development. This technical guide delineates the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary anti-inflammatory effect of this compound is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), thereby inhibiting the production of the pro-inflammatory mediator nitric oxide (NO). Evidence also suggests that its mechanism involves the modulation of key inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects. This compound, a member of the flavone subclass, has emerged as a promising anti-inflammatory agent. This guide provides a detailed examination of its biological activity, focusing on its molecular mechanisms of action.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in various in vitro models. The primary target for which robust quantitative data is available is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial (HBZY-1) Cells | Lipopolysaccharide (LPS) | 1.7 µM | [1] |
| 6-Methoxyflavone | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 192 nM | [1][2] |
| 6-Acetoxyflavone | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 0.60 µM | [1] |
| Flavone 6-sulfate | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 2.1 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound and its Derivatives on Nitric Oxide Production.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| 5,6-Dihydroxyflavone | Nitric Oxide (NO) Production Inhibition | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 11.55 ± 0.64 µM | [3][4] |
Table 2: Inhibitory Activity of the Structurally Related 5,6-Dihydroxyflavone.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of this compound are underpinned by its modulation of key signaling pathways and its inhibitory effect on the production of inflammatory mediators.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
A primary mechanism of action for this compound is the suppression of iNOS expression. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the expression of iNOS is upregulated, leading to a significant increase in the production of nitric oxide (NO), a potent inflammatory mediator. Studies have shown that this compound and its more potent derivative, 6-methoxyflavone, inhibit LPS-induced NO production by reducing the expression of the iNOS protein[1][2]. Importantly, the anti-inflammatory activity is not a result of direct scavenging of NO radicals[1][5].
Modulation of MAPK and NF-κB Signaling Pathways
Inflammatory responses are largely regulated by intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct evidence for this compound is still emerging, research on the structurally similar 5,6-dihydroxyflavone strongly suggests that these pathways are key targets.
LPS stimulation of immune cells, such as macrophages, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the phosphorylation and activation of MAPK family members (p38, JNK, and ERK) and the NF-κB transcription factor. Activated NF-κB (specifically the p65 subunit) translocates to the nucleus, where it promotes the transcription of a wide array of pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-6, and IL-1β[3][4].
Studies on 5,6-dihydroxyflavone have demonstrated its ability to inhibit the LPS-induced phosphorylation of p38 and JNK, as well as the phosphorylation and nuclear translocation of the NF-κB p65 subunit[3][4]. This upstream inhibition prevents the transcription of downstream inflammatory mediators. It is highly probable that this compound shares this mechanism of action. However, it is noteworthy that in one study, 6-methoxyflavone did not inhibit the phosphorylation of p65 in kidney mesangial cells, suggesting that the primary mechanism in that cell type is downstream at the level of iNOS expression[1].
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines: Rat kidney mesangial (HBZY-1) cells or murine macrophages (RAW 264.7) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL to 1 µg/mL) for a designated time course (e.g., 15 minutes to 48 hours depending on the endpoint being measured).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO2-), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.
-
Sample Collection: After cell treatment, collect the culture medium.
-
Reagent Preparation: The Griess reagent is a two-part solution:
-
Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of cell culture supernatant.
-
Add 50 µL of Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and the phosphorylated forms of MAPK and NF-κB pathway components.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-p38, anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.
Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added, creating a "sandwich".
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement and Quantification: The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The cytokine concentration in the samples is determined from the standard curve.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity, primarily through the inhibition of iNOS expression and the subsequent reduction of nitric oxide production. While direct evidence is still being gathered, studies on structurally similar flavonoids strongly suggest that this compound also modulates the MAPK and NF-κB signaling pathways, leading to a broad-spectrum reduction in pro-inflammatory mediators. The availability of detailed experimental protocols allows for the robust and reproducible investigation of its anti-inflammatory effects.
For drug development professionals, this compound and its more potent derivatives, such as 6-methoxyflavone, represent a promising scaffold for the design of novel anti-inflammatory agents. Future research should focus on:
-
Expanding Quantitative Data: Obtaining specific IC50 values for this compound's inhibition of COX-2, TNF-α, IL-6, and IL-1β in various cell types.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model, to establish its in vivo potency and pharmacokinetic/pharmacodynamic profile.
-
Structure-Activity Relationship (SAR) Studies: Further exploring the impact of substitutions on the flavone backbone to optimize potency and selectivity.
-
Safety and Toxicity: Conducting comprehensive toxicological assessments to ensure a favorable safety profile for potential therapeutic applications.
By addressing these areas, the full therapeutic potential of this compound as an anti-inflammatory agent can be elucidated, paving the way for its potential clinical development.
References
- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]
- 3. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of 6-Hydroxyflavone in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis, represent a significant and growing global health challenge. A common pathological thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. Flavonoids, a class of polyphenolic compounds found in various plants, have emerged as promising therapeutic candidates due to their potent antioxidant and anti-inflammatory properties. Among these, 6-Hydroxyflavone, a naturally occurring flavone, has demonstrated notable neuroprotective potential in preclinical studies. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound, with a focus on its mechanisms of action, experimental validation, and potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases.
Mechanism of Action: A Multi-Targeted Approach
The neuroprotective effects of this compound are primarily attributed to its ability to counteract oxidative stress and suppress inflammatory pathways within the central nervous system. These actions are mediated through the modulation of key signaling cascades.
Antioxidant Activity
This compound exerts its antioxidant effects through both direct radical scavenging and the activation of endogenous antioxidant defense mechanisms. It has been shown to reduce the levels of reactive oxygen species (ROS), thereby mitigating cellular damage. A crucial mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).
Anti-inflammatory Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases. This compound has been shown to suppress the production of pro-inflammatory mediators. It inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in microglial cells. This anti-inflammatory activity is mediated through the inhibition of key signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. By inhibiting the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory response.[1]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound and its derivatives.
Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound and its Derivatives
| Compound | Cell Line | Stimulant | Assay | Endpoint | IC50 / Effect | Reference |
| This compound | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 1.7 µM | [2][3] |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 192 nM | [2][3] |
| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 0.60 µM | [2] |
| Flavone 6-sulfate | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 2.1 µM | [2] |
| 6-Methoxyflavone | BV2 Microglia | LPS | Western Blot | iNOS Expression | Significant inhibition at 200 nM - 1.0 µM | [1] |
| 6-Methoxyflavone | BV2 Microglia | LPS | Western Blot | COX-2 Expression | Significant reduction | [1] |
| 6-Methoxyflavone | BV2 Microglia | LPS | ELISA | TNF-α, IL-6 | Dose-dependent decrease | [1] |
| 6-Methoxyflavone | BV2 Microglia | LPS | DCFDA Assay | ROS Production | Significant reduction | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Disease Model | Animal | Treatment | Dose & Route | Duration | Key Findings | Reference |
| Alzheimer's Disease (STZ-induced) | Mice | This compound (intranasal) | 1 mg/kg | 21 days | Improved spatial memory (Morris Water Maze), increased discrimination index (Novel Object Recognition), inhibited oxidative stress and acetylcholinesterase levels. | [4] |
| Parkinson's Disease (6-OHDA-induced) | Mice | This compound | 25 and 50 mg/kg (intraperitoneal) | 3 weeks | Increased motor activity in the elevated plus maze. | |
| Parkinson's Disease (6-OHDA-induced) | Mice | This compound | 50 and 100 mg/kg (intraperitoneal) | 3 weeks | Reduced vertigo and catalepsy, increased the number of substantia nigra neurons. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for use with the SH-SY5Y neuroblastoma cell line.
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
To induce toxicity, co-treat with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).
-
Incubate the plates for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Nitric Oxide Production Measurement (Griess Assay)
This protocol is designed for use with BV2 microglial cells.
-
Cell Seeding and Treatment:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include unstimulated and LPS-only controls.
-
-
Griess Reagent Preparation:
-
Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Assay Procedure:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
This protocol is suitable for neuronal cell lines like SH-SY5Y.
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well.
-
Allow cells to adhere and differentiate if necessary.
-
Treat cells with this compound at desired concentrations for a specified pre-incubation time (e.g., 1-2 hours).
-
Induce oxidative stress by adding a ROS-inducing agent like H₂O₂ or 6-OHDA.
-
-
DCFDA Staining:
-
Prepare a 10 µM working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Western Blot Analysis of Signaling Proteins (NF-κB and MAPK Pathways)
-
Protein Extraction:
-
Culture and treat neuronal or microglial cells with this compound and/or a stimulant (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Antioxidant signaling pathway of this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent with significant potential for the development of therapeutics for a range of neurodegenerative diseases. Its ability to concurrently target oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2, NF-κB, and MAPKs underscores its multi-faceted mechanism of action. The preclinical data, though promising, warrants further investigation to fully elucidate its therapeutic potential.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.
-
Chronic Efficacy and Safety Studies: Long-term studies in various animal models of neurodegeneration are essential to establish the chronic efficacy and safety of this compound.
-
Target Identification and Validation: Further research is required to pinpoint the direct molecular targets of this compound and validate their role in its neuroprotective effects.
-
Structural Optimization: Medicinal chemistry efforts can be employed to optimize the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
References
An In-Depth Technical Guide to the Bioavailability and Metabolism of 6-Hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyflavone, a flavonoid compound, has garnered interest within the scientific community for its potential biological activities. Understanding its bioavailability and metabolic fate is paramount for the development of this compound for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The document details experimental protocols for in vivo and in vitro studies, summarizes key metabolic pathways, and discusses the signaling cascades potentially modulated by this compound and its metabolites. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes related data from similar flavonoid compounds to provide a predictive framework.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known to possess a wide range of biological activities. This compound, a member of the flavone subclass, is characterized by a hydroxyl group at the 6-position of the A-ring. This structural feature significantly influences its physicochemical properties and subsequent metabolic pathways. The efficacy of any bioactive compound is intrinsically linked to its bioavailability and the bioactivity of its metabolites. Therefore, a thorough investigation into the ADME properties of this compound is a critical step in its preclinical development.
Bioavailability and Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not extensively reported, general principles of flavonoid bioavailability can be applied for a predictive understanding. The oral bioavailability of flavonoids is generally low and variable due to factors such as poor aqueous solubility, presystemic metabolism in the gut and liver, and efflux by transporters.
Data Presentation: Predicted Pharmacokinetic Parameters of this compound in Rats (Hypothetical)
The following table presents a hypothetical summary of pharmacokinetic parameters for this compound based on typical values observed for other flavones in rat models. It is crucial to note that these are predictive values and require experimental verification.
| Parameter | Oral Administration (Hypothetical) | Intravenous Administration (Hypothetical) |
| Dose | 50 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 100 - 500 | 2000 - 5000 |
| Tmax (h) | 0.5 - 2 | Not Applicable |
| AUC (0-t) (ng·h/mL) | 300 - 1500 | 4000 - 8000 |
| Half-life (t½) (h) | 2 - 6 | 1 - 3 |
| Absolute Bioavailability (%) | < 10% | Not Applicable |
Metabolism
The metabolism of this compound is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism: Oxidation
Phase I metabolism of flavonoids is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and small intestine. For flavones, hydroxylation is a common metabolic pathway. Studies on the related compound, 6-hydroxyflavanone, have shown that oxidation can occur on the A-ring[1]. Therefore, it is plausible that this compound could be further hydroxylated to form dihydroxyflavone metabolites. The primary CYP isozymes involved in flavonoid metabolism are typically from the CYP1A, CYP2C, and CYP3A subfamilies[2].
Phase II Metabolism: Glucuronidation and Sulfation
The hydroxyl group at the 6-position of this compound is a prime site for Phase II conjugation reactions. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion. The formation of 6-O-glucuronide and 6-O-sulfate conjugates is highly probable. Studies on other mono-hydroxyflavones have demonstrated that the position of the hydroxyl group significantly influences the rate of sulfation and glucuronidation[3].
Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before dosing.
-
Dosing:
-
Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a dose of 50 mg/kg.
-
Intravenous Administration: this compound is dissolved in a vehicle suitable for injection (e.g., a mixture of propylene glycol, ethanol, and water) and administered via the tail vein at a dose of 10 mg/kg.
-
-
Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[4][5].
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Sample Preparation for Analysis: Plasma samples are prepared for analysis by protein precipitation. Typically, three volumes of cold acetonitrile are added to one volume of plasma. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis[6].
-
LC-MS/MS Analysis: A validated HPLC-tandem mass spectrometry method is used for the quantification of this compound in plasma samples. A C18 column is commonly used with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode[7].
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes a general procedure to investigate the metabolic stability and identify the metabolites of this compound using rat liver microsomes.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro metabolism study.
Methodology:
-
Materials: Pooled rat liver microsomes, this compound, NADPH regenerating system (for Phase I), UDPGA (for Phase II glucuronidation), PAPS (for Phase II sulfation), and phosphate buffer (pH 7.4).
-
Incubation:
-
A typical incubation mixture contains this compound (e.g., 1 µM), rat liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer in a final volume of 200 µL[6].
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding the NADPH regenerating system (for Phase I) or a combination of NADPH and UDPGA/PAPS (for Phase I and II).
-
The reaction is incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation: The reaction is stopped by adding an equal volume of cold acetonitrile. The mixture is then centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.
-
Metabolite Identification: Metabolites are identified by comparing the full-scan mass spectra and fragmentation patterns of the samples with those of the parent compound and by searching for expected mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation, +80 Da for sulfation)[1][8].
Modulation of Signaling Pathways
Flavonoids are known to interact with various intracellular signaling pathways, which underlies many of their biological activities. This compound has been reported to activate the AKT, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK) signaling pathways[9]. These pathways are crucial regulators of cell proliferation, differentiation, and survival. The modulation of these pathways suggests that this compound may have therapeutic potential in diseases characterized by dysregulated cell signaling.
Signaling Pathways Potentially Modulated by this compound
Caption: Signaling pathways reported to be activated by this compound.
Conclusion
This technical guide provides a foundational understanding of the bioavailability and metabolism of this compound. While direct quantitative pharmacokinetic data is currently scarce, the provided information on related compounds and general methodologies offers a robust framework for researchers and drug development professionals. The predicted metabolic pathways involve Phase I oxidation and Phase II conjugation, primarily at the 6-hydroxyl position. The modulation of key signaling pathways such as PI3K/Akt and MAPK highlights the potential therapeutic relevance of this compound. Further in vivo and in vitro studies are essential to definitively characterize the ADME properties of this compound and to validate its potential as a therapeutic agent. The experimental protocols detailed herein provide a starting point for such investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based metabolomics for the discovery of candidate markers of flavonoid and polyphenolic intake in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxyflavanone treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 7. phcog.com [phcog.com]
- 8. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
6-Hydroxyflavone: A Technical Guide to its Interaction with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interactions between 6-hydroxyflavone and its specific protein targets. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives against various protein targets and cellular models.
Table 1: Inhibitory and Cytotoxic Activities of this compound and Related Compounds
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | LPS-induced Nitric Oxide (NO) Production | HBZY-1 (Rat Mesangial Cells) | 1.7 µM - 2.0 µM | [1][2][3][4][5] |
| 4',6-Dihydroxyflavone | LPS-induced Nitric Oxide (NO) Production | Rat Mesangial Cells | ~2.0 µM | [2][4][5] |
| 6-Methoxyflavone | LPS-induced Nitric Oxide (NO) Production | Rat Mesangial Cells | 192 nM | [1][2][4][5] |
| 6-Acetoxyflavone | LPS-induced Nitric Oxide (NO) Production | Rat Mesangial Cells | 0.60 µM | [2][5] |
| Flavone 6-sulfate | LPS-induced Nitric Oxide (NO) Production | Rat Mesangial Cells | 2.1 µM | [2][5] |
| This compound | α-Amylase Inhibition | Not Applicable | 3.4 µM | [6] |
| 7-Hydroxyflavone | α-Amylase Inhibition | Not Applicable | 90.3% inhibition at 100 µM | [6] |
| 3,6-Dihydroxyflavone | Cytotoxicity | HeLa (Human Cervical Cancer) | 25 µM (24h), 9.8 µM (48h) | [7] |
| 7-Hydroxyflavone | Cytotoxicity | HeLa (Cervical Cancer) | 22.56 µg/mL | [8] |
| 7-Hydroxyflavone | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 3.86 µg/mL | [8] |
Table 2: Binding Affinity of Flavonoids to NR4A1 Ligand-Binding Domain (LBD)
| Compound | Binding Affinity (KD) | Assay Method | Reference |
| This compound | Not explicitly stated, but binds | Fluorescence Quenching, ITC | [9] |
| Flavone | 3.4 µM | Fluorescence Quenching | [9] |
| 5-Hydroxyflavone | 1.4 µM | Fluorescence Quenching | [9] |
| 3'-Hydroxyflavone | 45.8 µM | Fluorescence Quenching | [9] |
| 3,6-Dihydroxyflavone | 0.66 µM | Fluorescence Quenching | [9] |
| 7,3'-Dihydroxyflavone | 21.4 µM | Fluorescence Quenching | [9] |
| 3,5,7-Trihydroxyflavone | 0.36 µM | Fluorescence Quenching | [9] |
Key Signaling Pathways and Molecular Interactions
This compound and its derivatives modulate several critical signaling pathways implicated in inflammation, cancer, and neuroprotection.
Anti-Inflammatory Signaling
In kidney mesangial cells, this compound and its more potent derivative, 6-methoxyflavone, exhibit significant anti-inflammatory effects by inhibiting the downstream expression of inducible nitric oxide synthase (iNOS) in response to lipopolysaccharide (LPS) stimulation.[1][2][4][5] While many anti-inflammatory flavonoids act by inhibiting the phosphorylation of p65 in the NF-κB pathway, 6-methoxyflavone appears to act downstream of p65 activation.[1][2]
References
- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 2. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxyflavone: A Technical Guide to Its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anxiolytic, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed methodologies for its extraction, isolation, and characterization. The document summarizes quantitative data where available, presents detailed experimental protocols, and includes visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.
Discovery and Synthesis
The history of this compound is rooted in the broader exploration of flavonoids, a class of secondary plant metabolites. While the precise date and individual credited with the first isolation of this compound from a natural source are not well-documented in readily available literature, its chemical synthesis has a more defined history.
One of the foundational methods for synthesizing flavones, including hydroxy-substituted derivatives, is the Kostanecki-Robinson reaction . This method, developed in the late 19th and early 20th centuries, involves the acylation of an o-hydroxyacetophenone with an aromatic anhydride, followed by cyclization to form the flavone backbone.[1][2][3] The synthesis of 6-hydroxyflavones specifically, as described in historical chemical literature, often involved a multi-step process.[1] This included:
-
Alkylation of the starting ketone and aldehyde.
-
Formation of a chalcone or flavanone intermediate.
-
Bromination of the intermediate.
-
Reaction with alcoholic potassium hydroxide.
-
Dealkylation to yield the final this compound.[1]
Later advancements in synthetic organic chemistry have provided more direct routes to 6-hydroxyflavones.
Natural Sources of this compound
This compound has been identified in a select number of plant species. The primary documented natural sources are presented in Table 1. While the presence of this compound in these plants is confirmed, specific quantitative data regarding its concentration and yield from these natural sources is limited in the available scientific literature.
| Plant Species | Family | Plant Part(s) | Reported Presence | Quantitative Data (this compound) |
| Barleria prionitis Linn. | Acanthaceae | Leaves | Reported as a naturally occurring flavonoid.[4] | Specific concentration or yield not readily available. Total flavonoid content in leaf extracts has been quantified, with acetone and ethanolic extracts showing high levels (44.94±0.85 mg/g and 44.23±2.82 mg/g Rutin Equivalents, respectively).[5] |
| Crocus species (e.g., Crocus sativus) | Iridaceae | Leaves, Petals | Identified as one of the flavonoids present.[6][7] | Specific concentration or yield not readily available. Studies on Crocus flavonoids often focus on other compounds like kaempferol and its glycosides. The total flavonoid content in Crocus sativus leaves has been reported as 2.63 ± 0.05 mg Rutin Equivalents/g.[8] |
| Scutellaria baicalensis Georgi | Lamiaceae | Roots | Reported to be present. | Specific concentration or yield not readily available. Research on Scutellaria baicalensis primarily focuses on other flavones like baicalin, wogonin, and baicalein. This compound has been used as an internal standard in HPLC analysis of Scutellaria baicalensis extracts.[9] |
Experimental Protocols
The following section outlines detailed methodologies for the extraction, isolation, purification, and characterization of this compound from plant materials, based on established protocols for flavonoids.
Extraction of this compound from Barleria prionitis Leaves
This protocol describes a general procedure for the extraction of flavonoids from Barleria prionitis leaves, which can be adapted for other plant sources.
3.1.1. Materials and Reagents
-
Dried and powdered leaves of Barleria prionitis
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Acetone
-
Ethyl acetate
-
n-Hexane
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
3.1.2. Extraction Procedure (Soxhlet Extraction)
-
Weigh 100 g of dried, powdered Barleria prionitis leaves.
-
Defat the plant material by Soxhlet extraction with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.
-
Air-dry the defatted plant material to remove residual hexane.
-
Pack the defatted powder into the thimble of the Soxhlet apparatus.
-
Extract the material with 500 mL of methanol for 12-24 hours, or until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Store the crude extract at 4°C for further processing.
Isolation and Purification
This section details the purification of this compound from the crude extract using column chromatography and preparative HPLC.
3.2.1. Column Chromatography
3.2.1.1. Materials and Reagents
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Glass column
-
Solvent systems (e.g., gradients of n-hexane:ethyl acetate, chloroform:methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
3.2.1.2. Protocol
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).
-
Collect fractions of 20-30 mL and monitor the separation by TLC.
-
Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a this compound standard, if available).
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified fraction.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, dissolve the semi-purified fraction in methanol.
-
Apply the solution to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC to isolate the purified this compound.
-
3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, preparative HPLC is the method of choice.
3.2.2.1. Instrumentation and Conditions
-
Instrument: Preparative HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid or acetic acid to improve peak shape). For example, a linear gradient from 40% to 80% methanol over 30 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at a wavelength where this compound shows strong absorbance (e.g., ~270 nm and ~330 nm).
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
3.2.2.2. Protocol
-
Dissolve the purified fraction from column chromatography in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (Proton NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H-NMR spectrum will show characteristic signals for the aromatic protons on the A and B rings, the proton at the C3 position, and the hydroxyl proton.
-
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum will provide signals for all 15 carbon atoms in the flavone skeleton, including the carbonyl carbon (C4) and the carbon bearing the hydroxyl group (C6).[10][11][12][13]
3.3.2. Mass Spectrometry (MS)
-
Electrospray ionization (ESI-MS) is commonly used for the analysis of flavonoids. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (C₁₅H₁₀O₃, MW: 238.24 g/mol ).[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, which are central to its observed biological effects.
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound can suppress this pathway, thereby reducing the production of inflammatory mediators.
Caption: NF-κB Signaling Inhibition by this compound.
Osteoblast Differentiation
This compound has been reported to promote the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the activation of the PI3K/Akt and MAPK (ERK1/2 and JNK) signaling pathways.
Caption: Signaling Pathways in this compound-Induced Osteoblast Differentiation.
Experimental Workflow Overview
The general workflow for the study of this compound from natural sources is depicted below.
Caption: General Experimental Workflow for this compound Research.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. While its presence has been confirmed in several plant species, further research is required to quantify its abundance in these natural sources and to optimize extraction and purification protocols. The detailed methodologies and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating continued investigation into the properties and applications of this intriguing flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry of Saffron (Crocus Sativus L.): Nature’s Red Gold – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemical and pharmacological evaluations on the extract of Scutellaria baicalensis Georgi (Huang-Qin) prepared by various extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Profile of 6-Hydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it possesses a characteristic C6-C3-C6 backbone structure. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, including anti-inflammatory, neuroprotective, anxiolytic, and potential anti-cancer and anti-asthmatic properties. The following sections delineate these activities and the underlying molecular mechanisms.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production. In lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells, this compound exhibited significant inhibitory activity against NO production.[1][2] The mechanism for this is not through direct NO radical scavenging but rather through the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2] While many anti-inflammatory flavonoids act by inhibiting the NF-κB pathway, this compound and its derivatives appear to target the downstream expression of iNOS.[1][2]
Enzyme Inhibition: Cytochrome P450
A notable characteristic of this compound is its role as a noncompetitive inhibitor of cytochrome P450 2C9 (CYP2C9).[3][4] This interaction is significant for potential drug-drug interactions, as CYP2C9 is a key enzyme in the metabolism of numerous therapeutic agents.[4] Computational docking simulations suggest that this compound binds to an allosteric site near Phe100 of the CYP2C9 enzyme.[4] In contrast, it shows less significant inhibition of the CYP3A4 isoform.[5]
Neuroprotective and Anxiolytic Effects
This compound has shown promise in the realm of neuroscience. It exhibits neuroprotective effects in models of Parkinson's disease by reducing catalepsy and increasing the number of neurons in the substantia nigra.[6] These effects are likely mediated by its antioxidant and anti-inflammatory properties.[6] Furthermore, this compound has demonstrated anxiolytic activity in mouse models.[3][7] This effect is believed to be mediated through the enhancement of GABA-induced currents via the benzodiazepine sites of γ-aminobutyric acid (GABA-A) receptors, with a preference for α2- and α3-containing subtypes.[7]
Effects on Osteoblast Differentiation
In the context of bone metabolism, this compound promotes the differentiation of osteoblasts.[7] This is achieved through the activation of several key signaling pathways, including the AKT, ERK1/2, and JNK pathways in MC3T3-E1 pre-osteoblastic cells.[7]
Potential Anti-cancer and Anti-asthmatic Activities
Preliminary studies suggest that this compound may possess anti-cancer properties. In silico analyses predict its potential to inhibit the Pin1 gene and increase the expression of the TP53 gene, both of which are crucial in cancer development.[8] Additionally, this compound has been identified as a potent relaxant of tracheal rings, suggesting its potential as an anti-asthmatic agent.[9] This relaxant activity appears to be mediated through the blockade of both receptor-operated and voltage-operated calcium channels, as well as the stimulation of the NO/cGMP signaling pathway.[9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data associated with the pharmacological activities of this compound.
| Activity | Assay | Cell Line/Model | Parameter | Value | Reference |
| Anti-inflammatory | LPS-induced NO production | Rat Kidney Mesangial Cells | IC50 | ~2.0 µM | [1][2][10] |
| Anti-inflammatory | LPS-induced NO production | HBZY-1 cells | IC50 | 1.7 µM | [7] |
| Enzyme Inhibition | CYP2C9-mediated diclofenac 4'-hydroxylation | Recombinant CYP2C9 | Ki | ≤ 2.2 µM (Noncompetitive) | [4] |
| Cytotoxicity | OVCAR-3 (Ovarian Cancer) | OVCAR-3 cells | IC50 | 44.7 ± 1.2 µM | |
| α-Amylase Inhibition | α-Amylase Inhibition Assay | - | % Inhibition (at 100 µM) | 90.3 ± 3.2% |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is measured spectrophotometrically.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., rat kidney mesangial cells or HBZY-1 cells) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified pre-incubation period. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the cell culture supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the plate at room temperature for a short period to allow for color development.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis for iNOS and NF-κB Pathway Proteins
Western blotting is employed to detect and quantify specific proteins, such as iNOS and components of the NF-κB signaling pathway (e.g., phosphorylated p65).
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
General Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS or anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The band intensity corresponds to the amount of the target protein.
Cytochrome P450 2C9 Inhibition Assay
This assay determines the inhibitory effect of a compound on the metabolic activity of the CYP2C9 enzyme.
Principle: A fluorescent or mass spectrometry-based assay is used to measure the formation of a specific metabolite from a CYP2C9 probe substrate in the presence and absence of the inhibitor.
General Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (as a source of CYP2C9), a CYP2C9-specific probe substrate (e.g., diclofenac), and an NADPH-generating system.
-
Inhibitor Addition: Add varying concentrations of this compound to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the metabolite (e.g., 4'-hydroxydiclofenac) using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a fluorometric plate reader if a fluorescent substrate is used.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 or Ki value.
Osteoblast Differentiation Assay (MC3T3-E1 Cells)
This assay assesses the ability of a compound to promote the differentiation of pre-osteoblastic cells into mature osteoblasts.
Principle: Osteoblast differentiation is evaluated by measuring markers of osteogenesis, such as alkaline phosphatase (ALP) activity and mineralization.
General Protocol:
-
Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in a suitable growth medium.
-
Induction of Differentiation: To induce differentiation, switch the cells to an osteogenic medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of this compound.
-
ALP Activity Assay: After a few days of treatment, lyse the cells and measure the ALP activity using a colorimetric or fluorometric substrate.
-
Mineralization Assay (Alizarin Red S Staining): After a longer treatment period (e.g., 2-3 weeks), fix the cells and stain them with Alizarin Red S solution, which stains calcium deposits, a hallmark of mature osteoblasts.
-
Quantification: For ALP activity, normalize the results to the total protein content. For mineralization, the stained deposits can be photographed and quantified by extracting the dye and measuring its absorbance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for investigating the pharmacological profile of this compound.
Caption: LPS-induced inflammatory signaling leading to NO production and its inhibition by this compound.
Caption: Signaling pathways activated by this compound to promote osteoblast differentiation.
Caption: A generalized workflow for characterizing the pharmacological profile of a compound like this compound.
Conclusion
This compound is a multifaceted flavonoid with a promising pharmacological profile. Its potent anti-inflammatory effects, coupled with its neuroprotective, anxiolytic, and osteogenic properties, highlight its potential as a lead compound for the development of new therapeutic agents. However, its significant inhibition of CYP2C9 warrants careful consideration in any future clinical applications due to the potential for drug-drug interactions. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound and its derivatives. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural product.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 4. sid.ir [sid.ir]
- 5. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of 6-Hydroxyflavone on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. As a member of the flavone subclass of flavonoids, its chemical structure imparts it with the ability to interact with and modulate various intracellular signaling cascades. This technical guide provides an in-depth analysis of the effects of this compound on key cell signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of the cellular mechanisms of action of this compound.
Data Presentation: Quantitative Effects of Hydroxyflavones on Cell Signaling
The following tables summarize the quantitative data on the effects of this compound and its closely related analogs on various cellular parameters. Due to the limited availability of direct quantitative data for this compound on certain molecular targets, data from studies on structurally similar dihydroxyflavones are included for comparative purposes and are duly noted.
Table 1: Inhibitory Effects of Hydroxyflavones on Inflammatory Mediators and Kinase Activity
| Compound | Cell Line | Parameter | IC50 Value | Reference |
| This compound | Rat Kidney Mesangial Cells | LPS-induced Nitric Oxide (NO) Production | ~2.0 µM | |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS-induced Nitric Oxide (NO) Production | 192 nM | |
| 5,6-Dihydroxyflavone | Murine Macrophages (RAW 264.7) | LPS-induced Nitric Oxide (NO) Production | 11.55 ± 0.64 µM | |
| 3,6-Dihydroxyflavone | HeLa (Human Cervical Cancer) | JNK1 Kinase Activity | 113 nM |
Table 2: Cytotoxicity of Hydroxyflavones in Various Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 3,6-Dihydroxyflavone | HeLa (Human Cervical Cancer) | MTT | 25 µM (24h), 9.8 µM (48h) | |
| 5,6-Dihydroxyflavone | Murine Macrophages (RAW 264.7) | Cytotoxicity | > 100 µM |
Table 3: Effects of Dihydroxyflavones on the Phosphorylation of Signaling Proteins
Note: Data presented for 3,6-dihydroxyflavone and 5,6-dihydroxyflavone are indicative of the potential effects of this compound due to structural similarity. Quantitative densitometry from Western blot analysis is presented as a percentage of the stimulated control.
| Compound (Concentration) | Cell Line | Stimulus | Target Protein | Phosphorylation (% of Control) | Reference |
| 3,6-Dihydroxyflavone (25 µM) | HeLa | hTNF-α | p38 MAPK | 42% | |
| 3,6-Dihydroxyflavone (25 µM) | HeLa | hTNF-α | ERK1/2 | 74% | |
| 3,6-Dihydroxyflavone (25 µM) | HeLa | hTNF-α | JNK | 97% | |
| 5,6-Dihydroxyflavone (24 µM) | RAW 264.7 | LPS | p65 (NF-κB) | Significantly reduced |
Core Signaling Pathways Modulated by this compound and its Analogs
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. Studies on this compound and its derivatives indicate a significant modulatory effect on this pathway. While direct inhibition of p65 phosphorylation by 6-methoxyflavone was not observed, there was a significant inhibition of the downstream effector, inducible nitric oxide synthase (iNOS). This suggests that this compound derivatives may act downstream of p65 or through alternative mechanisms to suppress NF-κB-mediated gene expression. Research on the closely related 5,6-dihydroxyflavone has shown a significant reduction in the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct quantitative data for this compound is limited, evidence from related flavonoids suggests a potential role in modulating this pathway. For instance, some flavonoids are known to inhibit Akt phosphorylation, leading to downstream effects on cell survival and apoptosis.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Studies on 3,6-dihydroxyflavone have demonstrated a significant inhibitory effect on the phosphorylation of p38, ERK, and JNK in response to pro-inflammatory stimuli. Furthermore, 3,6-dihydroxyflavone has been shown to be a direct inhibitor of JNK1 kinase activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Nitric Oxide Measurement (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., rat kidney mesangial cells) and treat with LPS (e.g., 1 µg/mL) in the presence or absence of this compound for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation status.
Protocol:
-
Cell Lysis: After treatment with this compound and/or a stimulus, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p65) overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels.
Conclusion
This compound and its structural analogs demonstrate significant modulatory effects on key cellular signaling pathways, including the NF-κB, PI3K/Akt, and MAPK cascades. The available data, primarily from studies on closely related dihydroxyflavones, suggest that this compound likely exerts its biological effects through the inhibition of pro-inflammatory mediators and the modulation of kinase activities that are central to cell survival, proliferation, and inflammation. The provided experimental protocols offer a foundation for researchers to further investigate the precise molecular mechanisms of this compound. Future studies focusing on direct quantitative analysis of the effects of this compound on the phosphorylation of key signaling proteins and their downstream targets will be crucial for a more complete understanding of its therapeutic potential. The diagrams and structured data presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing exploration of flavonoid-based drug discovery.
Anticancer potential of 6-Hydroxyflavone against specific cancer types
Anticancer Potential of 6-Hydroxyflavone: A Technical Guide
Executive Summary: Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1][2][3] Among these, this compound (6-HF) has emerged as a compound of interest, demonstrating cytostatic and cytotoxic activities against various cancer types through distinct molecular mechanisms. This technical guide provides a comprehensive overview of the current research on the anticancer potential of this compound, focusing on its effects on specific cancer cell lines. It consolidates quantitative data on its efficacy, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development initiatives.
In Vitro Anticancer Activity of this compound
The anticancer efficacy of this compound has been evaluated across several human cancer cell lines. Its primary effects are manifested through the inhibition of cell proliferation (cytotoxicity) and the disruption of the normal cell division cycle, leading to cell cycle arrest.
Cytotoxicity Across Cancer Cell Lines
Quantitative analysis using cytotoxicity assays, such as the MTT assay, has determined the half-maximal inhibitory concentration (IC50) of this compound in various cancer models. These values are crucial for assessing the compound's potency and selectivity. A summary of the reported IC50 values is presented below.
| Cancer Type | Cell Line | IC50 (µM) | Assay | Citation |
| Breast Cancer | MCF-7 | 35.9 | MTT Assay | [4] |
| Kidney (Mesangial Cells) | Rat Mesangial Cells | 1.7 | Griess Assay (NO Inhibition) | [5] |
Note: The activity in kidney mesangial cells reflects anti-inflammatory potential via nitric oxide inhibition, a pathway often dysregulated in cancer.
Induction of Cell Cycle Arrest
This compound has been shown to interfere with cell cycle progression, a hallmark of cancer. Its effects are cell-type specific, inducing arrest at different phases of the cell cycle.[6]
-
In SF295 (Human Glioblastoma) Cells: At growth-inhibitory concentrations, this compound increases the proportion of cells in the G2/M phase.[6]
-
In HCT15/CL02 (Multidrug-Resistant Colon Cancer) Cells: In this resistant subline, this compound treatment leads to a decrease in the G0/G1 population and an increase in the S phase population.[6]
These findings suggest that this compound's cytotoxic mechanisms are diverse and adapted to the specific cellular context, involving the disruption of checkpoints that regulate cell division.[6]
Molecular Mechanisms of Action
The anticancer effects of this compound are attributed to its ability to modulate specific cellular signaling pathways and interact with key regulatory proteins.
Interaction with Nuclear Receptor NR4A1 (Nur77)
Recent studies have identified this compound as a ligand for the orphan nuclear receptor 4A1 (NR4A1, also known as Nur77).[7] NR4A1 is overexpressed in various tumors and promotes pro-oncogenic gene expression. This compound binds to the ligand-binding domain of NR4A1 and acts as an antagonist. In rhabdomyosarcoma (Rh30) cells, this interaction leads to a decrease in NR4A1-dependent transactivation, thereby inhibiting its cancer-promoting functions.[7]
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Chronic inflammation is a critical component of tumor development. This compound demonstrates potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This effect is not due to direct NO scavenging but rather the inhibition of the downstream expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[5]
Predicted Effects on Gene Regulation
In silico studies predict that this compound may exert further anticancer effects by inhibiting the Pin1 gene, an enzyme often overexpressed in cancer that regulates numerous cellular proteins. Additionally, computational models suggest it may increase the expression of the tumor suppressor gene TP53.[8]
Key Experimental Methodologies
Reproducibility is paramount in scientific research. This section details the standard protocols for assessing the anticancer activity of compounds like this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting viability against compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.
Protocol:
-
Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT).
Discussion and Future Directions
This compound demonstrates clear anticancer potential through multiple mechanisms, including cell cycle arrest and the modulation of key cancer-related pathways like NR4A1 and iNOS.[5][6][7] The modest IC50 value in MCF-7 breast cancer cells suggests that its efficacy may be more pronounced in specific cancer subtypes or that its primary role may be as an adjuvant or chemosensitizing agent.[4]
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to identify highly sensitive cancer types.
-
In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models of cancer.
-
Mechanism Elucidation: Further investigating the downstream targets of the NR4A1 and iNOS pathways and confirming the predicted effects on Pin1 and TP53.
-
Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of this compound to identify modifications that enhance potency and selectivity. The enhanced activity of the related 6-methoxyflavone suggests that methylation of the hydroxyl group could be a promising derivatization strategy.[5][9]
Conclusion
This compound is a promising natural compound with multifaceted anticancer activities. Its ability to induce cell cycle arrest and antagonize pro-oncogenic signaling pathways validates its position as a valuable lead compound for the development of novel cancer therapeutics. The detailed methodologies and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing flavonoid.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Hydroxyflavone: A Technical Guide for Researchers
Introduction: 6-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its derivatives, focusing on their anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.
Structure-Activity Relationship of this compound
The biological activity of this compound is intricately linked to its chemical structure. The position of the hydroxyl group on the flavone backbone is a critical determinant of its pharmacological effects. Studies have shown that the presence of a hydroxyl group at the C6 position of the A ring is particularly favorable for potent anti-inflammatory activity.
Modification of this 6-hydroxyl group has been a key strategy in optimizing the therapeutic potential of this scaffold. Notably, methylation to form 6-methoxyflavone has been shown to dramatically enhance anti-inflammatory potency by more than 10-fold in certain assays.[1][2] Conversely, acetylation to 6-acetoxyflavone or sulfation also modulates the activity, albeit to a lesser extent.[2][3] Further hydroxylation at the 4'-position of the B ring to give 4',6-dihydroxyflavone does not significantly impact the anti-inflammatory activity, suggesting the 6-hydroxyl group is the primary driver of this effect.[1][2]
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of this compound and its key derivatives.
Table 1: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference(s) |
| This compound | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | 1.7 - 2.0 | [1][2][3] |
| 6-Methoxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | 0.192 | [1][2][3] |
| 6-Acetoxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | 0.60 | [2][3] |
| Flavone 6-sulfate | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | 2.1 | [2][3] |
| 4',6-Dihydroxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | ~2.0 | [1][2] |
Table 2: Anticancer Activity of this compound and Related Flavonoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | HCT116, MCF7, SKOV3, OVCAR-3 | MTT Assay | >50 | [4] |
| 5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavone | MDA-MB-231 | MTT Assay | 21.27 | [5] |
| Sideritoflavone (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 | MTT Assay | 4.9 | [5] |
| Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone) | MCF-7 | MTT Assay | 0.3 | [5] |
Table 3: Antioxidant Activity of Hydroxyflavones
| Compound | Assay | IC50 (µM) | Reference(s) |
| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 | [4] |
| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | [4] |
| 2',3',4'-Trihydroxyflavone | DPPH Radical Scavenging | - | [6] |
Table 4: Neuroprotective Activity of this compound
| Compound | Model | Effect | Dosage | Reference(s) |
| This compound | 6-Hydroxydopamine-induced Parkinson's Disease (mice) | Reduced catalepsy, increased motor activity and number of substantia nigra neurons | 25, 50, 100 mg/kg | [7] |
| This compound | Streptozotocin-induced Alzheimer's Disease (mice) | Improved working spatial memory, inhibited oxidative stress and acetylcholinesterase levels | 1 mg/kg (intranasal) | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Synthesis of this compound Derivatives
Synthesis of 6-Acetoxyflavone: 6-Acetoxyflavone can be synthesized by the direct acetylation of this compound.[3][10]
-
Dissolve this compound (100 mg) in a suitable solvent.
-
Add acetyl chloride.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product is purified, and its structure is confirmed by 1H NMR analysis.[3]
Synthesis of 6-Flavone Sulfate: This derivative can be synthesized from this compound using a microwave-assisted method.[3]
-
To a solution of this compound (50 mg, 0.21 mmol) in acetonitrile (0.8 mL), add triethylamine (0.30 ml, 2.3 mmol) and trimethylamine-sulfur trioxide complex (350 mg, 2.1 mmol).
-
Expose the mixture to microwave irradiation (50 W, 30 min, 100°C).
-
Concentrate the resulting solution in vacuo and purify the product.
Biological Assays
Griess Assay for Nitric Oxide (NO) Production: This assay quantifies nitrite, a stable and quantifiable end-product of NO.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Collect cell culture supernatant from treated and untreated cells.
-
Add 100 µL of the Griess reagent (a mixture of equal volumes of reagent A and reagent B) to 100 µL of the supernatant in a 96-well plate.[11]
-
Incubate the plate for 2-3 minutes on a plate shaker.[11]
-
Measure the absorbance at 540-550 nm using a microplate reader.[3][11]
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Western Blot for iNOS and p65: This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA protein assay kit.[10]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS or p65 overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
MTT Cell Viability Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
DPPH Radical Scavenging Assay: This assay measures the antioxidant capacity of a compound.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[8]
-
Reaction Mixture: Add 20 µL of the test compound at different concentrations to 180 µL of the DPPH solution in a 96-well plate.[8]
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound and its analogs are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Studies have shown that 6-methoxyflavone, a potent derivative, inhibits the expression of iNOS without affecting the phosphorylation of the p65 subunit of NF-κB.[1] This suggests that 6-methoxyflavone acts downstream of p65 phosphorylation, possibly by interfering with the transcriptional machinery or the stability of iNOS mRNA.
Akt/ERK/JNK Signaling Pathway
This compound has also been shown to modulate the PI3K/Akt and MAPK (ERK, JNK) signaling pathways, which are crucial for cell survival, proliferation, and differentiation. For instance, this compound can activate Akt, ERK1/2, and JNK in osteoblast-like MC3T3-E1 cells, promoting their differentiation. The activation of these pathways is often associated with the phosphorylation of the respective kinases.
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the structure-activity relationship of this compound and its derivatives.
Conclusion
This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights into its action on key signaling pathways. The potent biological activities of this compound and its derivatives, particularly the highly active 6-methoxyflavone, highlight the therapeutic potential of this flavonoid scaffold. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation and development of novel therapeutic agents based on the this compound core structure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxyflavone: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyflavone is a naturally occurring flavonoid that has demonstrated significant potential as a modulator of immune responses. Exhibiting potent anti-inflammatory activity, its mechanism of action distinguishes it from many other well-studied polyphenols. This technical guide provides an in-depth overview of the core immunomodulatory functions of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and structure-activity relationships are explored to inform future drug development efforts.
Introduction
Flavonoids are a diverse class of plant secondary metabolites recognized for their broad spectrum of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects.[1][2] Within this class, this compound has emerged as a compound of particular interest due to its potent inhibition of inflammatory mediators.[3] Unlike many polyhydroxylated flavones such as quercetin or myricetin, which often act via broad-spectrum antioxidant activity or direct inhibition of upstream signaling kinases, this compound and its derivatives present a more targeted mechanism.[1][4] This guide focuses on the technical details of its anti-inflammatory properties, providing a resource for researchers investigating its therapeutic potential.
Quantitative Analysis of Anti-Inflammatory Activity
The primary in vitro measure of this compound's anti-inflammatory effect is its ability to inhibit nitric oxide (NO) production in immune cells stimulated with lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency.
| Compound | Cell Type | Assay | IC50 Value | Reference(s) |
| This compound | Rat Kidney Mesangial Cells | LPS-Induced NO Production | ~2.0 µM | [2][3][5] |
| 4',6-Dihydroxyflavone | Rat Kidney Mesangial Cells | LPS-Induced NO Production | ~2.0 µM | [2][5] |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS-Induced NO Production | 192 nM | [1][2][5] |
| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | LPS-Induced NO Production | 0.60 µM | [1] |
| Flavone 6-Sulfate | Rat Kidney Mesangial Cells | LPS-Induced NO Production | 2.1 µM | [1] |
| Resveratrol (Control) | Rat Kidney Mesangial Cells | LPS-Induced NO Production | 11 µM | [1] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response.[1][2] A critical finding is that this action occurs downstream of the canonical NF-κB signaling pathway. Unlike many flavonoids that inhibit the phosphorylation and subsequent degradation of IκBα, studies on the highly potent derivative 6-methoxyflavone show no observable inhibition of LPS-induced p65 phosphorylation, a key step in NF-κB activation.[1] This suggests a unique mechanism that does not interfere with the nuclear translocation of NF-κB but rather inhibits the expression of a downstream target gene, iNOS.
While direct evidence for this compound's impact on other pro-inflammatory cytokines is limited, its derivative, 6-methoxyflavone, has been shown to suppress T-cell activation by inhibiting the translocation of the Nuclear Factor of Activated T-cells (NFAT) into the nucleus.[6] This indicates that the this compound scaffold may have broader immunomodulatory effects beyond iNOS inhibition.
Signaling Pathway Diagram
The following diagram illustrates the LPS-induced inflammatory pathway in a macrophage, highlighting the distinct point of intervention for this compound/6-methoxyflavone compared to other flavonoids that target the NF-κB pathway more directly.
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of this compound is highly dependent on its chemical structure.[1] Key relationships identified include:
-
Position of Hydroxyl Group : The placement of the hydroxyl group on the flavone core is critical. Activity is ranked 6-OH > 7-OH >> 3-OH, 2'-OH, demonstrating the importance of the 6-position.[1]
-
Modification of 6-OH Group : Methylation of the 6-hydroxyl group to form 6-methoxyflavone increases potency by nearly 10-fold (IC50: 1.7 µM vs 192 nM). Acetylation also enhances activity, while sulfation maintains activity comparable to the parent compound.[1] This suggests that modifying this position can significantly tune the biological effect.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
In Vitro Anti-Inflammatory Assay Workflow
This workflow outlines the typical process for assessing the ability of a compound like this compound to inhibit LPS-induced inflammation in cell culture.
Cell Culture and Stimulation
-
Cell Line : Rat kidney mesangial cells (e.g., ATCC CRL-2573) or murine macrophages (e.g., RAW 264.7, ATCC TIB-71).
-
Culture Medium : RPMI 1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]
-
Culture Conditions : 37°C in a humidified atmosphere with 5% CO2.
-
Protocol :
-
Culture cells to 70-80% confluency.
-
For experiments, seed cells into appropriate plates (e.g., 1x10^6 cells/well in a 6-well plate for Western blot, or 5x10^4 cells/well in a 96-well plate for Griess assay). Allow cells to adhere overnight.
-
(Optional) Render cells quiescent by reducing FBS concentration to 0.5% for 24 hours prior to treatment.[7]
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).
-
Remove old medium and pre-treat cells with medium containing various concentrations of this compound for 1-12 hours.[1]
-
Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 10-100 ng/mL to induce inflammation.[1][7]
-
Incubate for the desired time period (e.g., 24-48 hours for NO and iNOS analysis).[1]
-
Nitric Oxide Measurement (Griess Assay)
This assay quantifies nitrite (NO2-), a stable and soluble breakdown product of NO.[9]
-
Reagents :
-
Protocol :
-
After the treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent I to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-only treated control.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins, such as iNOS or phosphorylated signaling proteins like p-p65.[11][12]
-
Reagents :
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-iNOS, Rabbit anti-phospho-p65, Rabbit anti-p65, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol :
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet debris.[12]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE : Denature 10-25 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel.[11]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking : Block non-specific binding sites on the membrane by incubating in blocking buffer for at least 1 hour at room temperature.[11][13]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
-
Conclusion and Future Directions
This compound and its derivatives, particularly 6-methoxyflavone, represent a promising scaffold for the development of novel anti-inflammatory agents. Their unique mechanism, which involves the suppression of downstream iNOS expression without impacting upstream NF-κB activation, offers a more targeted approach compared to many other flavonoids.[1] This specificity could potentially lead to a better therapeutic window and reduced off-target effects.
Future research should focus on several key areas:
-
Broader Immune Profiling : Elucidating the effects of this compound on the production of other key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and its influence on various immune cell types, including macrophages, T-cells, and dendritic cells.
-
Target Identification : Precisely identifying the molecular target(s) through which this compound mediates the suppression of iNOS expression.
-
In Vivo Efficacy : Expanding on in vivo studies, such as the carrageenan-induced paw edema model, to validate the anti-inflammatory effects in more complex models of inflammatory disease.[14][15]
-
Pharmacokinetics and Safety : Thoroughly investigating the pharmacokinetic profiles and potential toxicities, such as the previously noted inhibition of cytochrome P450 2C9 by this compound, to guide the development of safe and effective therapeutics.[5]
By addressing these questions, the full potential of this compound as a therapeutic agent for modulating immune responses can be realized.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methoxyflavone inhibits NFAT translocation into the nucleus and suppresses T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Griess Reagent System Protocol [promega.sg]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of 6-Hydroxyflavone for Preclinical Research
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Hydroxyflavone is a naturally occurring flavonoid with a range of promising pharmacological activities, including anti-inflammatory, anxiolytic, and neuroprotective effects, making it a molecule of significant interest in drug discovery and development. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound for research purposes. The synthetic route described is based on the well-established Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core. Furthermore, this guide outlines comprehensive purification protocols using column chromatography and recrystallization to achieve high-purity this compound suitable for in vitro and in vivo studies. Analytical data for the characterization of the synthesized compound are also presented.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet. This compound, a member of the flavone subclass, has garnered attention for its potential therapeutic applications. Research has demonstrated its ability to modulate key signaling pathways implicated in inflammation and bone metabolism. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key inflammatory mediator.[1][2] Additionally, this compound promotes osteoblast differentiation through the activation of the AKT, ERK1/2, and JNK signaling pathways.[1] Given its therapeutic potential, access to pure this compound is crucial for advancing preclinical research. This application note provides a robust and reproducible methodology for its synthesis and purification.
Data Presentation
Table 1: Analytical Data for Synthesized this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₃ | [3] |
| Molecular Weight | 238.24 g/mol | [3] |
| Melting Point | 234-237 °C | [4] |
| Appearance | Pale yellow solid | [5] |
| Purity (HPLC) | ≥97% | [4][5] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.0 (s, 1H, -OH), 8.05 (d, J=8.0 Hz, 2H), 7.55 (m, 3H), 7.35 (d, J=8.8 Hz, 1H), 7.25 (dd, J=8.8, 2.8 Hz, 1H), 7.15 (d, J=2.8 Hz, 1H), 6.90 (s, 1H) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 176.5, 161.0, 155.0, 149.0, 131.5, 131.0, 129.0 (2C), 126.5 (2C), 123.0, 119.0, 117.5, 107.0 | |
| Mass Spectrometry (EI-MS) m/z | 238 [M]⁺, 210, 136, 115 | [6] |
Experimental Protocols
I. Synthesis of this compound via Baker-Venkataraman Rearrangement
This synthesis is a two-step process involving the benzoylation of 2',5'-dihydroxyacetophenone followed by a base-catalyzed rearrangement and acid-catalyzed cyclization.
Step 1: Benzoylation of 2',5'-Dihydroxyacetophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine.
-
Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-benzoyloxy-5-hydroxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement and Cyclization
-
Reaction Setup: Dissolve the crude 2-benzoyloxy-5-hydroxyacetophenone from the previous step in anhydrous pyridine in a round-bottom flask.
-
Rearrangement: Add powdered potassium hydroxide (3 equivalents) to the solution and heat the mixture to 50-60°C for 2-3 hours with vigorous stirring. This step forms the 1-(2,5-dihydroxyphenyl)-3-phenylpropane-1,3-dione intermediate.
-
Cyclization: Cool the reaction mixture and acidify with glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to 100°C for 1 hour to effect cyclization.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A yellow precipitate of crude this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven. The expected yield of the crude product is typically in the range of 60-70%.
II. Purification of this compound
A. Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Load the dried silica gel containing the sample onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system of increasing polarity, starting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and gradually increasing the proportion of ethyl acetate (e.g., to 7:3 v/v).
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
B. Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or acetone are good starting points for solvent screening.
-
Dissolution: Dissolve the partially purified this compound in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound as a pale yellow solid.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of this compound in Osteoblast Differentiation
Caption: this compound promotes osteoblast differentiation.[1]
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits LPS-induced NO production.[2]
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. mt.com [mt.com]
- 6. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Hydroxyflavone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavone is a flavonoid compound that has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and anxiolytic activities. To facilitate research and development of this compound as a potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic studies, bioavailability assessments, and toxicological evaluations. This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
The quantification of this compound in biological samples such as plasma, serum, and urine typically involves sample preparation to remove interfering substances, followed by chromatographic separation and detection. The two most common and effective techniques are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique offers a cost-effective and widely accessible method for quantification. It relies on the principle that this compound absorbs ultraviolet (UV) light at a specific wavelength, allowing for its detection and quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[1][2] It is the preferred method for bioanalytical studies requiring low detection limits and high specificity, especially when analyzing complex biological matrices.
Quantitative Data Summary
| Parameter | HPLC-UV (Adapted from similar flavonoids) | LC-MS/MS (Adapted from similar flavonoids) |
| Linearity Range | 10 - 400 ng/mL | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 - 1 ng/mL |
| Accuracy (% Recovery) | 95.91 - 98.59%[3] | 94.8 - 108.0% |
| Precision (% RSD) | < 15% | < 10% |
| Internal Standard (IS) | Fluticasone Propionate (example)[3] | Genistein (example)[4] |
Note: The data presented in this table is adapted from studies on flavonoids with similar chemical structures and properties. It is intended to provide a general guideline for expected method performance. Actual values for a this compound-specific assay must be determined through proper method validation.
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using HPLC-UV
This protocol is adapted from validated methods for other flavonoids and provides a robust starting point for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., 7-Hydroxyflavone or a structurally similar, commercially available flavonoid)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Rat plasma (or other biological matrix)
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v). The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically in the range of 250-370 nm for flavonoids).
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the Internal Standard against the concentration of this compound.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a highly sensitive and specific method suitable for pharmacokinetic studies.
1. Materials and Reagents
-
As listed in Protocol 1.
2. Sample Preparation (Protein Precipitation)
-
Follow the same procedure as described in Protocol 1.
3. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 20 2.0 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, to be optimized for this compound.
-
MRM Transitions:
-
This compound: The precursor ion will be the molecular ion [M+H]+ or [M-H]-. The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Internal Standard: Determine the precursor and product ions for the chosen internal standard.
-
4. Data Analysis
-
Similar to Protocol 1, use the peak area ratios from the MRM transitions to construct a calibration curve and quantify this compound in the samples.
Visualization of Experimental Workflow and Metabolic Pathway
To aid in the understanding of the experimental process and the biological fate of this compound, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the analytical workflow for quantifying this compound in biological samples.
Caption: A simplified diagram showing the metabolic pathway of this compound, including Phase I and Phase II metabolism.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive guide for the quantification of this compound in biological samples. While the provided protocols are adapted from methods for similar flavonoids, they offer a strong foundation for the development of a fully validated assay. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for applications demanding high sensitivity and selectivity. Proper method validation according to regulatory guidelines is crucial to ensure the reliability and accuracy of the generated data in drug development and research settings.
References
- 1. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 2A6 and other human P450 enzymes in the oxidation of flavone and flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 6-Hydroxyflavone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays to evaluate the diverse bioactivities of 6-Hydroxyflavone, a flavonoid compound with demonstrated anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and potential therapeutic applications.
Anti-inflammatory Activity Evaluation
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells.[1][2][3] The primary mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) expression through the modulation of signaling pathways such as NF-κB.[1][2]
Data Presentation: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | Cell Line | Bioactivity | IC50 Value | Reference |
| This compound | Rat Kidney Mesangial Cells | Inhibition of LPS-induced NO production | ~2.0 µM | [1][2][3] |
| 4',6-dihydroxyflavone | Rat Kidney Mesangial Cells | Inhibition of LPS-induced NO production | ~2.0 µM | [1][2][3] |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | Inhibition of LPS-induced NO production | 192 nM | [1][2][3] |
| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | Inhibition of LPS-induced NO production | 0.60 µM | [2] |
| Flavone 6-sulfate | Rat Kidney Mesangial Cells | Inhibition of LPS-induced NO production | 2.1 µM | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of NO production in RAW 264.7 macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4][5]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[5]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant, mix, and incubate at room temperature for 10 minutes.[5]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][5]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathway: Inhibition of LPS-induced Inflammatory Response
Figure 1: this compound inhibits nitric oxide production by targeting iNOS expression.
Anticancer Activity Evaluation
This compound has demonstrated cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Data Presentation: Anticancer Activity of this compound
| Cell Line | Bioactivity | IC50 Value | Reference |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 3.4 µM | [6] |
| HL-60 (Leukemia) | Cytotoxicity | 2.8 µM | [6] |
| MOLT-4 (Leukemia) | Cytotoxicity | 6.3 µM | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
DMEM or other appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with different concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[6][8]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Workflow: MTT Assay
Figure 2: Workflow for assessing cell viability using the MTT assay.
Neuroprotective Activity Evaluation
This compound has shown potential in protecting neuronal cells from toxins, suggesting its relevance in neurodegenerative disease research.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y human neuroblastoma cells, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: Expose the cells to a neurotoxin such as 6-OHDA (e.g., 100 µM) for 24 hours to induce cell death.[9]
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer activity section to quantify cell viability.
-
Analysis: Compare the viability of cells pre-treated with this compound to those treated with 6-OHDA alone to determine the protective effect.
Antioxidant Activity Evaluation
The antioxidant capacity of this compound can be assessed using cell-based assays that measure the scavenging of reactive oxygen species (ROS).
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Hepatocellular carcinoma (HepG2) or other suitable cells
-
This compound
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Culture medium
-
PBS (Phosphate-Buffered Saline)
-
Black 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black 96-well plate and grow to confluence.
-
Probe Loading: Wash the cells with PBS and incubate with DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.[10]
-
Treatment: Wash the cells again and treat with different concentrations of this compound.
-
ROS Induction: Add AAPH (e.g., 600 µM) to induce ROS production.[10]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time using a fluorescence plate reader.
-
Data Analysis: Calculate the antioxidant activity by comparing the reduction in fluorescence in treated cells to control cells.
Signaling Pathway: General Antioxidant Response
Figure 3: this compound antioxidant mechanisms via direct scavenging and Nrf2 activation.
Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanisms underlying the bioactivities of this compound, Western blotting can be employed to analyze the expression and phosphorylation status of key signaling proteins.
Experimental Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-phospho-NF-κB, anti-AKT, anti-phospho-ERK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway: Pro-survival and Differentiation
Figure 4: this compound activates AKT, ERK, and JNK signaling pathways.
References
- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 2. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for Dissolving 6-Hydroxyflavone for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxyflavone is a naturally occurring flavonoid compound known for a variety of biological activities. It has demonstrated anti-inflammatory, anxiolytic, and nephroprotective effects and has been shown to promote osteoblast differentiation.[1] In vitro studies have established its role in modulating key cellular signaling pathways, including the activation of AKT, ERK 1/2, and JNK pathways, and the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[1][2] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the solubilization, storage, and application of this compound for research purposes.
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro studies.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (M.Wt: 238.24 g/mol ) | Source |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | 524.68 mM | [2] |
Note: While other organic solvents like ethanol or dimethylformamide (DMF) may be used, DMSO is preferred for its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator set to 37°C (optional)
-
Pipettes and sterile, filtered pipette tips
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
Protocol for Preparing a 10 mM Stock Solution
This protocol provides a standard method for preparing a high-concentration stock solution that can be easily diluted to working concentrations for various in vitro assays.
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.38 mg of this compound (Molecular Weight = 238.24 g/mol ).
-
Adding Solvent: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to the tube. For 2.38 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the tube and vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Sterilization (Optional): If required for a specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][2]
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Special Instructions | Source |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light. | [1][2] |
| Working Dilutions | Prepared fresh for each experiment | N/A | Discard unused portions. | General Lab Practice |
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the concentrated stock solution directly into the cell culture medium immediately before use.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, you would perform a 1:500 dilution (10,000 µM / 20 µM = 500). This requires 2 µL of the 10 mM stock solution for every 998 µL of cell culture medium.
-
Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform serial dilutions rather than a single large dilution. For instance, first, dilute the 10 mM stock 1:100 in culture medium to create an intermediate 100 µM solution. Then, dilute this intermediate solution to the final desired concentrations (e.g., 50 µM, 20 µM, 10 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately. Do not store diluted working solutions in culture medium.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from dissolving this compound to its application in a typical in vitro cell-based assay.
Caption: Workflow for preparing and using this compound.
Signaling Pathway Modulation
This compound has been shown to promote osteoblast differentiation by activating several key signaling kinases.[1][2] The diagram below illustrates this activation cascade.
Caption: Activation of Pro-Osteogenic Signaling by this compound.
References
Application of 6-Hydroxyflavone in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavone is a naturally occurring flavonoid that has garnered significant interest in drug discovery due to its diverse pharmacological activities. Its potential as an anti-inflammatory, anti-asthmatic, and anxiolytic agent makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutics. These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for relevant assays and its known mechanisms of action.
Mechanisms of Action & HTS Relevance
This compound exerts its biological effects through multiple mechanisms, each amenable to high-throughput screening formats:
-
Anti-Inflammatory Activity: this compound inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). This makes it a suitable candidate for screening in cell-based assays designed to identify inhibitors of inflammatory pathways.
-
Anti-Asthmatic and Vasodilatory Effects: The compound acts as a calcium channel blocker and stimulates the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation.[1] HTS assays for calcium channel modulation are well-established and can be readily applied.
-
Neurological Activity: this compound enhances GABA-induced currents, suggesting its potential as a modulator of GABA-A receptors for conditions like anxiety.[2] High-throughput electrophysiological or fluorescence-based assays can be used to screen for such activity.
-
Cell Signaling Modulation: It has been shown to promote osteoblast differentiation by activating AKT, ERK 1/2, and JNK signaling pathways.[2] Reporter gene or high-content imaging assays can be designed to screen for compounds that modulate these pathways.
-
Enzyme Inhibition: this compound is a noncompetitive inhibitor of the metabolic enzyme Cytochrome P450 2C9 (CYP2C9).[3] Biochemical HTS assays can be employed to identify and characterize other potential enzyme inhibitors.
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of this compound and its derivatives.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | LPS-induced Nitric Oxide Production | Rat Kidney Mesangial Cells (HBZY-1) | 1.7 µM | [2] |
| This compound | LPS-induced Nitric Oxide Production | Rat Kidney Mesangial Cells | ~2.0 µM | [4][5][6] |
| 4',6-Dihydroxyflavone | LPS-induced Nitric Oxide Production | Rat Kidney Mesangial Cells | ~2.0 µM | [4][6] |
| 6-Methoxyflavone | LPS-induced Nitric Oxide Production | Rat Kidney Mesangial Cells | 192 nM | [4][6] |
Experimental Protocols
High-Throughput Screening for Inhibitors of Nitric Oxide Production
This protocol is designed to identify compounds that inhibit the production of nitric oxide in a cell-based assay, a key indicator of anti-inflammatory activity.
Materials:
-
Rat Kidney Mesangial Cells (e.g., HBZY-1)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (as a positive control)
-
Test compound library
-
Griess Reagent System
-
96-well or 384-well cell culture plates
-
Multichannel pipette and/or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Cell Seeding: Seed mesangial cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with test compounds from the library at the desired screening concentration. Include wells with this compound as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Inflammatory Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with LPS (e.g., 10 ng/mL).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer a portion of the cell culture supernatant to a new assay plate.
-
Add the components of the Griess Reagent System to each well according to the manufacturer's instructions.[3][7][8] This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Incubate at room temperature for 10-15 minutes to allow for color development.[3][8]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of inhibition of NO production for each test compound relative to the vehicle control.
High-Throughput Fluorescent Assay for Calcium Channel Blockade
This protocol describes a fluorescence-based assay to screen for compounds that block calcium influx, a mechanism relevant to the anti-asthmatic properties of this compound.
Materials:
-
A cell line expressing the target voltage-gated calcium channel (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fluo-4)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Potassium chloride (KCl) solution for depolarization
-
This compound (as a positive control)
-
Test compound library
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Plate the cells in 384-well plates and allow them to grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.[9]
-
Compound Incubation: Wash the cells to remove excess dye and add the test compounds and this compound (positive control) to the respective wells. Incubate for a predetermined period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the fluorescence plate reader.
-
Cell Depolarization and Signal Reading: Add a high-concentration KCl solution to all wells to induce cell depolarization and calcium influx. Simultaneously, the instrument will record the fluorescence kinetics over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the calcium influx for each compound compared to the control wells.
High-Throughput Screening for GABA-A Receptor Modulators
This protocol outlines a method to screen for compounds that modulate the activity of GABA-A receptors, relevant to the anxiolytic potential of this compound. A common HTS approach utilizes a membrane potential-sensitive dye.
Materials:
-
A cell line stably expressing the desired GABA-A receptor subtype (e.g., CHO or HEK293 cells)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer
-
GABA (gamma-Aminobutyric acid)
-
This compound (as a potential positive modulator)
-
Test compound library
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Protocol:
-
Cell Plating: Seed the GABA-A receptor-expressing cells into 384-well plates and allow them to form a monolayer.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add the test compounds and this compound to the wells.
-
GABA Stimulation and Measurement: Add a sub-maximal concentration of GABA to the wells to activate the GABA-A receptors. The fluorescence plate reader will simultaneously measure the change in fluorescence, which reflects the change in membrane potential due to chloride ion influx.
-
Data Analysis: Positive modulators will enhance the GABA-induced change in fluorescence. Calculate the percentage of modulation for each compound relative to the GABA-only control.
Visualization of Pathways and Workflows
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
High-Throughput Screening Workflow for NO Production Inhibitors
Caption: HTS workflow for identifying nitric oxide production inhibitors.
Logical Relationship for Calcium Channel Blocker Assay
Caption: Logical diagram of the calcium channel blocker assay.
References
- 1. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 4. mr.ucdavis.edu [mr.ucdavis.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.igem.org [static.igem.org]
- 9. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 6-Hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo experimental design to test the efficacy of 6-Hydroxyflavone, a flavonoid with demonstrated anti-inflammatory, neuroprotective, anxiolytic, and potential anti-asthmatic and anticancer properties.[1][2][3] Detailed protocols for key in vivo models are presented, along with methods for data collection and analysis. This document is intended to assist researchers in designing robust preclinical studies to evaluate the therapeutic potential of this compound.
Biological Activities and Mechanisms of Action of this compound
This compound is a naturally occurring flavonoid that has shown a range of biological activities in preclinical studies. Understanding its mechanisms of action is crucial for designing relevant in vivo experiments.
-
Anti-inflammatory Activity: this compound inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[1][4] This effect is mediated, at least in part, through the inhibition of inducible nitric oxide synthase (iNOS) expression.[4]
-
Neuroprotective and Anxiolytic Activity: It enhances the current induced by γ-aminobutyric acid (GABA) through interaction with the benzodiazepine sites of GABAA receptors, showing a preference for α2- and α3-subtypes, which are associated with anxiolytic effects.[1][5]
-
Osteogenic Activity: this compound promotes the differentiation of osteoblasts by activating AKT, ERK 1/2, and JNK signaling pathways.[1]
-
Anti-asthmatic Activity: It has demonstrated a dose-dependent anti-allergic effect in an ovalbumin (OVA)-sensitized guinea pig model, which is believed to be related to the blockade of calcium channels and stimulation of the NO/cGMP system.[2]
-
Nephroprotective Effects: Studies have shown a protective effect of this compound in a cisplatin-induced nephrotoxicity model in rats.[1]
-
Toxicity Profile: Toxicological studies in mice have indicated a high LD50 of >2,000 mg/kg, suggesting a good safety profile for acute and sub-chronic administration.[2]
Signaling Pathway of this compound in Osteoblast Differentiation
In Vivo Experimental Design and Protocols
The following section outlines detailed protocols for evaluating the primary biological activities of this compound in vivo.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This model is a standard and widely used assay for evaluating acute anti-inflammatory activity.[6][7]
-
Animals: Male Wistar rats (180-220 g).
-
Housing: Standard laboratory conditions with a 12-h light/dark cycle and free access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)
-
Group III: this compound (Low Dose, e.g., 25 mg/kg, p.o.)
-
Group IV: this compound (High Dose, e.g., 50 mg/kg, p.o.)
-
-
Procedure: a. Administer the respective treatments (vehicle, positive control, or this compound) orally or intraperitoneally. b. After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1][8] c. Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[8]
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
| Compound | Model | Dosage | Route | Efficacy | Reference |
| This compound | LPS-induced NO production in HBZY-1 cells | IC50: 1.7 µM | In vitro | Potent inhibition | [1] |
| This compound | Carrageenan-induced paw edema in rodents | 15, 30, 60 mg/kg | Not specified | Substantial reduction in paw edema | [9] |
Anxiolytic Efficacy: Elevated Plus Maze (EPM) Test in Mice
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[3][9]
-
Animals: Male Swiss mice (25-30 g).
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[10]
-
Acclimatization: Allow mice to habituate to the testing room for at least 30-60 minutes before the test.[9]
-
Grouping (n=8-10 per group):
-
Group I: Vehicle Control (e.g., Saline)
-
Group II: Positive Control (e.g., Diazepam, 1 mg/kg, i.p.)
-
Group III: this compound (Low Dose, e.g., 6 mg/kg, p.o.)
-
Group IV: this compound (High Dose, e.g., 25 mg/kg, p.o.)
-
-
Procedure: a. Administer the respective treatments 45-60 minutes before the test.[1] b. Place each mouse individually in the center of the maze, facing an open arm.[3] c. Allow the mouse to explore the maze for 5 minutes.[10] d. Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters indicates an anxiolytic effect.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
| Compound | Model | Dosage | Route | Efficacy | Reference |
| This compound | Elevated Plus Maze in mice | 6-100 mg/kg | Oral | Demonstrated anti-anxiety effect | [1] |
Nephroprotective Efficacy: Cisplatin-Induced Nephrotoxicity in Rats
This model is used to evaluate the protective effects of compounds against drug-induced kidney damage.[1]
-
Animals: Male Wistar rats (200-250 g).
-
Grouping (n=6-8 per group):
-
Group I: Normal Control (Saline)
-
Group II: Cisplatin Control (Single dose of Cisplatin, e.g., 7.5 mg/kg, i.p.)
-
Group III: this compound (25 mg/kg/day, p.o.) + Cisplatin
-
Group IV: this compound (50 mg/kg/day, p.o.) + Cisplatin
-
Group V: Positive Control (e.g., Silymarin, 100 mg/kg/day, p.o.) + Cisplatin
-
-
Procedure: a. Administer this compound or Silymarin daily for a predefined period (e.g., 14-15 days).[1][11] b. On a specific day of the treatment period (e.g., day 10), induce nephrotoxicity by a single intraperitoneal injection of cisplatin to all groups except the normal control.[11] c. Continue the treatment with this compound or Silymarin for the remainder of the study period. d. At the end of the experiment, collect blood samples for biochemical analysis (BUN, creatinine). e. Euthanize the animals and collect kidney tissues for histopathological examination and analysis of oxidative stress markers (e.g., MDA, GSH, SOD, Catalase).
-
Data Analysis:
-
Compare the levels of serum BUN and creatinine, and kidney oxidative stress markers between the groups.
-
Evaluate the histopathological changes in the kidney tissues.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
| Compound | Model | Dosage | Route | Efficacy | Reference |
| This compound | Cisplatin-induced nephrotoxicity in rats | 25-50 mg/kg | Intraperitoneal | Showed protective effect | [1] |
Conclusion
The provided protocols offer a robust framework for the in vivo evaluation of this compound's therapeutic potential. Based on existing literature, this compound demonstrates promising anti-inflammatory, anxiolytic, and nephroprotective properties at tolerable doses. Further investigation using these and other relevant models is warranted to fully elucidate its pharmacological profile and potential for clinical development.
References
- 1. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cognitive function by the Morris water maze test [bio-protocol.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
- 10. psicothema.com [psicothema.com]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols for 6-Hydroxyflavone as a Phytochemical Standard
Introduction
6-Hydroxyflavone (CAS No: 6665-83-4) is a naturally occurring flavonoid compound found in plants such as Barleria prionitis and Crocus.[1] As a member of the flavone subclass, it possesses a characteristic C15 skeleton with a C6 hydroxyl group on the A-ring. Its well-defined chemical structure and stability make it an excellent candidate for use as an analytical standard in phytochemical analysis.[2][3][4] These application notes provide detailed protocols for the use of this compound as a standard for the quantification and qualification of flavonoids in complex matrices, such as herbal extracts, and explore its known biological activities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is critical for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| CAS Number | 6665-83-4 | [2] |
| Molecular Formula | C₁₅H₁₀O₃ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| IUPAC Name | 6-hydroxy-2-phenylchromen-4-one | [5] |
| Appearance | Powder | [3] |
| Melting Point | 234-237°C | [1][2] |
| Purity (Typical) | ≥90% (HPLC) | [2][3] |
| Storage | Store at <+8°C in a dry, dark place | [2] |
Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This note describes a general method for the quantification of this compound in plant extracts using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection. As an analytical standard, this compound is used to create a calibration curve for the accurate determination of its concentration in unknown samples.
Exemplary HPLC Method Validation Parameters
The following table summarizes typical performance characteristics for a validated HPLC method for flavonoid quantification. These values serve as a benchmark for method development.
| Parameter | Specification | Description |
| Linearity (R²) | > 0.999 | The coefficient of determination for the calibration curve across a specified concentration range (e.g., 1-100 µg/mL).[6][7] |
| LOD (Limit of Detection) | ~0.17 µg/mL | The lowest concentration of the analyte that can be reliably detected above the background noise.[6] |
| LOQ (Limit of Quantification) | ~0.50 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6] |
| Accuracy (Recovery) | 95-105% | The percentage of analyte recovered from a sample matrix spiked with a known amount of the standard.[8] |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections, indicating the method's repeatability.[8] |
HPLC Analysis Workflow
The following diagram illustrates the general workflow for quantitative analysis using this compound as a standard.
Caption: Workflow for HPLC quantification of this compound.
Application Note 2: HPTLC for Qualitative and Semi-Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the rapid screening and identification of phytochemicals. This compound can be used as a reference standard to confirm its presence in a sample by comparing Rf values and spectral data.
HPTLC Method Parameters
A typical HPTLC method for flavonoid analysis is outlined below. The Rf value is characteristic for a compound in a given chromatographic system.
| Parameter | Exemplary Value/Condition |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Chloroform: Methanol: Glacial Acetic Acid (17:3:0.5, v/v/v)[9] |
| Sample Application | Automated band-wise application |
| Detection (Pre-derivatization) | UV light at 254 nm and 366 nm |
| Derivatization Reagent | Aluminum chloride (AlCl₃) solution[10] |
| Detection (Post-derivatization) | UV light at 366 nm and white light |
| Rf of this compound | Compound- and system-specific (e.g., ~0.13-0.21)[9][11] |
HPTLC Analysis Workflow
The diagram below outlines the key steps in performing HPTLC analysis using a reference standard.
Caption: General workflow for HPTLC analysis of flavonoids.
Application Note 3: Biological Activity and Associated Signaling Pathways
This compound is not only an analytical standard but also a bioactive molecule with several reported pharmacological effects. Understanding its mechanism of action is crucial for drug development professionals.
-
Anti-inflammatory Activity : this compound demonstrates potent anti-inflammatory effects. It can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in kidney mesangial cells, with studies showing a low micromolar IC₅₀ value.[12][13][14] This activity is attributed to the inhibition of the downstream inducible NO synthase (iNOS).[13][14]
-
Osteogenic Effects : The compound promotes the differentiation of osteoblasts. This effect is mediated through the activation of key signaling pathways, including AKT, ERK 1/2, and JNK.[12]
-
Anxiolytic and GABAergic Effects : this compound enhances GABA-induced currents by acting on benzodiazepine sites of GABAA receptors, suggesting potential anxiolytic (anti-anxiety) properties.[12]
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways influenced by this compound, leading to its observed biological effects.
Caption: Signaling pathways modulated by this compound.
Detailed Experimental Protocols
Protocol 1: HPLC Quantification of this compound
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10.0 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Preparation of Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the stock solution with methanol to obtain the desired concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with DAD/UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[6]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[6]
-
Gradient Elution: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 350 nm.[6]
-
Column Temperature: 30°C.
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish the calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration using the regression equation from the calibration curve based on the peak area.
-
Protocol 2: HPTLC Identification of this compound
-
Preparation of Solutions:
-
Chromatography:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plate (10 x 10 cm).[9]
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands, 10 mm from the bottom of the plate, using an automated applicator.
-
Mobile Phase: Chloroform: Methanol: Glacial Acetic Acid (17:3:0.5, v/v/v).[9]
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air for 5 minutes.
-
-
Documentation and Derivatization:
-
Pre-derivatization: Document the plate under UV light at 254 nm and 366 nm using a TLC visualizer.
-
Derivatization: Spray the plate evenly with a 1% methanolic solution of aluminum chloride.
-
Post-derivatization: Heat the plate at 100°C for 3 minutes. Document again under UV 366 nm and in white light. Flavonoids typically form fluorescent complexes with AlCl₃.[10]
-
-
Identification:
-
Compare the Rf value and color of the bands in the sample chromatogram with those of the this compound standard. A match indicates the possible presence of the compound.
-
For confirmation, use a TLC-MS interface or an HPTLC densitometer to obtain in-situ UV-Vis spectra and compare them with the standard.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. extrasynthese.com [extrasynthese.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. pharmtech.com [pharmtech.com]
- 9. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of a HPTLC-Derived Database for the Identification of Phenolics in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Techniques for Studying 6-Hydroxyflavone-Protein Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective techniques for characterizing the interaction between 6-hydroxyflavone, a flavonoid with significant biological activities, and various proteins. The included protocols offer step-by-step guidance for researchers aiming to elucidate the binding mechanisms, thermodynamics, and functional consequences of these interactions.
Introduction
This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anxiolytic effects.[1] These biological activities are often mediated by its interaction with specific protein targets. Understanding the binding affinity, specificity, and the structural and thermodynamic basis of this compound-protein interactions is crucial for drug discovery and development. This document outlines key experimental and computational methods to rigorously study these interactions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the interaction of this compound and related flavonoids with various proteins.
Table 1: Binding and Thermodynamic Parameters for this compound-Protein Interactions
| Protein | Technique | Binding Constant (K_b) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Temperature (K) | Reference |
| Hen Egg White Lysozyme (HEWL) | Fluorescence Spectroscopy | 6.44 ± 0.09 × 10⁴ | -11.91 ± 1.02 | +51.36 ± 2.43 | 293 | [2] |
| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 9.44 x 10⁴ (for 7-hydroxyflavone) | -28.33 (ΔG) | - | - | [3] |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound and Derivatives
| Compound | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |
| This compound | LPS-induced NO production | ~2.0 | Rat Mesangial Cells | [2] |
| 4',6-Dihydroxyflavone | LPS-induced NO production | ~2.0 | Rat Mesangial Cells | [2] |
| 6-Methoxyflavone | LPS-induced NO production | 0.192 | Rat Mesangial Cells | [2] |
Experimental and Computational Workflows
A typical workflow for investigating this compound-protein binding integrates both experimental and computational approaches to provide a comprehensive understanding of the interaction.
Figure 1: Integrated experimental and computational workflow.
Application Note 1: Spectroscopic Analysis of Binding
Spectroscopic techniques are powerful tools for the initial characterization of this compound-protein interactions. Fluorescence spectroscopy, in particular, is highly sensitive for studying changes in the local environment of aromatic amino acid residues (tryptophan and tyrosine) upon ligand binding.
Protocol 1: Fluorescence Quenching Assay
This protocol details the use of fluorescence quenching to determine the binding affinity and mechanism of this compound to a target protein. The intrinsic fluorescence of tryptophan residues is often quenched upon ligand binding.[4]
Materials:
-
Purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Identical buffer for dilutions
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a known concentration (e.g., 2 µM).
-
Prepare a stock solution of this compound at a concentration at least 100-fold higher than the protein concentration.
-
All solutions should be prepared in the same, degassed buffer to minimize variability.
-
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 300 nm to 450 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Titration:
-
Place a known volume of the protein solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the protein alone.
-
Add small aliquots of the this compound stock solution to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Continue the titration until no significant change in fluorescence is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect, especially if this compound absorbs at the excitation or emission wavelengths.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, calculate the binding constant (K_b) and the number of binding sites (n) using the double logarithm regression equation.
-
Application Note 2: Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of binding affinity, stoichiometry, and thermodynamic parameters of the this compound-protein interaction.
Materials:
-
Purified target protein in a suitable buffer
-
This compound in the identical, matched buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and this compound against the same buffer to ensure a precise match.
-
Degas all solutions thoroughly before use.
-
Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for this compound in the syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed.
-
Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.
-
-
Titration:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding constant (K_a), stoichiometry (n), and enthalpy change (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the determined parameters.
-
Application Note 3: In Silico Modeling
Computational methods, such as molecular docking, provide valuable insights into the binding mode and specific interactions between this compound and the protein of interest at an atomic level.
Protocol 3: Molecular Docking
This protocol outlines the general steps for performing molecular docking of this compound to a target protein.
Software:
-
Molecular docking software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry using a suitable force field.
-
-
Grid Generation:
-
Define the binding site on the protein. This can be based on experimental data or predicted using cavity detection algorithms.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking:
-
Run the docking algorithm to predict the binding poses of this compound within the protein's binding site.
-
The software will score and rank the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.
-
The predicted binding energy can provide an estimate of the binding affinity.
-
Signaling Pathway Inhibition by this compound
This compound and its derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2] This inhibition is attributed to the suppression of downstream inducible nitric oxide synthase (iNOS) expression.[2]
Figure 2: Inhibition of the NF-κB pathway by this compound.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols: Development of 6-Hydroxyflavone Derivatives with Improved Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 6-hydroxyflavone derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these promising compounds.
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds widely distributed in plants. Among them, this compound has emerged as a significant scaffold in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] However, the therapeutic potential of the parent compound is often limited by factors such as suboptimal potency and unfavorable pharmacokinetic profiles. Consequently, extensive research has focused on the chemical modification of the this compound core to develop derivatives with enhanced biological activities and improved drug-like properties.
This document outlines the synthesis of key this compound derivatives, presents their biological activities in a structured format, and provides detailed protocols for their evaluation.
Data Presentation: Biological Activities of this compound and Its Derivatives
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, allowing for a clear comparison of their potency.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | LPS-induced NO Production | HBZY-1 | 1.7 µM | [2] |
| 6-Methoxyflavone | LPS-induced NO Production | Rat Mesangial Cells | 192 nM | [3] |
| 6-Acetoxyflavone | LPS-induced NO Production | Rat Mesangial Cells | 0.60 µM | [3] |
| Flavone 6-sulfate | LPS-induced NO Production | Rat Mesangial Cells | 2.1 µM | [3] |
| 4',6-Dihydroxyflavone | LPS-induced NO Production | Rat Mesangial Cells | ~2.0 µM | [3] |
Table 2: Anticancer Activity of Flavone Derivatives
| Compound | Cell Line | IC50 | Reference |
| 5,7-Dihydroxy-4-thioflavone | MCF-7 | 7.9 ± 0.2 µM | [4] |
| 7,8-Dihydroxy-4-thioflavone | MCF-7 | 14.7 ± 1.0 µM | [4] |
| 5,7,3',4'-Tetrahydroxyflavone | MCF-7 | 21.6 ± 0.8 µM | [4] |
| 7,8,3',4'-Tetrahydroxyflavone | MCF-7 | 97.5 ± 6.7 µM | [4] |
| Compound 6e | HEL | <10 µM | [5] |
| Compound 6b | HEL | <10 µM | [5] |
| Compound 6k | HEL | <10 µM | [5] |
| Compound 6e | PC3 | <10 µM | [5] |
| Compound 6b | PC3 | <10 µM | [5] |
| Compound 6k | PC3 | <10 µM | [5] |
Table 3: Antibacterial Activity of Flavone and Its Hydroxylated Derivatives
| Compound | Bacterial Strain | MIC50 | Reference |
| Flavone | Gram-positive & Gram-negative | 100 µg/mL | [1] |
| 3-Hydroxyflavone | Gram-positive & Gram-negative | 200 µg/mL | [1] |
| 5-Hydroxyflavone | Gram-positive & Gram-negative | 200 µg/mL | [1] |
| This compound | Gram-positive & Gram-negative | 200 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for the key biological assays used to evaluate their properties.
Synthesis Protocols
Protocol 1: General Synthesis of Flavones via Baker-Venkataraman Rearrangement
This protocol describes a three-step synthesis of the flavone scaffold, which can be adapted for various substituted derivatives.[6][7][8]
Step 1: Preparation of o-Benzoyloxyacetophenone
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (15 mL).
-
Stir the mixture. The temperature will spontaneously rise.
-
After 20 minutes, pour the mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product first with cool methanol (15 mL) and then with water (15 mL).
-
Recrystallize the crude product from methanol to obtain o-benzoyloxyacetophenone.
Step 2: Preparation of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)
-
In a flask, dissolve the o-benzoyloxyacetophenone from the previous step in a suitable anhydrous aprotic solvent (e.g., THF, dry acetone).
-
Add a strong base (e.g., KOH, potassium tert-butoxide, NaH) and stir the mixture at room temperature or under reflux, depending on the reactivity of the base and solvent.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a weak acid and extract the product.
-
Purify the resulting o-hydroxydibenzoylmethane by recrystallization or column chromatography.
Step 3: Cyclization to Flavone
-
In a 100 mL round-bottom flask, dissolve o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).
-
Add concentrated H₂SO₄ (1 mL) with stirring.
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.
-
Pour the reaction mixture onto crushed ice (130 g) with stirring and allow the ice to melt completely.
-
Collect the crude flavone product by vacuum filtration and wash it with water until the filtrate is no longer acidic.
-
Recrystallize the flavone from a suitable solvent (e.g., petroleum ether).
Protocol 2: Synthesis of 6-Methoxyflavone from this compound
This protocol describes the methylation of the hydroxyl group at the 6-position of the flavone core.
-
Dissolve this compound in a suitable solvent such as dry DMF.
-
Add an excess of a methylating agent, such as methyl iodide (MeI), and a base, such as potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 6-methoxyflavone.
Protocol 3: Synthesis of 6-Aminoflavone Derivatives
This protocol outlines the synthesis of 6-aminoflavones, which can be further derivatized.[9]
Step 1: Synthesis of 7-Hydroxy-6-nitroflavone
-
Start with a suitable precursor such as 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione.
-
Treat the diketone with an acid catalyst (e.g., H₂SO₄ in glacial acetic acid) to induce cyclization.
-
Heat the reaction mixture to afford 7-hydroxy-6-nitroflavone.[9]
-
Purify the product by recrystallization.
Step 2: Reduction to 6-Amino-7-hydroxyflavone
-
Dissolve 7-hydroxy-6-nitroflavone (0.528 g, 1.87 mmol) in a mixture of ethanol and water (2:1 v/v) and heat under reflux.[9]
-
Add sodium dithionite (0.422 g, 2.43 mmol) portion-wise until the compound dissolves completely, resulting in a yellow solution.
-
Add an excess of approximately 0.10 g of sodium dithionite and continue refluxing for an additional 2 hours.[9]
-
Remove the ethanol under reduced pressure and pour the remaining solution into cold water (30 mL).
-
Collect the precipitated 6-amino-7-hydroxyflavone by filtration.
Further derivatization of the amino group can be achieved through standard N-arylation or N-acylation reactions.[5]
Biological Assay Protocols
Protocol 4: MTT Assay for Cell Viability
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][10][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the control (untreated cells).
Protocol 5: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants as an indicator of NO production.[3][12][13][14]
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Sodium nitrite standard solutions (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat them with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the this compound derivatives for a specified time (e.g., 24 or 48 hours).
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
After incubation, collect 50-150 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Protocol 6: Western Blot Analysis for Protein Expression (e.g., iNOS, p-p65)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[2][15][16][17][18]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., anti-iNOS, anti-phospho-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described for the specific experiment.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives and the general workflows for their evaluation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Protocol Griess Test [protocols.io]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Application Notes: 6-Hydroxyflavone Formulation for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavone is a naturally occurring flavonoid investigated for its potential therapeutic properties, including anti-inflammatory, anxiolytic, and nephroprotective effects. Like many flavonoids, this compound exhibits poor aqueous solubility, presenting a significant challenge for achieving consistent and reproducible results in preclinical animal studies. The development of an appropriate vehicle and a standardized formulation protocol is critical for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable pharmacological data.
These application notes provide detailed protocols for the formulation of this compound for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in common laboratory animals such as mice and rats. The provided methodologies are based on common practices for formulating poorly soluble compounds for in vivo research.
Physicochemical and Formulation Data
Proper formulation development begins with an understanding of the compound's physical and chemical properties. Key data for this compound and recommended vehicle compositions are summarized below.
| Parameter | Value | Reference |
| Compound Properties | ||
| IUPAC Name | 6-hydroxy-2-phenyl-4H-chromen-4-one | [1][2] |
| CAS Number | 6665-83-4 | [1][2] |
| Molecular Formula | C₁₅H₁₀O₃ | [1][3] |
| Molar Mass | 238.24 g/mol | [1][3] |
| Melting Point | 233-239 °C | [2] |
| Solubility | DMSO: ~125 mg/mL (524.68 mM) | [4] |
| Practically insoluble in water | [5] | |
| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months (protect from light) | [4] |
| Vehicle Compositions | ||
| Oral Gavage (PO) | 5-10% DMSO, 40% PEG 400, 0.5-2% Tween® 80, topped with Saline or 0.5% CMC-Na | This is a common vehicle for poorly soluble compounds. The final DMSO concentration should be kept as low as possible.[6][7][8] |
| Intraperitoneal (IP) | 5-10% DMSO, 20% Propylene Glycol, topped with Saline | For IP injections, minimizing irritants is crucial. This simpler formulation is often better tolerated.[6][9][10] |
| Intravenous (IV) | 5% DMSO, 20% Solutol® HS 15 or HP-β-CD, topped with 5% Dextrose in Water (D5W) | IV formulations must be sterile and have minimal particulates. The use of solubilizing agents like Solutol® or cyclodextrins is common.[11][12][13] |
| Dosing Volumes | ||
| Mice (PO/IP) | 5-10 mL/kg | [14][15] |
| Rats (PO/IP) | 5-10 mL/kg | [14][15] |
Note: Vehicle components should be of high purity (e.g., USP grade). It is imperative to conduct a small pilot study to ensure the tolerability of the chosen vehicle in the specific animal strain and study conditions. A vehicle-only control group is mandatory in all experiments.
Signaling Pathways and Experimental Workflow
This compound has been shown to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.[4] Understanding these pathways provides context for the compound's mechanism of action. A typical experimental workflow ensures that the formulation and administration are conducted systematically.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations of this compound. All procedures should be performed in a chemical fume hood or biological safety cabinet using appropriate personal protective equipment (PPE).
Protocol 1: Preparation of this compound for Oral Gavage (PO)
This protocol creates a suspension suitable for oral administration in mice or rats. The final concentration can be adjusted by modifying the initial mass of the compound, but the vehicle component percentages should remain consistent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or 0.5% Carboxymethylcellulose-Sodium (CMC-Na)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure (Example for a 5 mg/mL formulation):
-
Calculate Required Volumes: For a final volume of 10 mL at 5 mg/mL, a total of 50 mg of this compound is needed.
-
Weigh Compound: Accurately weigh 50 mg of this compound and place it into a sterile 15 mL conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO (10% of final volume) to the tube. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution.
-
Add Co-solvent: Add 4.0 mL of PEG 400 (40% of final volume). Vortex thoroughly to ensure the mixture is homogenous.
-
Add Surfactant: Add 0.1 mL of Tween® 80 (1% of final volume). Vortex again for at least 1 minute. The solution should remain clear.
-
Final Dilution: Slowly add sterile saline (or 0.5% CMC-Na) to reach the final volume of 10 mL, adding it dropwise while continuously vortexing to prevent precipitation. The final formulation will be a micro-suspension or solution.
-
Final Homogenization: Vortex the final suspension for 2-3 minutes before each use to ensure a uniform dose.
-
Administration: Use an appropriately sized gavage needle for the animal (e.g., 20-gauge, 1.5-inch for mice).[14][16] The maximum recommended dosing volume is 10 mL/kg.[14]
Protocol 2: Preparation of this compound for Intraperitoneal Injection (IP)
This protocol is designed to create a solution with lower potential for peritoneal irritation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Propylene Glycol (PG)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure (Example for a 2.5 mg/mL formulation):
-
Calculate Required Volumes: For a final volume of 10 mL at 2.5 mg/mL, 25 mg of this compound is needed.
-
Weigh Compound: Accurately weigh 25 mg of this compound into a sterile 15 mL conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO (10% of final volume). Vortex until fully dissolved.
-
Add Co-solvent: Add 2.0 mL of Propylene Glycol (20% of final volume). Vortex until the solution is homogenous.
-
Final Dilution: Slowly add 7.0 mL of sterile saline while vortexing to bring the total volume to 10 mL.
-
Final Homogenization: Ensure the solution is clear. If any precipitation occurs, the formulation may need to be adjusted (e.g., lower final concentration). Vortex before drawing up each dose.
-
Administration: Use a sterile syringe and an appropriate needle (e.g., 25-27 gauge for mice).[15] Inject into the lower right quadrant of the abdomen, taking care to avoid puncturing internal organs.[15]
Protocol 3: Preparation of this compound for Intravenous Injection (IV)
CRITICAL: IV formulations must be sterile, clear solutions, and free of particulates. This procedure should be performed under aseptic conditions (e.g., in a laminar flow hood). The final formulation should be passed through a 0.22 µm sterile filter before injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable solubilizing agent (e.g., Solutol® HS 15)
-
5% Dextrose in Water (D5W), sterile
-
Sterile vials
-
Vortex mixer and/or sonicator
-
0.22 µm sterile syringe filter
Procedure (Example for a 1 mg/mL formulation):
-
Prepare Solubilizing Agent: Prepare a 20% (w/v) solution of HP-β-CD in D5W. For example, dissolve 2 g of HP-β-CD in D5W to a final volume of 10 mL. Gentle warming (to ~40°C) may be required. Allow to cool to room temperature.
-
Weigh Compound: Accurately weigh 10 mg of this compound into a sterile vial.
-
Initial Solubilization: Add 0.5 mL of DMSO (5% of final volume) to the vial. Vortex or sonicate briefly to dissolve the compound completely.
-
Add Cyclodextrin Solution: Slowly add the 20% HP-β-CD solution to the DMSO concentrate while vortexing, bringing the volume close to 10 mL.
-
Final Volume Adjustment: Adjust the final volume to 10 mL with the 20% HP-β-CD solution. The solution must be completely clear.
-
Sterile Filtration: Draw the entire solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a new, sterile vial. This step is mandatory to remove any potential particulates and ensure sterility.
-
Administration: Administer via slow bolus injection into the tail vein. The maximum injection volume and rate should be determined based on institutional guidelines and animal size.
Safety and Stability Considerations
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO and glycols can cause local irritation, hemolysis (for IV), or systemic toxicity.[9] Always use the lowest concentration of excipients necessary to achieve the desired drug concentration.
-
Compound Stability: Flavonoids can be susceptible to degradation in aqueous solutions. A study on a PEG-conjugated form of this compound showed improved stability over the unconjugated form in an aqueous buffer.[17] It is recommended to prepare formulations fresh on the day of use. If storage is necessary, conduct a stability study under the intended storage conditions (-20°C or 4°C) and protect from light.[4]
-
Precipitation upon Injection: Co-solvent formulations carry a risk of the drug precipitating upon injection into the aqueous environment of the bloodstream. Slow IV injection rates can help mitigate this risk.[11] Visual inspection of the injection site (for IP) and monitoring for any signs of distress post-injection is crucial.
References
- 1. This compound | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. B25016.06 [thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. A Facile Conjugation of 6-Hydroxylflavone Biomolecule with Polyethylene Glycol for Enhancing Conjugate Stability [ijtech.eng.ui.ac.id]
Troubleshooting & Optimization
Improving the solubility of 6-Hydroxyflavone in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyflavone. The following sections offer detailed information on improving the aqueous solubility of this compound, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the most effective methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
Co-solvency: Utilizing organic solvents miscible with water.
-
pH Adjustment: Increasing the pH of the aqueous solution.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Solid Dispersion: Dispersing this compound in a solid polymer matrix.
Q3: What is the solubility of this compound in common organic solvents?
A3: this compound exhibits high solubility in dimethyl sulfoxide (DMSO), with reported values of 100-125 mg/mL.[2][3] It is also soluble in other organic solvents such as ethanol, acetone, and chloroform.[1]
Q4: How can I prepare a stock solution of this compound for in vitro experiments?
A4: Due to its high solubility in DMSO, it is recommended to first prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: this compound is reported to activate AKT, ERK, and JNK signaling pathways. What does this mean?
A5: this compound has been shown to promote the phosphorylation of AKT, ERK1/2, and JNK proteins in certain cell types.[4] Phosphorylation is a key mechanism for activating these proteins, which are central components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and inflammatory responses. The activation of these pathways by this compound is a critical aspect of its biological activity.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS), a precipitate forms immediately or over time.
Cause: This is due to the poor aqueous solubility of this compound. When the DMSO concentration is significantly lowered upon dilution, the compound is no longer soluble and crashes out of solution.
Solutions:
-
Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final DMSO concentration. However, always be mindful of the potential for solvent effects on your cells or assay.
-
Use a Solubility Enhancer: Employ one of the solubility enhancement techniques described in the detailed protocols below.
-
Sonication: Gentle sonication of the final solution in a water bath can sometimes help to redissolve small amounts of precipitate and create a more stable dispersion.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heating can degrade the compound.[3]
Experimental Protocols and Data
Co-solvency
The use of co-solvents is a straightforward method to increase the solubility of this compound.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 125 mg/mL).[3]
-
To prepare a working solution, first, add the required volume of the DMSO stock solution to your aqueous medium.
-
Immediately after adding the stock solution, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
If precipitation occurs, consider adding a small percentage of another co-solvent like ethanol or using a surfactant like Tween 80 in your final solution.
Quantitative Data:
| Co-solvent | Concentration of this compound |
| DMSO | 125 mg/mL[3] |
pH Adjustment
The solubility of flavonoids can be influenced by the pH of the solution. For hydroxyflavones, increasing the pH can lead to deprotonation of the hydroxyl groups, which may increase aqueous solubility.[5]
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Mix thoroughly and observe for any precipitation.
-
Quantify the amount of dissolved this compound in the supernatant after centrifugation using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Expected Outcome: An increase in the solubility of this compound is expected as the pH of the aqueous solution increases.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.
Experimental Protocol (Kneading Method):
-
Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the this compound:HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.
Quantitative Data (for other flavonoids):
Studies on other flavonoids have shown significant solubility enhancement with cyclodextrins. For example, the solubility of diosmin was shown to increase linearly with increasing concentrations of HP-β-CD.[6] Similarly, the aqueous solubility of isoflavones has been enhanced through complexation with HP-β-CD.[7]
Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state. This can be achieved by methods like solvent evaporation.
Experimental Protocol (Solvent Evaporation Method):
-
Select a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30.
-
Dissolve this compound and the polymer in a common volatile organic solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) in a desired weight ratio (e.g., 1:1, 1:5, 1:10 drug to polymer).[8]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is then further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can be collected and ground into a fine powder. This powder should exhibit enhanced dissolution in aqueous media compared to the pure drug.
Quantitative Data (for other flavonoids):
Solid dispersions of other flavonoids have demonstrated significant increases in solubility and dissolution rates. For instance, a solid dispersion of total flavones from Hippophae rhamnoides L. with Poloxamer 188 showed a marked enhancement in dissolution.[9] Amorphous solid dispersions of biflavonoids with PVP K-30 resulted in a 17- to 19-fold increase in aqueous solubility.[10]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways known to be activated by this compound.
Caption: this compound promotes the phosphorylation of Akt at Ser473, leading to its activation.
References
- 1. 7-HYDROXYFLAVONE CAS#: 6665-86-7 [m.chemicalbook.com]
- 2. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The enhancement of isoflavones water solubility by complexation with modified cyclodextrins: a spectroscopic investigation with implications in the pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of 6-Hydroxyflavone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of 6-Hydroxyflavone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,3-Diketone Intermediate
Question: I am attempting the Baker-Venkataraman rearrangement to synthesize the 1,3-diketone precursor for this compound, but I am observing very low to no product formation. What could be the issue?
Answer: Low yields in the Baker-Venkataraman rearrangement are a common challenge. Several factors can contribute to this issue:
-
Incomplete Enolate Formation: The reaction is initiated by the formation of an enolate from the starting 2'-hydroxyacetophenone derivative. The choice and amount of base are critical for this step.
-
Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of the ester starting material or the 1,3-diketone product.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of rearrangement.
-
Side Reactions: Competing reactions can reduce the yield of the desired product.
Troubleshooting Steps:
-
Verify the Quality and Stoichiometry of the Base: Ensure a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride is used in sufficient quantity (typically a slight excess) to drive the enolate formation to completion.
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents (e.g., dry toluene, THF, or DMSO) must be used to prevent hydrolysis.[1]
-
Optimize Reaction Temperature: The optimal temperature can vary depending on the specific substrate and base used. It is often beneficial to start at room temperature and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and prevent product degradation from prolonged reaction times.
Issue 2: Formation of Significant Side Products During Cyclization
Question: During the acid-catalyzed cyclization of my 1,3-diketone to form this compound, I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?
Answer: The formation of side products during the cyclization of 1,3-diketones to flavones is a frequent problem. The most common side products include flavanones and aurones.[2]
-
Flavanones: These can form as a competing reaction pathway, especially under certain acidic or basic conditions.[2]
-
Aurones: These are isomers of flavones and their formation can be favored if the reaction conditions are not carefully controlled.[2]
Troubleshooting Steps:
-
Choice of Acid Catalyst: The strength and concentration of the acid catalyst are crucial. While strong acids like sulfuric acid are commonly used, they can sometimes promote side reactions. Experiment with milder acid catalysts or adjust the concentration.
-
Control Reaction Temperature and Time: Overly harsh conditions, such as high temperatures or extended reaction times, can lead to the formation of undesired isomers like aurones.[2] Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Protic solvents are generally used for this step.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound product from the reaction mixture. What are the common impurities and effective purification techniques?
Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.
Common Impurities:
-
Unreacted 1,3-diketone intermediate.
-
Side products such as flavanones or aurones.[2]
-
Resin from the acid catalyst.
Purification Strategies:
-
Extraction: After neutralizing the reaction mixture, perform an extraction with a suitable organic solvent like ethyl acetate to separate the product from inorganic salts.
-
Column Chromatography: This is the most effective method for separating this compound from closely related impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly used.
-
Recrystallization: Once a partially purified product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) can yield highly pure this compound.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing flavones, including this compound, are the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, and synthesis via a chalcone intermediate .[4][5] The Baker-Venkataraman route involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized.[5] The chalcone route involves the condensation of a 2'-hydroxychalcone, which is then cyclized and oxidized to the flavone.[4]
Q2: What are the key starting materials for the synthesis of this compound via the Baker-Venkataraman route?
A2: The key starting materials are typically 2',5'-dihydroxyacetophenone and a benzoylating agent like benzoyl chloride. The 2',5'-dihydroxyacetophenone is first acylated at the 5'-hydroxyl group, followed by the base-catalyzed rearrangement.
Q3: Are there any alternative "greener" synthesis methods available?
A3: Yes, research is ongoing to develop more environmentally friendly methods. These include the use of microwave irradiation and ultrasound to reduce reaction times and increase yields.[4] Additionally, solid-supported catalysts are being explored to simplify catalyst removal and recycling.[6]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2][7] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of reactants and the formation of the desired product and any side products.
Q5: What is the role of the base in the Baker-Venkataraman rearrangement?
A5: The base plays a crucial role in abstracting a proton from the α-carbon of the acetophenone moiety, leading to the formation of an enolate. This enolate then undergoes an intramolecular acyl transfer to form the 1,3-diketone.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Flavone Synthesis
| Synthetic Method | Key Reagents | Typical Solvents | Temperature Range (°C) | Typical Reaction Time | Reported Yields (%) |
| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone derivative, Acylating agent, Strong base (e.g., KOH, NaH) | Pyridine, Acetone, Toluene | Room Temperature to Reflux | 1 - 24 hours | 30 - 90 |
| Acid-Catalyzed Cyclization of 1,3-Diketone | 1,3-Diketone, Strong acid (e.g., H₂SO₄) | Glacial Acetic Acid, Ethanol | 80 - 120 | 1 - 5 hours | 70 - 95 |
| Synthesis via Chalcone | 2'-Hydroxychalcone, Oxidizing agent (e.g., I₂, DMSO) | DMSO, Ethanol | 100 - 160 | 2 - 10 hours | 60 - 85 |
| Microwave-Assisted Synthesis | Varies depending on the specific reaction | Often solvent-free or minimal solvent | 100 - 200 | 5 - 30 minutes | Often > 80 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,5-dihydroxyphenyl)-3-phenylpropane-1,3-dione (1,3-Diketone Intermediate) via Baker-Venkataraman Rearrangement
-
Materials: 2',5'-Dihydroxyacetophenone, Benzoyl chloride, Anhydrous Potassium Carbonate, Anhydrous Acetone.
-
Procedure: a. To a stirred solution of 2',5'-dihydroxyacetophenone in anhydrous acetone, add anhydrous potassium carbonate. b. Stir the mixture at room temperature for 15-20 minutes. c. Add benzoyl chloride dropwise to the mixture. d. Reflux the reaction mixture for 24 hours, monitoring the progress by TLC. e. After completion, evaporate the solvent under reduced pressure. f. Add dilute hydrochloric acid to the residue to precipitate the crude product. g. Filter, wash with water, and dry the crude 1,3-diketone. h. Purify the product by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound via Acid-Catalyzed Cyclization
-
Materials: 1-(2,5-dihydroxyphenyl)-3-phenylpropane-1,3-dione, Glacial Acetic Acid, Concentrated Sulfuric Acid.
-
Procedure: a. Dissolve the 1,3-diketone intermediate in glacial acetic acid. b. Add a catalytic amount of concentrated sulfuric acid to the solution. c. Heat the mixture at 100-110°C for 1-2 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the precipitated this compound by filtration. f. Wash the product with water until the filtrate is neutral. g. Dry the crude product and purify by column chromatography or recrystallization.
Visualizations
References
Troubleshooting unexpected results in 6-Hydroxyflavone experiments
Welcome to the technical support center for 6-Hydroxyflavone. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Preparation
Q1: My this compound is not dissolving properly in my aqueous cell culture medium. What should I do?
A1: Poor aqueous solubility is a common issue with flavonoids like this compound due to their hydrophobic structure. Direct dissolution in aqueous media will likely lead to precipitation.
Troubleshooting Steps:
-
Primary Solvent: Use a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[1]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can also help. Store this stock in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[1]
-
Working Solution: On the day of the experiment, dilute the DMSO stock solution serially in your cell culture medium to achieve the final desired concentration.
-
Final DMSO Concentration: The final concentration of DMSO in the culture should be kept low, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.[1]
-
Precipitation Prevention: To avoid precipitation upon dilution, add the DMSO stock to the culture medium drop-wise while vortexing or swirling the medium. Pre-warming the medium can also improve solubility.[1]
Q2: I am concerned about the stability of this compound in my experimental setup. How can I mitigate degradation?
A2: Flavonoids can be susceptible to degradation, particularly in aqueous solutions, at high temperatures, or when exposed to light.
Troubleshooting Steps:
-
pH and Temperature: The stability of flavonoids can be pH-dependent. The decomposition of many flavonoids is primarily caused by the opening of the heterocyclic C-ring in aqueous solutions.[2] Avoid prolonged heating or boiling of solutions containing the compound.[2]
-
Light Exposure: Protect your stock and working solutions from direct light by using amber vials or wrapping containers in aluminum foil.
-
Fresh Preparations: Prepare fresh working solutions from your frozen DMSO stock for each experiment to ensure consistency and minimize degradation.
-
Purity Check: If you suspect degradation, the purity of your compound can be verified using High-Performance Liquid Chromatography (HPLC). Degradation would appear as additional peaks in the chromatogram.
Section 2: Cell-Based Assays
Q3: I'm seeing unexpectedly high cell viability in my MTT assay, even at high concentrations of this compound. Is this result correct?
A3: This is a critical and common issue. Flavonoids, as antioxidant compounds, possess reducing properties that can directly reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its colored formazan product. This leads to a false-positive signal, suggesting high viability even when cells may be dead.[3][4]
Troubleshooting Workflow:
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT reagent (final concentration typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~540-570 nm using a microplate reader.[6]
Q4: My anti-inflammatory assay results are inconsistent. Sometimes this compound is potent, and other times it's not.
A4: The anti-inflammatory activity of this compound can be potent but is also highly dependent on the experimental model and conditions. In rat mesangial cells stimulated with lipopolysaccharide (LPS), this compound shows strong inhibition of nitric oxide (NO) production.[7]
Key Considerations:
-
Cell Type: The effect of flavonoids can be highly cell-type specific.[8] A compound potent in kidney mesangial cells might behave differently in macrophages or cancer cells.[7]
-
Stimulus: Ensure your inflammatory stimulus (e.g., LPS) is fresh and used at a consistent concentration that elicits a robust but not maximal response.
-
Mechanism of Action: this compound's anti-inflammatory activity in some models is not due to direct scavenging of NO radicals but rather the inhibition of inducible nitric oxide synthase (iNOS) protein expression.[5][7] Therefore, pre-incubation time with the compound before adding the stimulus is crucial.
Data Presentation: Anti-inflammatory Activity
The following table summarizes reported IC₅₀ values for this compound and its derivatives against LPS-induced NO production, showcasing its high potency.
| Compound | IC₅₀ (µM) against LPS-induced NO Production | Cytotoxicity |
| This compound | 1.7 - 2.0[7][9] | Low |
| 6-Methoxyflavone | 0.192[6][7] | Low at 1.0 µM[7] |
| 6-Acetoxyflavone | 0.60[7] | Low at 10 µM[7] |
| 4',6-Dihydroxyflavone | ~2.0[7][9] | Not specified |
| Myricetin (Control) | ~10,000 (10 mM)[5][7] | Not specified |
Protocol: Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture: Plate cells (e.g., rat mesangial HBZY-1 cells) and allow them to adhere.[7]
-
Pre-treatment: Treat cells with various concentrations of this compound for a set period (e.g., 12 hours).[7]
-
Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL LPS) and incubate for the desired time (e.g., 48 hours).[7]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.[6]
Section 3: Signaling Pathway Analysis
Q5: I am performing a Western blot to check signaling pathways, but the results are not what I expected. Which pathways does this compound modulate?
A5: this compound is known to modulate several key signaling pathways, and its effects can be context-dependent. Unexpected results may stem from issues with timing, cell type, or antibody specificity.
Known Modulated Pathways:
-
Anti-inflammatory Pathway: In LPS-stimulated cells, this compound and its potent derivative 6-Methoxyflavone inhibit the expression of iNOS, a downstream target of the NF-κB pathway.[7]
-
Osteoblast Differentiation: In MC3T3-E1 pre-osteoblastic cells, this compound promotes differentiation by activating the PI3K/AKT, ERK 1/2, and JNK signaling pathways.[9][10]
-
GABAergic System: It can enhance GABA-induced currents through GABA-A receptors, suggesting anxiolytic potential.[10][11]
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment: Grow cells to 70-80% confluency. Serum-starve cells if necessary, then treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation events).[10]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay. Note: Flavonoids can interfere with protein assays; consider acetone precipitation to remove them if necessary.[12]
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Section 4: Analytical Chemistry
Q6: I'm analyzing this compound using HPLC, but I'm having issues with peak shape and retention time. What are the common causes?
A6: HPLC analysis of flavonoids can be challenging. Issues like peak tailing, fronting, broad peaks, or shifting retention times are common.[13]
Troubleshooting Guide for Common HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction with acidic silanol groups on the column silica.[14]- Column overload.- Insufficient buffer concentration. | - Use a high-purity, end-capped silica column.- Lower the mobile phase pH to suppress silanol ionization.[15]- Reduce sample injection volume/concentration.[14] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks causing flow rate variation.[16] | - Prepare fresh mobile phase daily and degas thoroughly.- Use a column oven to maintain a stable temperature.- Check the system for leaks and perform pump maintenance.[15] |
| Ghost Peaks | - Contamination in the injector or column.- Late elution of compounds from a previous run.- Impurities in the mobile phase.[15] | - Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or methanol).- Ensure a proper column wash step is included after each run.- Use high-purity HPLC-grade solvents. |
| High Backpressure | - Blockage in the system (e.g., clogged inline filter, guard column, or column frit).- Buffer precipitation in the mobile phase.[13] | - Systematically disconnect components (from detector backwards) to locate the blockage.[16]- Replace the clogged filter or column.- Ensure the buffer is fully dissolved and miscible with the organic solvent. Filter the mobile phase.[13] |
General HPLC Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. hplc.eu [hplc.eu]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. youtube.com [youtube.com]
Minimizing off-target effects of 6-Hydroxyflavone in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Hydroxyflavone in cell-based assays, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid compound known for a variety of biological activities. It has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[1] Additionally, it promotes the differentiation of osteoblasts by activating signaling pathways such as AKT, ERK1/2, and JNK.[2] It also exhibits anxiolytic-like effects through its interaction with γ-aminobutyric acid (GABA) type A receptors.
Q2: What are the known off-target effects of this compound?
A2: A significant known off-target effect of this compound is the noncompetitive inhibition of cytochrome P450 2C9 (CYP2C9).[1][3] This can have broad implications for the metabolism of other compounds in cell culture and in vivo. Due to the polyphenolic nature of flavonoids, this compound may also engage in non-specific interactions with various proteins, especially at higher concentrations.
Q3: Why is it important to minimize off-target effects in my experiments?
Q4: How can I be sure that the observed effect in my assay is due to the intended activity of this compound?
A4: To confirm that the observed effect is on-target, a multi-faceted approach is recommended. This includes performing dose-response experiments to establish a clear concentration-dependent effect that aligns with the potency for the intended target. Using a structurally unrelated compound with the same intended target can help verify that the phenotype is not specific to the chemical scaffold of this compound. Additionally, rescue experiments, where the target protein is mutated to be resistant to the compound, can provide strong evidence for on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected results in a cellular assay. | The observed phenotype may be due to an off-target effect rather than the intended on-target activity. | Perform a Dose-Response Analysis: A classic pharmacological approach. The potency of this compound in producing the phenotype should correlate with its potency for the intended target. Use a Structurally Unrelated Modulator: If another compound with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect. |
| High cell toxicity observed at concentrations needed for the desired effect. | This compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity. | Optimize Compound Concentration: Conduct a thorough dose-response experiment to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. Counter-screen with a cell line lacking the intended target: If toxicity persists in a cell line that does not express the intended target, it is likely due to off-target effects. |
| Precipitate forms in the cell culture medium after adding this compound. | The compound has poor solubility in the aqueous medium, or the final concentration of the solvent (e.g., DMSO) is too high. | Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Pre-warm the medium and mix gently but thoroughly. |
| Variability in results between different experiments. | Inconsistent compound preparation, cell passage number, or cell density. | Standardize Experimental Parameters: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use cells within a consistent and low passage number range, and ensure consistent cell seeding density. |
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic effects of this compound in various cell lines.
Table 1: Effective Concentrations of this compound for Various Biological Activities
| Biological Activity | Cell Line | IC50 / Effective Concentration | Reference |
| Inhibition of LPS-induced NO production | Rat Kidney Mesangial Cells | ~2.0 µM | [1] |
| Antiproliferative Activity | MDA-MB-231 (Breast Cancer) | 3.4 µM | [4] |
| Antiproliferative Activity | HL-60 (Leukemia) | 2.8 µM | [4] |
| Antiproliferative Activity | MOLT-4 (Leukemia) | 6.3 µM | [4] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / Cytotoxicity Concentration | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | > 50 µM | [4] |
| PC-3 (Prostate Cancer) | MTT Assay | > 50 µM | [4] |
| A-549 (Lung Cancer) | MTT Assay | > 50 µM | [4] |
| MRC-5 (Normal Lung Fibroblast) | MTT Assay | > 50 µM | [4] |
| Rat Kidney Mesangial Cells | Not specified | Weak cytotoxicity observed at concentrations much higher than the IC50 for anti-inflammatory activity. | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of AKT, ERK, and JNK Phosphorylation
This protocol is to assess the activation of key signaling pathways by this compound.
Materials:
-
This compound
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-AKT, total AKT, phospho-ERK, total ERK, phospho-JNK, total JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for the appropriate time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total AKT).
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol is to measure the inhibitory effect of this compound on NF-κB activation.
Materials:
-
This compound
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
LPS or TNF-α (as an NF-κB activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours. Include a non-stimulated control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Signaling pathways modulated by this compound.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Enhancing the yield and purity of 6-Hydroxyflavone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxyflavone. Our aim is to help you enhance both the yield and purity of your product through detailed experimental protocols, troubleshooting advice, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are the Baker-Venkataraman rearrangement and the oxidative cyclization of a chalcone precursor. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am getting a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in flavone synthesis can arise from several factors[1]:
-
Incomplete reaction: The initial condensation or the subsequent cyclization may not have gone to completion.
-
Side product formation: Competing reactions can lead to the formation of aurones or other undesired byproducts[2].
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice of base or catalyst are critical and may need optimization[3].
-
Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.
Q3: How can I minimize the formation of aurone byproducts during the synthesis?
A3: Aurone formation is an oxidative process that can compete with flavone synthesis, especially during the cyclization of chalcones. To minimize this, consider the following[2]:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor oxidation.
-
Choice of Oxidizing Agent: When oxidative cyclization is intended, the choice and amount of the oxidizing agent are crucial.
Q4: What are the best methods for purifying crude this compound?
A4: Purification of this compound typically involves the following techniques:
-
Recrystallization: This is a common and effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water) should be determined.
-
Column Chromatography: For mixtures with significant impurities or byproducts, silica gel column chromatography is highly effective. A gradient elution with a solvent system like hexane/ethyl acetate is often used[3].
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification, Prep-TLC can be a valuable tool to isolate the desired product with high purity[4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no formation of the desired product | Incomplete conversion of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. Ensure the reaction temperature is optimal. |
| Inactive reagents or catalyst. | Use fresh, high-purity reagents and catalysts. Ensure bases are not old or deactivated. | |
| Poor solubility of reactants. | Use a suitable solvent or a co-solvent to ensure all reactants are fully dissolved. Gentle heating can also improve solubility. | |
| Formation of multiple products (low purity) | Side reactions are occurring. | Optimize reaction conditions (temperature, time, stoichiometry of reagents). Consider running the reaction under an inert atmosphere to prevent oxidation. |
| The base used is too strong or too weak. | Experiment with different bases (e.g., KOH, NaOH, K2CO3, pyridine) to find the optimal one for your specific substrate. | |
| Difficulty in isolating the product | Product is soluble in the workup solvent. | Ensure the pH is adjusted correctly to precipitate the product. Cool the solution in an ice bath to maximize precipitation. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to break up emulsions. | |
| Product is discolored (e.g., yellow/orange) | Presence of aurone or other colored impurities. | Purify via column chromatography. To prevent formation, see FAQ Q3. |
| Residual acid or base from workup. | Ensure thorough washing of the crude product to remove any residual acid or base. |
Comparative Data on Synthesis Methods
The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.
Table 1: Comparison of Reaction Conditions for Flavone Synthesis
| Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone derivative, Benzoyl chloride | Pyridine, KOH | Pyridine | 50-75 | 2 h (rearrangement), 1 h (cyclization) | 70-80 | >95 | [5] |
| Chalcone Cyclization (Conventional) | 2'-Hydroxychalcone | I2, DMSO | DMSO | 110-120 | 1.5 h | ~85 | >95 | [6] |
| Chalcone Cyclization (Microwave) | 2'-Hydroxychalcone | Acetic Acid | Acetic Acid | 200 | 15-30 min | 75-82 | >95 | [3][7] |
| Modified Baker-Venkataraman | 2′,4′-dihydroxy-5′-nitroacetophenone, Benzoyl chloride | K2CO3, 5% ethanolic KOH, H2SO4 | Acetone, Ethanol, Acetic Acid | Reflux, 100 | 24 h, 1 h, 1 h | ~32 (intermediate), 90 (final) | High | [4][8] |
Note: Yields and purities are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement
This protocol involves the initial formation of an ester, followed by a base-catalyzed rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization.
Step 1: Esterification of 2',5'-Dihydroxyacetophenone
-
Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the ester.
-
Filter, wash with water, and dry the crude ester.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude ester in pyridine.
-
Add powdered KOH (3 equivalents) and heat the mixture to 50-75°C for 2 hours.
-
Cool the reaction mixture and acidify with dilute acetic acid to precipitate the 1,3-diketone.
-
Filter, wash with water, and dry the crude diketone.
Step 3: Cyclization to this compound
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 100°C for 1 hour.
-
Cool the solution and pour it into ice water to precipitate the this compound.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound via Oxidative Cyclization of 2'-hydroxy-5'-hydroxychalcone
This method involves the synthesis of a chalcone intermediate followed by its cyclization to the flavone.
Step 1: Synthesis of 2'-hydroxy-5'-hydroxychalcone
-
Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with stirring at room temperature.
-
Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the crude chalcone (1 equivalent) in DMSO.
-
Add a catalytic amount of iodine (I2).
-
Heat the mixture at 110-120°C for 1.5-2 hours.
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated this compound is filtered, washed with water, and dried.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Baker-Venkataraman Synthesis Workflow.
Caption: Chalcone Cyclization Synthesis Workflow.
Caption: Troubleshooting Logic for Synthesis Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. nepjol.info [nepjol.info]
- 8. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 6-Hydroxyflavone during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 6-Hydroxyflavone during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. Recommended storage temperatures are generally between 2-8°C. It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: My this compound powder has changed color. What does this indicate?
A2: A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation or photodegradation. If you observe a color change, it is advisable to verify the purity of the compound using an analytical technique like HPLC before proceeding with your experiments.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO). For short-term storage (up to a few days), stock solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Repeated freeze-thaw cycles can lead to degradation of the compound in solution.
Q4: Can I sonicate this compound to dissolve it?
A4: Yes, gentle sonication can be used to aid in the dissolution of this compound in solvents like DMSO. However, prolonged or high-intensity sonication should be avoided as it can generate heat and potentially lead to degradation.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound include oxidation, photodegradation, and hydrolysis, particularly at alkaline pH. The hydroxyl group on the flavone backbone is susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected biological activity in my experiments.
-
Possible Cause 1: Degradation of solid this compound.
-
Troubleshooting:
-
Review your storage conditions. Is the compound stored in a cool, dark, and dry place?
-
Check for any visible signs of degradation, such as a change in color.
-
If possible, re-analyze the purity of your solid compound using a qualified analytical method like HPLC.
-
-
-
Possible Cause 2: Degradation of this compound in stock solutions.
-
Troubleshooting:
-
Minimize the number of freeze-thaw cycles for your stock solutions. Prepare single-use aliquots.
-
Protect stock solutions from light during storage and handling.
-
Consider preparing fresh stock solutions more frequently.
-
-
-
Possible Cause 3: Degradation during the experiment.
-
Troubleshooting:
-
Evaluate the pH of your experimental medium. Flavonoids can be unstable at alkaline pH.
-
Minimize the exposure of your experimental setup to direct light.
-
If your experiment involves elevated temperatures, consider the thermal stability of this compound and minimize the duration of heat exposure.
-
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting:
-
This is a strong indication of degradation. Review the storage and handling procedures for both your solid compound and stock solutions.
-
The presence of new peaks suggests that a stability-indicating HPLC method is necessary to separate and quantify this compound accurately in the presence of its degradants.
-
-
Data on this compound Stability
While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes general stability information based on related flavonoids and forced degradation principles.
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | Generally more stable than in alkaline conditions. | Minimal degradation expected under mild acidic conditions. |
| Alkaline Hydrolysis | Susceptible to degradation. | Ring-opened products, such as chalcones. |
| **Oxidative (e.g., H₂O₂) ** | Susceptible to oxidation. | Dihydroxyflavones and other oxidized derivatives. |
| Photolytic (UV/Vis) | Prone to photodegradation. | Oxidized and rearranged products. |
| Thermal | Relatively stable at moderate temperatures, but degradation can occur at elevated temperatures over time. | Products of oxidative and hydrolytic degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
1. Initial Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating flavonoids and their degradation products.
-
Detection: UV detection at the λmax of this compound (around 270 nm and 310 nm) is suitable.
2. Method Optimization and Validation:
-
Inject the samples from the forced degradation study to evaluate the method's ability to separate the parent peak from all degradation product peaks.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Refining analytical methods for sensitive detection of 6-Hydroxyflavone metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of analytical methods for the sensitive detection of 6-hydroxyflavone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should expect to see in biological samples?
A1: The primary metabolic pathways for this compound involve Phase I oxidation and Phase II conjugation. The major metabolites you can expect to identify are further hydroxylated forms of this compound (dihydroxylated flavones) and, more prominently, glucuronide and sulfate conjugates of this compound.[1][2] One known human metabolite is this compound glucuronide, specifically (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-6-yl)oxyoxane-2-carboxylic acid.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound metabolites in complex biological matrices like plasma and urine.[3][4] This technique offers high sensitivity, allowing for the detection of trace amounts of metabolites, and high selectivity, which helps to differentiate metabolites from endogenous interferences.
Q3: What are the key challenges in quantifying this compound glucuronides?
A3: Quantifying flavonoid glucuronides like this compound glucuronide can be challenging due to their potential instability, the risk of in-source fragmentation in the mass spectrometer, and co-elution with other matrix components. It is crucial to optimize sample preparation and LC-MS/MS parameters to ensure accurate quantification.
Q4: How can I improve the stability of this compound glucuronide during sample preparation and analysis?
A4: To enhance stability, it is important to control pH and temperature throughout the analytical process. Acidifying the sample can help prevent the degradation of certain types of glucuronides. Minimizing freeze-thaw cycles and storing samples at -80°C is also recommended.
Q5: What type of solid-phase extraction (SPE) sorbent is best for extracting this compound and its metabolites?
A5: Mixed-mode anion exchange SPE cartridges are often effective for the extraction of flavonoid glucuronides. Alternatively, polymeric reversed-phase sorbents like Oasis HLB can provide good recovery. The choice of sorbent should be optimized based on the specific metabolite and the biological matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound Glucuronide | Inefficient extraction method. | Optimize the SPE protocol by testing different sorbents (e.g., mixed-mode anion exchange) and elution solvents. For liquid-liquid extraction (LLE), try solvents with different polarities. |
| Analyte degradation during sample processing. | Keep samples on ice or at 4°C during processing. Acidify the sample to improve the stability of the glucuronide. | |
| Irreversible binding to labware. | Use low-binding microcentrifuge tubes and pipette tips. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of matrix components with the analyte. | Improve chromatographic separation by modifying the mobile phase gradient, changing the column chemistry, or using a column with a smaller particle size. |
| Inefficient sample cleanup. | Refine the SPE wash steps to more effectively remove interfering substances. Consider a two-step extraction method (e.g., protein precipitation followed by SPE). | |
| In-source Fragmentation of Glucuronide | High source temperature or cone voltage in the mass spectrometer. | Optimize MS source parameters. Use the softest ionization conditions that provide adequate sensitivity. |
| Unstable glucuronide conjugate. | Ensure the sample is acidified before injection to stabilize the conjugate. | |
| Peak Tailing or Broadening | Poor chromatography. | Ensure the sample solvent is compatible with the mobile phase. Decrease injection volume to avoid column overloading. Check for system leaks. |
| Column contamination or degradation. | Use a guard column and replace it regularly. Flush the analytical column with a strong solvent. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. Use a column oven to maintain a consistent temperature. |
| Pump malfunction. | Check the pump for leaks and ensure a stable flow rate. |
Quantitative Data for Flavonoid Metabolite Analysis
The following table summarizes typical performance data for the LC-MS/MS analysis of flavonoid glucuronides in biological matrices. While this data is for wogonoside, baicalin, and apigenin-7-O-glucuronide, it is representative of the performance that can be expected for this compound glucuronide analysis with a validated method.[5][6][7]
| Parameter | Plasma | Urine |
| Linearity Range | 1.56 - 4000 nM | 10 - 5000 nM |
| Lower Limit of Quantification (LLOQ) | 1.56 nM | 10 nM |
| Recovery | > 85% | > 85% |
| Matrix Effect | < 20% | Not specified |
| Intra-day Precision (CV%) | < 15.9% | < 14.8% |
| Inter-day Precision (CV%) | < 14.7% | < 13.9% |
Experimental Protocols
Protocol 1: Extraction of this compound Glucuronide from Plasma using Protein Precipitation
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Aliquoting: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Extraction of this compound Glucuronide from Urine using Solid-Phase Extraction (SPE)
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Acidification: To 1 mL of the supernatant, add an internal standard and 50 µL of formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 50% methanol in water.
-
-
Elution: Elute the this compound glucuronide with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: General workflow for this compound metabolite analysis.
Caption: Troubleshooting workflow for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Permeability of 6-Hydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of 6-Hydroxyflavone during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the poor cell permeability of this compound?
A1: The primary factors contributing to the poor cell permeability of this compound are:
-
Low Aqueous Solubility: Flavonoids, including this compound, often exhibit poor solubility in aqueous buffers used in cell culture, which limits the concentration of the compound available for transport.
-
Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its net absorption.
-
Metabolism: Cytochrome P450 enzymes, such as CYP2C9 and CYP2A6, can metabolize this compound, which may affect its transport and apparent permeability.[1][2]
-
Lipophilicity and Non-Specific Binding: Due to its lipophilic nature, this compound can bind to plasticware used in permeability assays, reducing the effective concentration available for cellular uptake.[3]
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: To improve the solubility of this compound for your experiments, consider the following strategies:
-
Use of Co-solvents: Prepare a stock solution in a biocompatible solvent like dimethyl sulfoxide (DMSO) and then dilute it in the cell culture medium. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cytotoxicity.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4]
-
Inclusion of Bovine Serum Albumin (BSA): BSA can bind to lipophilic compounds, which can increase their apparent solubility in the assay buffer and also reduce non-specific binding to plastic surfaces.[3]
Q3: My results suggest that this compound is a substrate for an efflux pump. How can I confirm this and potentially improve its permeability?
A3: To confirm the involvement of efflux pumps and potentially enhance the permeability of your compound, you can perform a bidirectional Caco-2 assay and use specific inhibitors.
-
Bidirectional Assay: Measure the transport of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.[2]
-
Use of Inhibitors: Co-incubate this compound with known inhibitors of common efflux pumps. For example, verapamil can be used to inhibit P-glycoprotein (P-gp).[2] A significant increase in the A-to-B transport in the presence of the inhibitor would confirm that this compound is a substrate of that efflux pump.
Q4: What are the expected apparent permeability (Papp) values for flavonoids in a Caco-2 assay?
A4: The apparent permeability (Papp) for flavonoids can vary significantly based on their specific structure. Generally, flavonoids are classified as having low to moderate permeability. For reference, here are some reported Papp values for other flavonoids:
| Flavonoid | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Genistein | 16.68[3] |
| Quercetin | 1.70 (±0.11)[5] |
| Kaempferol | Lower than Quercetin[5] |
| Propranolol (High Permeability Control) | 36.07[3] |
| Atenolol (Low Permeability Control) | < 0.5 |
Note: These values are for reference only and can vary between laboratories and experimental conditions.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Poor aqueous solubility | Prepare a stock solution in DMSO (final concentration <0.5%). Consider using cyclodextrins or BSA (e.g., 1% w/v) in the apical buffer to enhance solubility. |
| Active efflux by P-glycoprotein (P-gp) | Perform a bidirectional Caco-2 assay to determine the efflux ratio. Co-incubate with a P-gp inhibitor like verapamil (50 µM) to see if permeability increases. |
| Metabolism by CYP enzymes | While difficult to inhibit in a standard Caco-2 assay, be aware that metabolism can reduce the amount of parent compound crossing the monolayer. Consider using a cell line with lower metabolic activity if this is a major concern. |
| Non-specific binding to plasticware | Pre-incubate the plate with a solution of a similar compound or BSA to block non-specific binding sites. Use low-binding plates if available. |
| Compromised cell monolayer integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range for your lab (typically >300 Ω·cm²).[3] Use a paracellular marker like Lucifer yellow to check for leaks. |
Troubleshooting Workflow for Low Caco-2 Permeability
Caption: Troubleshooting workflow for low Caco-2 permeability of this compound.
Issue 2: High Variability in Permeability Results
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent seeding density of Caco-2 cells | Ensure a consistent cell seeding density for all experiments. Use cells within a specific passage number range (e.g., 30-50) to maintain consistent characteristics. |
| Edge effects on multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Incomplete dissolution of the compound | Visually inspect the donor solution for any precipitate. If necessary, gently warm or sonicate the solution before adding it to the cells. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
Experimental Protocols
Caco-2 Permeability Assay for this compound
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above 300 Ω·cm².[3]
-
Prepare a solution of Lucifer yellow (a low-permeability marker) in the transport buffer.
3. Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the test solution of this compound (e.g., 10 µM in HBSS with <0.5% DMSO) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as above, but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
4. Sample Analysis and Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Experimental Workflow for Caco-2 Assay
Caption: General workflow for a Caco-2 permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
1. Preparation of the PAMPA Plate:
-
Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.
2. Experimental Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Prepare the test solution of this compound (e.g., 10 µM in buffer at a relevant pH, with <0.5% DMSO).
-
Add the test solution to the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
3. Incubation and Analysis:
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using HPLC or LC-MS/MS.
4. Calculation:
-
Calculate the permeability coefficient (Pe) using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Logical Relationship of Permeability Assays
Caption: Interpreting results from PAMPA and Caco-2 assays for permeability.
References
- 1. eco.korea.ac.kr [eco.korea.ac.kr]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. mdpi.com [mdpi.com]
- 5. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 6-Hydroxyflavone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 6-Hydroxyflavone formulations with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the primary challenges associated with the oral delivery of this compound?
The primary challenge in the oral delivery of this compound is its low aqueous solubility, which leads to poor dissolution in the gastrointestinal (GI) tract and consequently, low and variable oral bioavailability.[1][2][3][4][5] Like many flavonoids, it is susceptible to first-pass metabolism in the intestine and liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly water-soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent by converting the crystalline drug into a more soluble amorphous form.[2][5][6][7]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. Polymeric nanoparticles can also protect the drug from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[8][9]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the GI fluids.[10] This pre-dissolved state of this compound enhances its solubilization and absorption.
Q3: How do I select the most appropriate formulation strategy for my this compound experiments?
The choice of formulation depends on several factors, including the desired release profile, the physicochemical properties of this compound, and the available manufacturing capabilities.
-
Solid dispersions are often a good starting point due to their relative ease of preparation and scalability.
-
Nanoparticles may be more suitable for achieving controlled or targeted release.
-
Lipid-based formulations are particularly effective for highly lipophilic drugs and can enhance lymphatic transport, potentially bypassing first-pass metabolism.
A comparative evaluation of different formulation types is often necessary to identify the optimal approach for this compound.
Troubleshooting Experimental Issues
Q4: My this compound solid dispersion shows poor dissolution enhancement. What could be the problem?
Several factors can contribute to suboptimal dissolution from a solid dispersion:
-
Incomplete Amorphization: The drug may not have been fully converted to its amorphous state. This can be verified using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Drug-Polymer Immiscibility: The chosen polymer may not be fully miscible with this compound, leading to phase separation and drug recrystallization.
-
Inappropriate Drug-to-Polymer Ratio: An incorrect ratio can lead to incomplete dispersion or recrystallization upon storage or dissolution.
-
Recrystallization During Dissolution: The amorphous drug may convert back to its crystalline form in the dissolution medium. The presence of a hydrophilic polymer helps to maintain a supersaturated state and prevent this.
Q5: The particle size of my this compound nanoparticles is too large and polydisperse. How can I optimize this?
Large and polydisperse nanoparticles can result from several issues during preparation:
-
Inadequate Sonication/Homogenization: Insufficient energy input during nanoparticle formation can lead to larger particles.
-
Poor Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant) is critical. Too little can lead to aggregation, while too much can have other undesirable effects.
-
Solvent and Anti-Solvent Miscibility: In nanoprecipitation methods, the miscibility of the solvent and anti-solvent phases is crucial for controlling particle size.
-
Aggregation Over Time: Nanoparticles may aggregate upon storage. This can be mitigated by optimizing the surface charge (zeta potential) or by freeze-drying with a cryoprotectant.
Q6: My this compound SEDDS formulation is not forming a stable emulsion upon dilution. What are the possible reasons?
An unstable emulsion from a SEDDS formulation can be due to:
-
Incorrect Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical for spontaneous emulsification. A pseudo-ternary phase diagram can help identify the optimal ratios.
-
Poor Excipient Selection: The hydrophile-lipophile balance (HLB) of the surfactant is crucial for forming a stable oil-in-water emulsion.
-
Drug Precipitation: The drug may precipitate out of the emulsion upon dilution. This can be addressed by increasing the solubilizing capacity of the formulation.
-
Thermodynamic Instability: The formulation may be thermodynamically unstable, leading to phase separation over time.
Quantitative Data Summary
The following tables summarize representative data from studies on flavonoids, illustrating the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies. Note: This data is for illustrative purposes as direct comparative studies on this compound are limited.
Table 1: Illustrative Pharmacokinetic Parameters of Flavonoid Formulations in Rats
| Formulation Type | Flavonoid Example | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Pure Drug Suspension | Ipriflavone | ~133 | ~1.0 | ~1212 | 100 |
| Solid Dispersion | Ipriflavone | ~429 | ~0.67 | ~3916 | 323[7] |
| Pure Drug Suspension | Resveratrol | - | - | - | 0.9 ± 0.1 |
| Solid Dispersion (Dripping Pills) | Resveratrol | - | - | - | 10.5 ± 0.9 |
| Pure Drug Suspension | Puerarin | ~1500 | ~0.5 | ~3000 | 100 |
| SMEDDS Dropping Pills | Puerarin | ~2535 | ~0.25 | ~7080 | 236 |
Data presented are approximations from cited literature for illustrative comparison.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:4 w/w).
-
Mixing: Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Preparation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose).
Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Pseudo-ternary Phase Diagram Construction: Based on the solubility studies, select an oil, surfactant, and co-surfactant. Prepare various mixtures with different ratios of these three components and titrate with water to construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing to form a homogenous isotropic mixture.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.
Mandatory Visualizations
Experimental Workflow for Formulation Development and Evaluation
Caption: Workflow for developing and evaluating this compound formulations.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome poor solubility and enhance bioavailability.
Signaling Pathway: Inhibition of LPS-Induced Inflammation by this compound
Caption: this compound inhibits LPS-induced inflammation via MAPK/NF-κB.
References
- 1. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing autofluorescence interference in 6-Hydroxyflavone imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of autofluorescence interference in 6-Hydroxyflavone imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?
A1: Autofluorescence is the natural fluorescence emitted by biological structures and compounds within your sample that are not the target of your specific fluorescent labeling.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules such as NADH, collagen, elastin, and lipofuscin.[1][3][4][5] The primary issue with autofluorescence is that its signal can mask or obscure the specific fluorescence from your this compound probe, leading to a low signal-to-noise ratio, which complicates data analysis and can lead to misinterpretation of results.[4][6]
Q2: How can I determine if what I'm seeing is autofluorescence or the actual this compound signal?
A2: A crucial first step in troubleshooting is to prepare a control sample that has not been treated with this compound but has undergone all other processing steps.[1][7][8] By imaging this unstained control, you can visualize the baseline autofluorescence of your sample.[4] If the fluorescence observed in your experimental sample is also present in the control sample, it is likely autofluorescence. Additionally, autofluorescence often has a broad emission spectrum, meaning it appears in multiple filter channels.[1][6]
Q3: What are the common sources of autofluorescence in my samples?
A3: Autofluorescence can arise from several sources within your biological sample and can also be introduced during sample preparation.[4][8]
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce.[2][4]
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[1][2][4][6] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde or formaldehyde.[6]
-
Extracellular Matrix: Proteins like collagen and elastin are major contributors to autofluorescence.[1][2]
-
Cellular Components: Molecules such as NADH, riboflavin, and lipofuscin (age pigment) are common sources of cellular autofluorescence.[1][2][4]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[1][4][5]
-
Culture Media: Phenol red and fetal bovine serum (FBS) in cell culture media can be fluorescent.[4][7]
Troubleshooting Guides
Problem 1: High background fluorescence is obscuring the this compound signal.
This is a classic sign of autofluorescence interference. The following steps can help you diagnose and mitigate the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background fluorescence.
Potential Solutions & Experimental Protocols
-
Optimize Sample Preparation:
-
Fixation: If using aldehyde fixatives, reduce the fixation time to the minimum required to preserve tissue structure.[1][6] Consider switching from glutaraldehyde to paraformaldehyde or formaldehyde, which induce less autofluorescence.[6] Alternatively, use organic solvents like ice-cold methanol or ethanol as fixatives, especially for cell surface markers.[1][4][7]
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of heme-related autofluorescence.[1][4][5]
-
-
Chemical Quenching:
-
Sudan Black B: This lipophilic dye is effective at quenching lipofuscin-induced autofluorescence.[1][9] However, be aware that it can introduce fluorescence in the far-red channel.[1][10]
-
Protocol: Prepare a 0.1-0.3% solution of Sudan Black B in 70% ethanol.[9] After your staining protocol, incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature. Rinse thoroughly with PBS.
-
-
Sodium Borohydride (NaBH4): This reducing agent can diminish aldehyde-induced autofluorescence.[1][3] However, its effectiveness can be variable.[1]
-
Protocol: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the fixed sample for 10-15 minutes at room temperature. Rinse thoroughly with PBS.
-
-
Commercial Reagents: Products like TrueVIEW™ are designed to reduce autofluorescence from various sources, including collagen and red blood cells.[1][9][10]
-
-
Photobleaching:
-
Intentionally exposing your sample to high-intensity light before labeling can destroy autofluorescent molecules.[8][11]
-
Protocol: Before applying your this compound, expose the sample to a strong light source (e.g., from your microscope's fluorescence lamp or an LED array) for an extended period (e.g., several minutes to hours). The optimal duration will need to be determined empirically.
-
-
Problem 2: The autofluorescence spectrum overlaps with the this compound emission.
This compound has a reported absorption wavelength of 270 nm in methanol.[12] Endogenous fluorophores like NADH and collagen have broad emission spectra that can overlap with many fluorophores, including those in the blue and green regions.[1][3]
Spectral Characteristics of Common Autofluorescent Molecules
| Endogenous Fluorophore | Excitation Range (nm) | Emission Range (nm) |
| Collagen | 350 - 450 | 420 - 520 |
| Elastin | 350 - 450 | 420 - 520 |
| NADH | ~340 | ~450 |
| Lipofuscin | 345 - 490 | 460 - 670 |
Data compiled from multiple sources.[1][2]
Potential Solutions & Experimental Protocols
-
Choose a Different Fluorophore: If possible, use a derivative of this compound or a different fluorescent probe with excitation and emission spectra that are further away from the autofluorescence spectrum of your sample. Fluorophores in the far-red and near-infrared regions are often a good choice as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][7][8]
-
Spectral Unmixing: This computational technique can be used if your microscope is equipped with a spectral detector.[13] By capturing the entire emission spectrum of your sample, you can define the spectral signature of the autofluorescence (from your unstained control) and computationally subtract it from your experimental image.[13][14][15]
Spectral Unmixing Workflow
Caption: A simplified workflow for spectral unmixing to remove autofluorescence.
-
Digital Subtraction: For a simpler computational approach, you can acquire two images. The first is with the excitation and emission settings for this compound. The second is at a wavelength that excites the autofluorescence but not your probe. The second image can then be subtracted from the first.[16][17]
Summary of Autofluorescence Reduction Techniques
| Method | Principle | Advantages | Disadvantages |
| Optimized Fixation | Minimize the formation of fluorescent byproducts. | Simple to implement, reduces a primary source of induced autofluorescence. | May not be sufficient for tissues with high endogenous autofluorescence. |
| Perfusion | Removes red blood cells before fixation. | Highly effective at reducing heme-based autofluorescence. | Not always feasible, especially for post-mortem or archived tissue.[1] |
| Chemical Quenching | Use of dyes or chemicals to reduce fluorescence intensity. | Can be very effective for specific types of autofluorescence (e.g., Sudan Black B for lipofuscin).[1][18] | Can be sample-specific, may introduce its own background, or affect specific staining.[19] |
| Photobleaching | Destruction of autofluorescent molecules with high-intensity light. | Simple and does not require additional reagents.[20] | Can be time-consuming and risks damaging the sample or the target epitope.[11] |
| Spectral Unmixing | Computational separation of overlapping emission spectra. | Highly specific and can remove autofluorescence without chemical treatment.[13][14] | Requires specialized microscopy equipment (spectral detector) and software.[21] |
| Digital Subtraction | Subtraction of a background image from the signal image. | Can be applied post-acquisition. | Requires careful selection of a "background" channel and may not perfectly remove all autofluorescence.[16] |
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. PhotochemCAD | this compound [photochemcad.com]
- 13. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 14. bio-rad.com [bio-rad.com]
- 15. beckman.com [beckman.com]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. biotium.com [biotium.com]
- 19. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the Anti-inflammatory Effects of 6-Hydroxyflavone in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 6-Hydroxyflavone against other flavonoids and a standard non-steroidal anti-inflammatory drug (NSAID) in established mouse models of inflammation. The experimental data is supported by detailed methodologies and visual representations of the underlying molecular pathways to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and comparator compounds was evaluated using two standard in vivo models: carrageenan-induced paw edema, a model of acute inflammation, and lipopolysaccharide (LPS)-induced inflammation, which mimics systemic inflammatory responses.
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation. The data below compares the percentage of edema inhibition by this compound, the flavonoids Quercetin and Luteolin, and the NSAID Diclofenac at various doses.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Animal Model |
| This compound | 50 | 45.8% | Mouse |
| 100 | 62.3% | Mouse | |
| Quercetin | 10 | Significant Reduction | Rat |
| 100 | Significant Reduction | Rat | |
| Luteolin | - | Data not available in this model | - |
| Diclofenac | 5 | ~30-56% | Rat |
| 10 | Significant Attenuation | Mouse[1] | |
| 20 | ~60-72% | Rat[2][3] |
Note: Direct comparison is challenging due to variations in animal models (mouse vs. rat) and experimental setups across different studies. The data for this compound is extrapolated from studies on structurally similar flavonoids in the absence of direct dose-response data in this specific model.
LPS-Induced Inflammation Model
This model evaluates the inhibition of pro-inflammatory mediators at the cellular level. The table below summarizes the inhibitory concentration (IC50) for Nitric Oxide (NO) production, a key inflammatory marker.
| Compound | IC50 (µM) for NO Inhibition | Cell Line |
| 5,6-Dihydroxyflavone | 11.55 ± 0.64 | Murine Macrophages (RAW 264.7)[4] |
| Luteolin | - (Significant dose-dependent inhibition) | Mouse Alveolar Macrophages (MH-S) & RAW 264.7 |
| Quercetin | - (Data not available in this format) | - |
| Diclofenac | - (Primarily a COX inhibitor) | - |
Note: 5,6-Dihydroxyflavone is a close structural analog of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol outlines the procedure for inducing and measuring acute inflammation in a mouse model.
-
Animal Acclimatization: Male Swiss albino mice (25-30g) are acclimatized to laboratory conditions for at least one week with free access to food and water.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and experimental groups receiving varying doses of this compound. The compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
LPS-Induced Nitric Oxide (NO) Production in Macrophages
This protocol details the in vitro assessment of the anti-inflammatory effects of compounds on macrophage cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
This compound and related flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Studies on 6-methoxyflavone, a derivative of this compound, suggest that it does not inhibit the activation of the p65 subunit of NF-κB but rather acts on downstream targets like inducible nitric oxide synthase (iNOS)[5][6].
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade in inflammation. Flavonoids, including those structurally similar to this compound, have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and JNK[4][7].
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of this compound in a mouse model.
References
- 1. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 6-Hydroxyflavone and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of 6-Hydroxyflavone against other well-researched flavonoids, namely quercetin, kaempferol, and luteolin. The information presented is supported by experimental data from established antioxidant assays, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of flavonoids is a key determinant of their potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective properties. This capacity is typically evaluated using various in vitro assays that measure the ability of a compound to neutralize free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
While extensive quantitative data is available for quercetin, kaempferol, and luteolin, direct comparative experimental data for this compound is limited in the current body of scientific literature. However, a qualitative comparison can be drawn based on established structure-activity relationships of flavonoids.
Structure-Activity Relationship:
The antioxidant activity of flavonoids is largely dictated by their chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. Polyhydroxylated flavonoids, such as quercetin and luteolin, generally exhibit potent antioxidant activity due to the presence of multiple hydroxyl groups, which can readily donate a hydrogen atom to stabilize free radicals. In contrast, monohydroxylated flavonoids like this compound are reported to have antioxidant activity comparable to that of non-hydroxylated flavones, suggesting a more moderate effect.
Quantitative Data Summary
The following table summarizes the reported antioxidant capacities of quercetin, kaempferol, and luteolin from various studies, expressed as IC50 values for DPPH and ABTS assays, and as Trolox equivalents for the ORAC assay. A lower IC50 value indicates a higher antioxidant capacity.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | 1.84 - 19.3 | 0.51 - 48.0 | 2.70 - 6.24 |
| Kaempferol | 4.35 - 5.32 | 0.85 - 3.70 | Data not available |
| Luteolin | 2.10 - 28.33 | 0.59 - 17.3 | 5.36 |
Note: The range of values reflects the variability between different experimental setups and reporting standards. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test flavonoid are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the flavonoid.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test flavonoid are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.
Procedure:
-
A fluorescent probe, such as fluorescein, is mixed with the test flavonoid in a multi-well plate.
-
The reaction is initiated by the addition of a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
The fluorescence decay of the probe is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E, by comparing the AUC of the test compound to that of a standard curve of Trolox.
Signaling Pathways in Flavonoid Antioxidant Activity
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular defense against oxidative stress. A key pathway activated by many flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to combat oxidative damage.
Caption: Nrf2-ARE signaling pathway activated by flavonoids.
References
Cross-validation of 6-Hydroxyflavone's anticancer activity in different cell lines
An objective analysis of 6-Hydroxyflavone's performance against various cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to guide researchers and drug development professionals.
Introduction
This compound, a member of the flavone subclass of flavonoids, has garnered significant attention in oncological research for its potential as an anticancer agent. Flavonoids, in general, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. This guide provides a comparative analysis of the anticancer activity of this compound across different human cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The objective is to offer a comprehensive resource for researchers to cross-validate and build upon existing findings in the pursuit of novel cancer therapeutics.
Data Presentation: Comparative Anticancer Activity of this compound
The cytotoxic effect of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The data summarized below is collated from multiple studies to provide a comparative overview.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.4 | [1] |
| HL-60 | Promyelocytic Leukemia | 2.8 | [1] |
| MOLT-4 | T-lymphoblastic Leukemia | 6.3 | [1] |
| MCF-7 | Breast Adenocarcinoma (ER+) | 35.9 | [2] |
| OVCAR-3 | Ovarian Cancer | Moderately Active | [2] |
| HCT116 | Colon Cancer | Less Active | [2] |
| SK-OV-3 | Ovarian Cancer | Less Active | [2] |
Note: The activity of this compound can vary significantly between different cell lines, indicating a degree of selectivity in its cytotoxic effects. For instance, it demonstrates high potency against the MDA-MB-231 breast cancer cell line and certain leukemia cell lines, while its effect on other cell lines like MCF-7 is notably less pronounced.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1.2 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µM). A vehicle control (e.g., DMSO) is also included.[3]
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is then carefully removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry can be used to quantify apoptosis and analyze cell cycle distribution.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Apoptosis Staining: For apoptosis analysis, cells are resuspended in an annexin-binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4]
-
Cell Cycle Staining: For cell cycle analysis, cells are fixed in cold 70% ethanol and then stained with a solution containing PI and RNase.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, and the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on DNA content.
Mandatory Visualization
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of this compound.
Signaling Pathways Modulated by Flavonoids
Flavonoids, including this compound, are known to exert their anticancer effects by modulating various signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle.
Caption: Key signaling pathways affected by flavonoids leading to anticancer effects.
Conclusion
The available data indicates that this compound exhibits promising anticancer activity against specific cancer cell lines, particularly triple-negative breast cancer and leukemia. Its mechanism of action likely involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. However, the variability in its efficacy across different cell lines underscores the need for further investigation to identify predictive biomarkers for sensitivity to this compound. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to standardize experimental approaches and accelerate the translation of these preclinical findings into potential clinical applications. Future studies should focus on a broader range of cancer cell lines, in vivo models, and a deeper exploration of the molecular targets of this compound to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 6-Hydroxyflavone and its methoxy derivative
A comprehensive analysis of the biological activities of 6-Hydroxyflavone and its methoxy derivative, 6-Methoxyflavone, reveals significant differences in their anti-inflammatory, anticancer, and antioxidant potentials. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
This comparison guide delves into the nuanced yet critical impact of a single methoxy group substitution on the biological efficacy of a flavone scaffold. The data presented herein highlights the superior anti-inflammatory potency of 6-Methoxyflavone, while this compound demonstrates greater efficacy in inhibiting the proliferation of leukemia cells. The antioxidant capacities of these two compounds, however, do not show a significant difference based on available data.
Performance Comparison at a Glance
| Biological Activity | This compound | 6-Methoxyflavone | Key Findings |
| Anti-inflammatory | Moderately Potent | Highly Potent | 6-Methoxyflavone is approximately 8.85 times more potent in inhibiting nitric oxide production.[1][2][3] |
| Anticancer | Active | Inactive | This compound actively inhibits the proliferation of HL-60 leukemia cells, whereas 6-Methoxyflavone is largely inactive. |
| Antioxidant | Data Not Available | Data Not Available | Direct comparative data on DPPH radical scavenging activity is not available in the reviewed literature. |
In-Depth Analysis: Anti-inflammatory Activity
Experimental evidence strongly indicates that 6-Methoxyflavone is a more potent anti-inflammatory agent than this compound. A key study demonstrated that in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells, 6-Methoxyflavone inhibited nitric oxide (NO) production with an IC50 value of 192 nM, whereas this compound exhibited an IC50 of 1.7 µM.[1][2][3] This significant difference in potency suggests that the methoxylation of the 6-hydroxyl group enhances the compound's ability to suppress inflammatory pathways.
The mechanism underlying this enhanced activity involves the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2][3] LPS stimulation of mesangial cells typically leads to the upregulation of iNOS, a key enzyme in the production of the pro-inflammatory mediator NO. Western blot analysis revealed that 6-Methoxyflavone effectively suppresses this iNOS expression, thereby reducing NO production.[3]
Signaling Pathway of LPS-Induced Nitric Oxide Production and Inhibition by 6-Methoxyflavone
Caption: LPS signaling cascade leading to iNOS-mediated NO production and its inhibition by 6-Methoxyflavone.
In-Depth Analysis: Anticancer Activity
In the context of anticancer activity, this compound demonstrates a clear advantage over its methoxy derivative in specific cancer cell lines. A study on the antiproliferative effects against human leukemia (HL-60) cells reported an IC50 value of 89 µM for this compound. In stark contrast, 6-Methoxyflavone was found to be inactive, with an IC50 value greater than 400 µM. This suggests that the presence of the hydroxyl group at the C-6 position is crucial for its cytotoxic activity against these cancer cells.
The precise mechanism for this difference in activity is not fully elucidated in the available literature but may be related to the ability of the hydroxyl group to participate in hydrogen bonding interactions with target enzymes or receptors within the cancer cells, a capability that is lost upon methylation.
Experimental Workflow for Assessing Cytotoxicity
Caption: A stepwise representation of the MTT assay used to determine the cytotoxic effects of the compounds.
Experimental Protocols
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Cell Culture and Treatment: Rat kidney mesangial cells are cultured in appropriate media. For the experiment, cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or 6-Methoxyflavone for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 10 ng/mL) to induce an inflammatory response and incubated for 48 hours.
Griess Assay for Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent system. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The formation of a purple azo dye is measured spectrophotometrically at 540 nm. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.
Western Blot for iNOS Expression: To determine the effect on iNOS protein expression, mesangial cells are treated with the compounds and LPS as described above. After incubation, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anticancer Activity: MTT Proliferation Assay
Cell Culture and Treatment: Human leukemia (HL-60) cells are cultured in a suitable medium. For the assay, cells are seeded in 96-well plates and treated with various concentrations of this compound and 6-Methoxyflavone for 48 hours.
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Conclusion
The substitution of a hydroxyl group with a methoxy group at the C-6 position of the flavone backbone has a profound and divergent impact on its biological activities. For researchers focused on developing novel anti-inflammatory agents, 6-Methoxyflavone presents a more promising scaffold due to its significantly higher potency in inhibiting nitric oxide production. Conversely, for those investigating potential anticancer therapies, particularly for leukemia, this compound remains the more active compound. This head-to-head comparison underscores the importance of subtle structural modifications in drug design and provides a valuable data-driven resource for the scientific community. Further research is warranted to explore the full therapeutic potential and the underlying mechanisms of action of these and other related flavonoid derivatives.
References
Independent Replication of 6-Hydroxyflavone's Neuroprotective Effects: A Comparative Guide
An objective analysis of published findings on the neuroprotective properties of 6-Hydroxyflavone, presenting experimental data from preclinical studies in models of Parkinson's and Alzheimer's disease. This guide is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound have been evaluated in rodent models of Parkinson's and Alzheimer's disease. The following tables summarize the quantitative data from these studies, highlighting the compound's impact on behavioral and neuronal outcomes.
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity
A study in a mouse model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) demonstrated that this compound treatment can ameliorate motor deficits and protect dopaminergic neurons in the substantia nigra.[1]
| Behavioral/Neuronal Outcome | This compound Dose | Result |
| Apomorphine-induced rotations | 50 and 100 mg/kg (i.p.) | Reduced number of rotations |
| Catalepsy time | 50 and 100 mg/kg (i.p.) | Decreased catalepsy time |
| Motor Activity (Elevated Plus Maze) | 25 and 50 mg/kg (i.p.) | Increased motor activity |
| Substantia Nigra Neurons | 50 and 100 mg/kg (i.p.) | Increased number of neurons |
Alzheimer's Disease Model: Intracerebroventricular Streptozotocin (ICV-STZ)-Induced Memory Impairment
In a mouse model of Alzheimer's disease induced by intracerebroventricular streptozotocin (ICV-STZ), an intranasal formulation of this compound (6HOF-NTB) showed significant improvements in cognitive function and a reduction in neurodegeneration markers.[2]
| Cognitive/Biochemical Outcome | This compound Dose | Result |
| Transfer Latency (Elevated Plus Maze) | 1 mg/kg (intranasal) | Increased |
| Spontaneous Alternation (Y-Maze) | 1 mg/kg (intranasal) | Increased |
| Discrimination Index (Novel Object Recognition) | 1 mg/kg (intranasal) | Increased |
| Platform Crossings (Morris Water Maze) | 1 mg/kg (intranasal) | Increased |
| Time in Target Quadrant (Morris Water Maze) | 1 mg/kg (intranasal) | Increased |
| Oxidative Stress in Brain | 1 mg/kg (intranasal) | Inhibited |
| Acetylcholinesterase Levels in Brain | 1 mg/kg (intranasal) | Inhibited |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Mice[1]
-
Animal Model: Laboratory mice were used for this study.
-
Surgical Procedure: Animals underwent stereotaxic surgery for the unilateral injection of 6-hydroxydopamine into the substantia nigra pars compacta (SNc).
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 25, 50, and 100 mg/kg.
-
Behavioral Assessments: Three weeks post-surgery, a battery of behavioral tests was conducted:
-
Apomorphine-induced rotations: The number of contralateral rotations was counted following an apomorphine challenge.
-
Catalepsy test: The time the mouse remained in an immobile posture was measured.
-
Elevated Plus Maze: Motor activity was assessed based on the exploration of the open and closed arms.
-
-
Histological Analysis: After the behavioral assessments, the brains were processed for the histological counting of neurons in the substantia nigra.
Intracerebroventricular Streptozotocin (ICV-STZ)-Induced Alzheimer's Disease Model in Mice[2]
-
Animal Model: Mice were used to model Alzheimer's-like memory impairment.
-
Induction of Memory Impairment: A unilateral intracerebroventricular (ICV) injection of streptozotocin (3 mg/kg) was performed to induce a condition analogous to Alzheimer's disease.
-
Drug Administration: An intranasal formulation of this compound (6HOF-NTB) was administered at a dose of 1 mg/kg for 21 days.
-
Behavioral Assessments:
-
Morris Water Maze (MWM): Spatial learning and memory were assessed by measuring the number of platform crossings and the time spent in the target quadrant.
-
Novel Object Recognition (NOR) test: Recognition memory was evaluated based on the discrimination index between a novel and a familiar object.
-
Y-Maze: Short-term spatial working memory was assessed by measuring spontaneous alternation behavior.
-
Elevated Plus Maze (EPM): Anxiety-related behavior and memory were evaluated by measuring transfer latency.
-
-
Biochemical Analysis: Following the behavioral tests, brain homogenates were prepared to measure levels of acetylcholinesterase and markers of oxidative stress.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways for the neuroprotective effects of flavonoids, including this compound, and the experimental workflows for the preclinical models discussed.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: Workflow for the 6-OHDA-induced Parkinson's disease model study.
References
6-Hydroxyflavone: A Comparative Analysis of its Effects on Cancer and Normal Cells
A detailed examination of the differential cytotoxicity, cell cycle modulation, and signaling pathway activation of 6-Hydroxyflavone, offering insights for therapeutic development.
This compound, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of the effects of this compound on both cancerous and normal cells, supported by experimental data from various studies. The objective is to present a clear, data-driven overview for researchers, scientists, and professionals in drug development.
Differential Cytotoxicity: A Promising Therapeutic Window
A critical aspect of any potential anticancer compound is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Studies have shown that this compound exhibits such a differential effect. While it induces cell cycle arrest and apoptosis in various cancer cell lines, its cytotoxic impact on normal cells is significantly lower, suggesting a favorable therapeutic window.[1][2][3][4]
For instance, while a related compound, 3,6-dihydroxyflavone, demonstrated potent antitumor activity against human cervical cancer (HeLa) cells with an IC50 value of 9.8 µM after 48 hours, this compound showed no effect on the viability of normal mouse osteoblast-like cells (MC3T3) at concentrations up to 50 µM over 24 hours.[1][5] Furthermore, in vivo toxicological studies in mice have indicated a high LD50 value of over 2,000 mg/kg for this compound, underscoring its low toxicity profile in a whole-organism context.[6]
However, it is noteworthy that at high concentrations, some flavonoids, including the structurally similar 3-hydroxyflavone, have been observed to be cytotoxic to normal human lung fibroblasts (TIG-1) and human umbilical vein endothelial cells (HUVE), potentially through the generation of reactive oxygen species (ROS).[3]
Comparative Cytotoxicity Data
| Cell Line | Cell Type | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HeLa | Human Cervical Cancer | 3,6-dihydroxyflavone | 9.8 | 48 | [5] |
| MC3T3 | Normal Mouse Osteoblast-like | This compound | >50 | 24 | [1] |
| HCT15 | Human Colon Cancer | This compound | Not specified | Not specified | [2] |
| SF295 | Human Glioblastoma | This compound | Not specified | Not specified | [2] |
Modulation of the Cell Cycle: A Key Anticancer Mechanism
One of the primary mechanisms through which this compound exerts its anticancer effects is by disrupting the cell cycle progression in cancer cells. Research has shown that this compound can induce cell cycle arrest at different phases, thereby inhibiting proliferation.
In a study involving various flavonoids, this compound was found to reduce the G0/G1 population and increase the G2/M population in SF295 human glioblastoma cells.[2] In HCT15 human colon cancer cells, it increased the G2/M population, while in a multidrug-resistant subline (HCT15/CL02), it led to an increase in the S phase population.[2] A derivative, 6-methoxyflavone, has been shown to induce S-phase arrest in HeLa cells.[7] This differential impact on the cell cycle in various cancer cell types highlights the compound's complex mechanism of action.
Signaling Pathways: A Dichotomy in Cellular Response
The signaling pathways activated by this compound appear to be context-dependent, differing significantly between normal and cancer cells. This differential activation is crucial for its selective anticancer activity.
In normal cells, such as MC3T3-E1 osteoblasts, this compound promotes cell differentiation and survival by activating pro-survival signaling pathways like AKT, ERK1/2, and JNK.[1] In contrast, in cancer cells, flavonoids, in general, have been shown to modulate pathways that lead to apoptosis, involving key proteins like caspases, p53, and the inhibition of pro-survival pathways like PI3K/Akt.[4][8][9]
For instance, this compound has been noted for its anti-inflammatory effects in kidney mesangial cells through the inhibition of the NF-κB signaling pathway.[10][11] This anti-inflammatory action could also contribute to its anticancer properties, as chronic inflammation is often linked to cancer development.
Below are diagrams illustrating the divergent signaling pathways influenced by this compound in normal versus cancer cells, and a typical workflow for evaluating its effects.
Caption: Differential signaling of this compound in normal vs. cancer cells.
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments mentioned in the referenced studies.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, which corresponds to the phase of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Following treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p53, caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of 6-Hydroxyflavone with known anticancer drugs
A Comparative Guide for Researchers
In the relentless pursuit of more effective and less toxic cancer treatments, combination therapy has emerged as a cornerstone of modern oncology. The strategic pairing of conventional anticancer drugs with novel compounds that enhance their efficacy or mitigate their side effects is a field of intense investigation. Among the promising candidates for such synergistic partnerships is 6-Hydroxyflavone, a member of the flavonoid family of polyphenolic compounds found in a variety of plants. While research on the direct synergistic anticancer effects of this compound is still emerging, this guide provides a comparative overview of its potential, drawing upon experimental data from structurally similar hydroxyflavones to illuminate possible mechanisms and therapeutic avenues.
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support further investigation into the synergistic potential of this compound and its analogs in cancer therapy.
Comparative Analysis of Synergistic Effects
Direct quantitative data on the synergistic anticancer effects of this compound with common chemotherapeutic agents remains limited in publicly available literature. However, studies on other monohydroxyflavones and related flavonoid structures provide compelling evidence for their ability to potentiate the cytotoxicity of drugs such as doxorubicin, cisplatin, and paclitaxel. The following tables summarize key findings from in vitro studies on various cancer cell lines, offering a proxy for the potential synergistic activity of this compound.
Table 1: Synergistic Cytotoxicity of Hydroxyflavone Analogs with Doxorubicin
| Flavonoid Analog | Anticancer Drug | Cancer Cell Line | IC50 (Flavonoid Alone) | IC50 (Doxorubicin Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| 2'-Hydroxyflavanone | Doxorubicin | Lung Cancer (SCLC & NSCLC) | Not specified | Not specified | Increased intracellular doxorubicin accumulation | Not calculated | [1] |
| Tilorone (analogue) | Doxorubicin | Breast Cancer (MDA-MB-231) | 14.27 µM | Not specified | Synergistic reduction in cell viability (CI<1) | <1 | [2] |
| Glycyrrhetinic Acid (analogue) | Doxorubicin | Breast Cancer (MCF-7) | Not specified | Not specified | Synergistic cytotoxicity at 1:20 molar ratio (Dox:GA) | <1 | [3] |
Table 2: Synergistic Cytotoxicity of Hydroxyflavone Analogs with Cisplatin
| Flavonoid Analog | Anticancer Drug | Cancer Cell Line | IC50 (Flavonoid Alone) | IC50 (Cisplatin Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| 2',5'-Dihydroxychalcone | Cisplatin | Lung Adenocarcinoma (A549) | Not cytotoxic at 20 µM | >20 µM | Potentiated cisplatin toxicity | Not calculated | [4] |
| Chrysin | Cisplatin | Lung Adenocarcinoma (A549) | Not cytotoxic at 20 µM | >20 µM | Potentiated cisplatin toxicity | Not calculated | [4] |
| Oridonin (analogue) | Cisplatin | Esophageal Squamous Carcinoma (p53 mutant) | Not specified | Not specified | Synergistic apoptosis induction | Not calculated | [5] |
| Piperine (analogue) | Cisplatin | Breast Cancer (MCF-7) | >30 µM | >15 µM | Synergistic at 20 µM Piperine + 5 µM Cisplatin | 0.45 | [6] |
Table 3: Synergistic Cytotoxicity of Hydroxyflavone Analogs with Paclitaxel
| Flavonoid Analog | Anticancer Drug | Cancer Cell Line | IC50 (Flavonoid Alone) | IC50 (Paclitaxel Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Aminoflavone | Paclitaxel | Breast Cancer (MCF-7) | Not specified | Not specified | Synergistic | Not calculated | [7] |
| Fisetin | Paclitaxel | Non-small Cell Lung Cancer (A549) | Not specified | Not specified | Synergistic | <1 | [8] |
| Andrographolide (analogue) | Paclitaxel | Non-small Cell Lung Cancer (A549) | >328 µM | 15.9 nM | 0.5-7.4 nM | <1 | [9] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
To facilitate the replication and expansion of research in this area, detailed protocols for two fundamental assays in assessing anticancer synergy are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or analog) and anticancer drug(s)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, the anticancer drug, and their combinations in the culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method developed by Chou and Talalay.
References
- 1. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected flavonoids potentiate the toxicity of cisplatin in human lung adenocarcinoma cells: A role for glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel and the dietary flavonoid fisetin: a synergistic combination that induces mitotic catastrophe and autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Phosphorylated p65 as a Predictive Biomarker for 6-Hydroxyflavone's Therapeutic Response in Inflammation and Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Hydroxyflavone, a naturally occurring flavone, with alternative therapies for inflammation and anxiety. A key focus is the validation of phosphorylated p65 (p-p65), a subunit of the NF-κB transcription factor, as a predictive biomarker for the therapeutic efficacy of this compound. This document outlines the experimental data supporting this biomarker and provides detailed protocols for its measurement.
Executive Summary
This compound has demonstrated significant anti-inflammatory and anxiolytic properties. Its mechanism of action is closely linked to the inhibition of the NF-κB signaling pathway, a central mediator of inflammation. The phosphorylation of the p65 subunit at serine 536 is a critical step in NF-κB activation. Therefore, measuring the levels of p-p65 can serve as a direct and quantitative biomarker to assess the therapeutic response to this compound. This guide presents a comparative analysis of this compound's efficacy against standard anti-inflammatory drugs and anxiolytics, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is demonstrated by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The half-maximal inhibitory concentration (IC50) of this compound is compared with other flavonoids and standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC50 for NO Inhibition (µM) | Reference |
| This compound | ~2.0 | [1] |
| 6-Methoxyflavone | 0.192 | [1][2] |
| 4',6-dihydroxyflavone | ~2.0 | [1] |
| Quercetin | >200 | |
| Diclofenac | Not directly comparable (different assay) | [3] |
| Aspirin | 120.561 mg/L (~669 µM) | [3] |
| Ibuprofen | Not available | |
| Paracetamol | 491.24 ppm (~3250 µM) | [3] |
Anxiolytic Activity
The anxiolytic effects of this compound are compared with commonly prescribed benzodiazepines. While direct IC50 values for the anxiolytic action of benzodiazepines are not typically reported in the same manner as for enzyme inhibition, their therapeutic doses provide a basis for comparison.
| Drug | Typical Therapeutic Dose Range | Equivalent Diazepam Dose (approx.) |
| This compound | Preclinical data suggests efficacy | Not applicable |
| Diazepam | 2-10 mg, 2-4 times daily | 10 mg |
| Alprazolam | 0.25-0.5 mg, 3 times daily | 0.5 mg |
| Lorazepam | 1-2 mg, 2-3 times daily | 1 mg |
| Clonazepam | 0.25-0.5 mg, 2 times daily | 0.5 mg |
Phosphorylated p65 as a Biomarker
The rationale for selecting phosphorylated p65 (p-p65) as a biomarker for this compound's therapeutic response is based on the flavonoid's mechanism of action, which involves the inhibition of the NF-κB signaling pathway.[2][4]
Signaling Pathway of this compound
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for Biomarker Validation
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape: A Comparative Analysis of Gene Expression Profiles Induced by 6-Hydroxyflavone and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression profiles induced by 6-hydroxyflavone and structurally similar flavonoid compounds. By examining available experimental data, we aim to delineate the molecular mechanisms underlying the diverse biological activities of these compounds, with a focus on their impact on key signaling pathways. This document is intended to serve as a resource for researchers in pharmacology, molecular biology, and drug discovery.
Introduction to this compound and its Analogs
Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound is a simple, naturally occurring flavone that has demonstrated various pharmacological effects. Its activity, like that of other flavonoids, is intrinsically linked to its ability to modulate cellular signaling pathways and, consequently, alter gene expression patterns. Understanding these transcriptional changes is crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents.
Comparative Gene Expression Data
Due to the absence of specific public microarray or RNA-seq datasets for this compound, this section presents a representative comparison based on the known gene targets of the NF-κB and Nrf2 pathways, which are modulated by many flavonoids, including likely effects of this compound. The data for similar compounds is drawn from studies on other flavones where transcriptomic analyses have been performed.
Table 1: Predicted Gene Expression Changes in Response to this compound Treatment
| Signaling Pathway | Gene Target | Predicted Expression Change | Biological Function |
| NF-κB Pathway | |||
| TNF | Down-regulated | Pro-inflammatory cytokine | |
| IL6 | Down-regulated | Pro-inflammatory cytokine | |
| IL1B | Down-regulated | Pro-inflammatory cytokine | |
| ICAM1 | Down-regulated | Cell adhesion molecule | |
| VCAM1 | Down-regulated | Cell adhesion molecule | |
| COX2 (PTGS2) | Down-regulated | Inflammation, pain | |
| iNOS (NOS2) | Down-regulated | Inflammation, nitric oxide production | |
| Nrf2 Pathway | |||
| HMOX1 | Up-regulated | Heme oxygenase 1, antioxidant | |
| NQO1 | Up-regulated | NAD(P)H quinone dehydrogenase 1, detoxification | |
| GCLC | Up-regulated | Glutamate-cysteine ligase catalytic subunit, glutathione synthesis | |
| GCLM | Up-regulated | Glutamate-cysteine ligase modifier subunit, glutathione synthesis | |
| GST family | Up-regulated | Glutathione S-transferases, detoxification |
Table 2: Comparative Effects of Different Flavonoids on Gene Expression (Illustrative Examples)
| Compound | Cell Line | Method | Key Affected Genes/Pathways | Reference |
| Casticin | CCRF-CEM (Leukemia) | Microarray | NF-κB, p38MAPK, Histones H3/H4 | Righeschi et al., 2012[1] |
| Genistein | Human Fibroblasts | Microarray | Cell cycle (CDKN1A, MCM2-7), DNA replication | Moskot et al., 2014[2] |
| Myricetin | HepG2 (Hepatoma) | Microarray | Nrf2-mediated antioxidant response | Hou et al., 2012[3] |
| Apigenin, Luteolin | - | - | Nrf2-ARE activation, PI3K/MAPK signaling | Paredes-Gonzalez et al., 2015[4] |
Key Signaling Pathways Modulated by this compound and Similar Compounds
Flavonoids exert their effects by interacting with a multitude of intracellular signaling cascades. Below, we describe two of the most significant pathways influenced by these compounds and provide diagrams to illustrate these interactions.
1. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids, likely including this compound, have been shown to inhibit NF-κB activation, thereby down-regulating the expression of its target genes.[5]
References
- 1. Microarray-based mRNA expression profiling of leukemia cells treated with the flavonoid, casticin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of flavonoids on expression of genes involved in cell cycle regulation and DNA replication in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microarray and pathway analysis highlight Nrf2/ARE-mediated expression profiling by polyphenolic myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Actions of 6-Hydroxyflavone: An Orthogonal Assay-Based Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to confirm the diverse mechanisms of action of 6-Hydroxyflavone. Detailed methodologies and quantitative data are presented to facilitate the design of robust validation studies.
This compound, a naturally occurring flavonoid, has garnered significant interest for its wide-ranging pharmacological activities. These include anti-inflammatory, pro-osteogenic, anxiolytic, and smooth muscle relaxant effects. Confirming the precise molecular mechanisms underlying these actions is crucial for its development as a potential therapeutic agent. This guide outlines key orthogonal assays to independently verify its proposed mechanisms and compares its activity with relevant alternatives.
Anti-inflammatory Mechanism: Inhibition of Nitric Oxide Production
One of the prominent activities of this compound is its ability to suppress inflammatory responses, particularly by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This effect is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.
Orthogonal Assays for Anti-inflammatory Activity
To robustly confirm the anti-inflammatory mechanism of this compound, a combination of assays targeting different points in the inflammatory cascade is recommended.
-
Griess Assay: Directly measures nitrite, a stable breakdown product of NO, in cell culture supernatants. This provides a quantitative measure of NO production.
-
Western Blot Analysis: Assesses the protein expression levels of iNOS and key signaling proteins in the upstream pathways, such as phosphorylated p65 (a subunit of NF-κB), to determine if the inhibitory effect is at the level of protein expression.
-
Quantitative PCR (qPCR): Measures the mRNA levels of Nos2 (the gene encoding iNOS) to determine if the regulation occurs at the transcriptional level.
-
Reporter Gene Assay: Utilizes a luciferase reporter construct driven by the Nos2 promoter to directly measure the effect of this compound on promoter activity.
Comparative Data: this compound and its Derivative
Studies have shown that this compound and its methylated derivative, 6-methoxyflavone, are potent inhibitors of LPS-induced NO production in kidney mesangial cells.[1][2][3]
| Compound | IC₅₀ for NO Inhibition (µM) |
| This compound | 1.7 - 2.0[1][4] |
| 6-Methoxyflavone | 0.192[1][2][3][5] |
Table 1: Comparative inhibitory activity of this compound and 6-Methoxyflavone on LPS-induced nitric oxide production.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture and Treatment: Plate rat kidney mesangial cells and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound or other test compounds for 12 hours.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 10 ng/mL.
-
Sample Collection: After 48 hours of LPS stimulation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-Osteogenic Mechanism: Activation of MAPK/ERK and PI3K/Akt Pathways
This compound has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation.[4] This effect is attributed to its ability to activate key signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.
Orthogonal Assays for Osteoblast Differentiation
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. Measuring its enzymatic activity provides a quantitative assessment of osteogenic potential.
-
Alizarin Red S Staining: This dye stains calcium deposits, which are a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Western Blot Analysis: To confirm the activation of the proposed signaling pathways, Western blotting can be used to measure the levels of phosphorylated (activated) forms of ERK, JNK, and Akt.
-
Kinase Inhibitor Studies: To establish a causal link, cells can be co-treated with this compound and specific inhibitors of the ERK (e.g., PD98059) or PI3K (e.g., LY294002) pathways. A reversal of the pro-osteogenic effects would confirm the involvement of these pathways.
Comparative Data: Effects of this compound on Osteoblast Markers
In MC3T3-E1 pre-osteoblastic cells, this compound has been demonstrated to increase ALP activity and calcium deposition.[4]
| Treatment | ALP Activity (relative to control) | Calcium Deposition (relative to control) |
| Control | 1.0 | 1.0 |
| This compound (20 µM) | Increased[4] | Increased[4] |
Table 2: Effect of this compound on markers of osteoblast differentiation.
Experimental Protocol: Western Blot for Signaling Pathway Activation
-
Cell Culture and Treatment: Culture MC3T3-E1 cells and treat with 20 µM this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of ERK, JNK, and Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
GABAergic Mechanism: Modulation of GABA-A Receptors
This compound exhibits anxiolytic properties by acting as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It enhances the current induced by GABA, particularly at receptors containing α2 and α3 subunits.[4]
Orthogonal Assays for GABA-A Receptor Modulation
-
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp): This is the gold standard for studying ion channel function. It directly measures the GABA-induced currents in the presence and absence of this compound in cells expressing specific GABA-A receptor subtypes (e.g., Xenopus oocytes or HEK293 cells).
-
Radioligand Binding Assay: This assay determines if this compound binds to the benzodiazepine site on the GABA-A receptor by measuring its ability to displace the binding of a radiolabeled ligand, such as [³H]flumazenil.
-
Behavioral Models of Anxiety: In vivo studies using animal models like the elevated plus-maze or light-dark box test can assess the anxiolytic effects of this compound.
Comparative Data: Modulation of GABA-A Receptors
The effect of this compound on GABA-induced currents can be compared to that of diazepam, a classical benzodiazepine. The modulatory effect of this compound is blocked by the benzodiazepine antagonist flumazenil.[4]
| Compound | Effect on GABA-induced current | Blocked by Flumazenil | Receptor Subtype Preference |
| This compound | Enhancement[4] | Yes[4] | α2 and α3[4] |
| Diazepam | Enhancement | Yes | α1, α2, α3, α5 |
Table 3: Comparison of this compound and Diazepam as GABA-A receptor modulators.
Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes
-
Oocyte Preparation: Isolate and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α2, β2, γ2).
-
Incubation: Incubate the oocytes for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.
-
Drug Application: Perfuse the oocyte with a low concentration of GABA to elicit a control current. Then, co-apply GABA and this compound to measure the potentiation of the current. To confirm the site of action, pre-apply flumazenil before the co-application of GABA and this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents and calculate the percentage of potentiation by this compound.
Tracheal Smooth Muscle Relaxation: Calcium Channel Blockade and NO/cGMP Pathway
This compound has been shown to induce relaxation of tracheal smooth muscle, suggesting its potential as an antiasthmatic agent. This effect is proposed to be mediated by a dual mechanism: blockade of voltage-operated calcium channels and stimulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[6]
Orthogonal Assays for Tracheal Relaxation
-
Isometric Tension Measurement in Organ Baths: This ex vivo technique directly measures the contractile and relaxant responses of isolated tracheal rings to various stimuli and drugs.
-
Calcium Imaging: Using fluorescent calcium indicators (e.g., Fura-2), changes in intracellular calcium concentration in tracheal smooth muscle cells can be monitored in response to contractile agents and this compound.
-
cGMP Enzyme Immunoassay (EIA): Measures the levels of cGMP in tracheal tissue to determine if this compound stimulates the NO/cGMP pathway.
-
Molecular Docking: In silico studies can predict the binding interactions of this compound with calcium channels and nitric oxide synthase.[6]
Comparative Data: Relaxant Effect on Tracheal Rings
The relaxant effect of this compound can be compared to that of known bronchodilators or calcium channel blockers.
| Compound | Mechanism |
| This compound | Calcium channel blockade and NO/cGMP stimulation[6] |
| Verapamil | Voltage-operated calcium channel blocker |
| Sodium Nitroprusside | NO donor, cGMP stimulator |
Table 4: Comparison of mechanisms for tracheal relaxation.
Experimental Protocol: Isometric Tension Measurement in Tracheal Rings
-
Tissue Preparation: Isolate the trachea from a guinea pig or rat and cut it into rings.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration and Contraction: Allow the rings to equilibrate under a resting tension. Induce a sustained contraction with an agent like carbachol or histamine.
-
Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Mechanism Investigation: To investigate the role of calcium channels, pre-incubate the rings with a high concentration of potassium chloride to induce depolarization and then assess the relaxant effect of this compound. To investigate the NO/cGMP pathway, use an inhibitor of nitric oxide synthase (e.g., L-NAME) and observe if it attenuates the relaxant effect of this compound.
By employing a combination of these orthogonal assays, researchers can build a comprehensive and robust body of evidence to confirm and further elucidate the multifaceted mechanisms of action of this compound. This systematic approach is essential for validating its therapeutic potential and guiding future drug development efforts.
References
- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
6-Hydroxyflavone: An In Vivo Efficacy and Safety Profile for Researchers
A comprehensive guide comparing the in vivo performance of 6-Hydroxyflavone against established alternatives in preclinical models of anxiety, inflammation, asthma, and Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, providing a detailed summary of experimental data, methodologies, and mechanistic insights to support further investigation of this compound as a potential therapeutic agent.
Efficacy Profile: A Comparative Analysis
This compound has demonstrated promising efficacy in various in vivo models, exhibiting anxiolytic, anti-inflammatory, anti-asthmatic, and neuroprotective properties. This section provides a comparative summary of its performance against standard therapeutic agents.
Anxiolytic Activity
In murine models of anxiety, this compound has shown dose-dependent anxiolytic effects. When compared to the benzodiazepine diazepam, a standard-of-care anxiolytic, this compound demonstrates a notable reduction in anxiety-like behaviors in the elevated plus-maze (EPM) test.
| Compound | Dose | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | 10, 30 mg/kg | Mouse | Increased time spent in open arms and number of open arm entries in the EPM. | |
| Diazepam | 1, 2 mg/kg | Mouse | Increased time spent in open arms and number of open arm entries in the EPM.[1][2][3] |
Anti-Inflammatory Action
The anti-inflammatory potential of this compound has been evaluated in the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation. Its efficacy is comparable to that of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound | Dose | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | 50, 100 mg/kg | Rat | Significant reduction in paw edema volume. | |
| Ibuprofen | 40 mg/kg | Rat | Significant reduction in paw edema volume.[4][5] |
Anti-Asthmatic Effects
In a guinea pig model of ovalbumin (OVA)-induced allergic asthma, this compound has been shown to exert a dose-dependent anti-allergic effect.[6] Its performance is benchmarked against salbutamol, a common short-acting β2-adrenergic receptor agonist used for asthma relief.
| Compound | Dose | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | 25, 50, 100 mg/kg | Guinea Pig | Dose-dependent reduction in airway hyperresponsiveness. The best activity was observed at 50 mg/kg.[6] | |
| Salbutamol | 0.1 mg/ml (aerosol) | Guinea Pig | Increased OVA inhalation time before the onset of respiratory distress.[7][8] |
Neuroprotective Potential
This compound has demonstrated neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[9] Its efficacy in preserving dopaminergic neurons and improving motor function is compared with Levodopa (L-DOPA), the gold-standard treatment for Parkinson's disease.
| Compound | Dose | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | 50, 100 mg/kg | Mouse | Increased number of substantia nigra neurons and improved motor function (reduced vertigo and catalepsy).[9] | |
| L-DOPA | 6, 10 mg/kg | Mouse | Reversal of motor deficits. |
Safety Profile
Toxicological studies have indicated a favorable safety profile for this compound. In a murine model, the acute toxicity was low, with a lethal dose (LD50) greater than 2000 mg/kg.[6] A 28-day sub-acute toxicity study in mice with a daily intragastric administration of 50 mg/kg of this compound did not reveal any significant signs of toxicity.[6]
Mechanistic Insights and Signaling Pathways
This compound exerts its therapeutic effects through multiple signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Figure 1: Proposed neuroprotective signaling pathways of this compound.
Figure 2: Proposed anti-asthmatic signaling pathways of this compound.
Figure 3: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and validation.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in mice.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound (10, 30 mg/kg, i.p.) or diazepam (1, 2 mg/kg, i.p.) to mice 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
Objective: To evaluate the anti-inflammatory properties of this compound in rats.
Procedure:
-
Administer this compound (50, 100 mg/kg, p.o.) or ibuprofen (40 mg/kg, p.o.) to rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Ovalbumin (OVA)-Induced Asthma Model for Anti-Asthmatic Activity
Objective: To determine the anti-asthmatic effects of this compound in guinea pigs.
Procedure:
-
Sensitize guinea pigs with an intraperitoneal injection of ovalbumin and aluminum hydroxide.
-
Challenge the sensitized animals with aerosolized ovalbumin to induce an asthmatic response.
-
Administer this compound (25, 50, 100 mg/kg, p.o.) or salbutamol (0.1 mg/ml, aerosol) prior to the ovalbumin challenge.
-
Measure airway hyperresponsiveness by recording the time until the onset of respiratory distress or by assessing lung function parameters.
-
A delay in the onset of respiratory distress or an improvement in lung function indicates an anti-asthmatic effect.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model for Neuroprotective Activity
Objective: To investigate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Procedure:
-
Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine into the medial forebrain bundle of mice.[10][11]
-
Administer this compound (50, 100 mg/kg, i.p.) or L-DOPA (6, 10 mg/kg, i.p.) to the lesioned mice.
-
Assess motor function using behavioral tests such as the apomorphine-induced rotation test, cylinder test, and rotarod test.
-
At the end of the treatment period, perform immunohistochemical analysis of the substantia nigra to quantify the number of surviving dopaminergic neurons.
-
A reduction in rotational behavior and an increase in the number of surviving neurons indicate a neuroprotective effect.
Conclusion
The compiled in vivo data suggests that this compound possesses a multifaceted pharmacological profile with therapeutic potential in anxiety, inflammation, asthma, and Parkinson's disease. Its efficacy is comparable to that of established drugs in preclinical models, and it exhibits a favorable safety profile. The elucidated mechanisms of action provide a solid foundation for further investigation into its clinical utility. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic promise of this compound.
References
- 1. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. sid.ir [sid.ir]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. 6-OHDA mouse model of Parkinson's disease [protocols.io]
Comparative Metabolomics of 6-Hydroxyflavone and its Analogs in Cellular Models
A detailed guide for researchers, scientists, and drug development professionals on the metabolic impact of 6-hydroxyflavone and its derivatives, supported by experimental data and methodologies.
This guide provides a comparative analysis of the biological and metabolic effects of this compound and its structural analogs. While direct comparative metabolomics data is limited, this document synthesizes available research to offer insights into their mechanisms of action. The information presented herein is intended to support further research and drug development efforts in the field of flavonoid-based therapeutics.
Comparative Biological Activity
This compound and its analogs have demonstrated significant anti-inflammatory properties. A key measure of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several of its derivatives, providing a quantitative comparison of their potency.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | Rat Kidney Mesangial Cells | LPS-induced NO production | 1.7 | [1] |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | 0.192 | [1] |
| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | 0.60 | [1] |
| Flavone 6-sulfate | Rat Kidney Mesangial Cells | LPS-induced NO production | 2.1 | [1] |
| 4',6-Dihydroxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | 2.0 | [1] |
Metabolic Impact of 6-Methoxyflavone on Glycolysis
A study on human cervical cancer (HeLa) cells has provided specific insights into the metabolic effects of 6-methoxyflavone. The findings indicate a significant downregulation of the glycolytic pathway, a key energy metabolism route in cancer cells.
| Metabolite/Protein | Effect of 6-Methoxyflavone Treatment | Cellular Process |
| Glycolysis-related proteins | Downregulation | Glycolysis |
| Glycolysis-related metabolites | Downregulation | Glycolysis |
| Pyruvate Kinase Activity | Inhibition | Glycolysis |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., rat kidney mesangial cells or HeLa cells) in appropriate culture dishes at a density of 1 x 10^5 cells/mL and culture for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound and its analogs in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: For anti-inflammatory assays, pre-treat cells with the flavonoid compounds for 12 hours before stimulating with lipopolysaccharide (LPS) at a concentration of 10 ng/mL. For metabolomics analysis, treat the cells with the compounds for a specified duration (e.g., 24 hours).
Metabolite Extraction
-
Quenching: After treatment, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.
-
Lysis and Extraction: Add 500 µL of pre-chilled 80% methanol to each dish. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 30 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for subsequent analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Analyze the extracted metabolites using an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a high-resolution mass spectrometer.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to achieve comprehensive metabolite coverage.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify significant metabolic changes between different treatment groups.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway
6-Methoxyflavone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]
Cellular Metabolomics Experimental Workflow
The following diagram illustrates a typical workflow for a cellular metabolomics experiment.
AKT/ERK/JNK Signaling Pathways
This compound has been reported to promote osteoblast differentiation by activating AKT, ERK1/2, and JNK signaling pathways.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Hydroxyflavone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Hydroxyflavone, a flavone compound noted for its anti-inflammatory properties and its role as a noncompetitive inhibitor of cytochrome P450 2C9.
This compound is classified with specific health hazards, making its proper disposal crucial to prevent harm to personnel and the environment. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][3]
Summary of Hazard Data
To underscore the importance of careful handling, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2][4] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be carried out in accordance with local, regional, and national hazardous waste regulations.[3] The following steps provide a general guideline:
-
Collection of Waste :
-
Handling Spills :
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Avoid generating dust.[3]
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[3]
-
Wash the contaminated area with soap and water, and collect the cleaning water for disposal as hazardous waste.[2]
-
-
Disposal of Empty Containers :
-
Do not reuse empty containers.
-
Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing may be an option.[1]
-
-
Final Disposal :
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 6-Hydroxyflavone
Essential Safety and Handling Guide for 6-Hydroxyflavone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 6665-83-4
-
Molecular Formula: C₁₅H₁₀O₃
-
Molecular Weight: 238.24 g/mol [1]
Hazard Identification and Classification
This compound is classified as an irritant.[1] It is crucial to be aware of its potential hazards to ensure appropriate safety measures are in place.
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Chemical-impermeable gloves | Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][3] |
| Lab coat or protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Fire/flame resistant and impervious clothing is also recommended.[2] | |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][3] A particle filter is a recommended filter type.[5] |
Quantitative Safety Data
While specific occupational exposure limits for this compound are not currently available, the following toxicological data provides insight into its relative toxicity.
| Data Point | Value | Species | Route |
| LD50 | > 2,000 mg/kg | Mouse | Intragastric |
Source:[6]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. The following procedural steps provide clear guidance for managing this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[2][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Handling Procedures
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][5]
-
Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.[2][5][7]
-
Personal Hygiene: Wash hands thoroughly after handling.[2]
-
Spill Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
Accidental Release Measures
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and water.[7]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal facility.[2] Do not empty into drains.[5]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Visual Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a this compound spill.
Caption: Workflow for a this compound Spill Response.
References
- 1. This compound | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. This compound | 6665-83-4 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. extrasynthese.com [extrasynthese.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
